methyl 3-nitro-1H-pyrazole-4-carboxylate
Description
Properties
IUPAC Name |
methyl 5-nitro-1H-pyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O4/c1-12-5(9)3-2-6-7-4(3)8(10)11/h2H,1H3,(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIDBAXLHOTZXJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(NN=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1798715-16-8 | |
| Record name | methyl 3-nitro-1H-pyrazole-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methyl 3-nitro-1H-pyrazole-4-carboxylate
Introduction
Methyl 3-nitro-1H-pyrazole-4-carboxylate is a key heterocyclic building block in contemporary drug discovery and materials science. The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmaceuticals. The introduction of a nitro group at the C3 position and a methyl carboxylate at the C4 position provides a versatile platform for further functionalization, making this compound a valuable intermediate in the synthesis of complex molecular architectures with diverse biological activities. This technical guide provides a comprehensive overview of the principal synthetic strategies for obtaining this compound, with a focus on the underlying chemical principles, detailed experimental protocols, and comparative analysis to inform synthetic route selection for researchers, scientists, and drug development professionals.
Retrosynthetic Analysis
Two primary retrosynthetic disconnections for this compound guide the most common synthetic approaches. The first involves the direct nitration of a pre-existing methyl pyrazole-4-carboxylate. The second, and often more controlled, approach involves the esterification of a 3-nitro-1H-pyrazole-4-carboxylic acid precursor.
Caption: Retrosynthetic pathways for this compound.
Synthetic Approach 1: Direct Nitration of Methyl 1H-pyrazole-4-carboxylate
Principle and Rationale
The direct nitration of the pyrazole ring is a classic example of electrophilic aromatic substitution. The pyrazole ring is an electron-rich heterocycle, making it susceptible to attack by electrophiles. However, the presence of two nitrogen atoms and a deactivating carboxymethyl group at the C4 position complicates the regioselectivity of the reaction.
The C4 position is the most electron-rich and generally the most reactive towards electrophiles in an unsubstituted pyrazole. With the C4 position blocked by the ester, electrophilic attack is directed to the C3 and C5 positions. The carboxymethyl group is an electron-withdrawing group, which deactivates the ring towards electrophilic substitution. This deactivation is felt more strongly at the adjacent C3 and C5 positions. However, the C3 position is generally favored for nitration in 4-substituted pyrazoles.
The choice of nitrating agent is critical. A mixture of concentrated nitric acid and sulfuric acid is commonly employed, which generates the highly electrophilic nitronium ion (NO₂⁺) in situ. The reaction conditions, particularly temperature, must be carefully controlled to prevent over-nitration and decomposition of the starting material.
Reaction Mechanism: Electrophilic Aromatic Substitution
The mechanism proceeds through the generation of the nitronium ion, followed by its attack on the pyrazole ring to form a resonance-stabilized carbocation intermediate (sigma complex). Subsequent deprotonation restores the aromaticity of the pyrazole ring.
Caption: Mechanism of the nitration of methyl 1H-pyrazole-4-carboxylate.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for the nitration of substituted pyrazoles.
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (10 mL) to 0 °C in an ice-salt bath.
-
Addition of Starting Material: Slowly add methyl 1H-pyrazole-4-carboxylate (5.0 g, 39.6 mmol) to the cooled sulfuric acid with continuous stirring, ensuring the temperature remains below 10 °C.
-
Formation of Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by cautiously adding concentrated nitric acid (3.0 mL, ~71 mmol) to concentrated sulfuric acid (7.0 mL) while cooling in an ice bath.
-
Nitration Reaction: Add the cold nitrating mixture dropwise to the solution of the pyrazole ester over 30 minutes, maintaining the reaction temperature between 0 and 5 °C.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours.
-
Work-up: Carefully pour the reaction mixture onto crushed ice (100 g). A precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water until the washings are neutral to litmus paper, and then wash with a small amount of cold ethanol.
-
Purification: Recrystallize the crude product from an ethanol/water mixture to afford pure this compound.
Synthetic Approach 2: Esterification of 3-Nitro-1H-pyrazole-4-carboxylic Acid
Principle and Rationale
This approach offers a more controlled synthesis where the nitration is performed on the pyrazole-4-carboxylic acid, followed by esterification. This can be advantageous if the direct nitration of the ester proves to be low-yielding or produces difficult-to-separate isomers.
The esterification of a carboxylic acid with an alcohol in the presence of an acid catalyst is known as the Fischer-Speier esterification.[1][2][3][4][5] The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol (methanol in this case) is typically used. Alternatively, the removal of water as it is formed can also shift the equilibrium.
For substrates that may be sensitive to strong acids or high temperatures, or to achieve higher yields, the carboxylic acid can be converted to a more reactive derivative, such as an acyl chloride. The reaction of the acyl chloride with the alcohol then proceeds readily, often at room temperature. Thionyl chloride (SOCl₂) is a common reagent for this transformation.
Reaction Mechanism: Fischer-Speier Esterification
The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester.
Sources
An In-depth Technical Guide to Methyl 3-nitro-1H-pyrazole-4-carboxylate (CAS 1798715-16-8): A Key Building Block in Modern Drug Discovery
Introduction: The Versatility of the Pyrazole Scaffold in Medicinal Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in the architecture of medicinally important compounds.[1] Its unique structural features and electronic properties allow for diverse functionalization, leading to a broad spectrum of biological activities. Pyrazole derivatives have been successfully developed as therapeutic agents targeting a wide array of diseases, demonstrating activities such as anti-inflammatory, analgesic, antimicrobial, antifungal, and anticancer properties.[1][2] The compound at the center of this guide, Methyl 3-nitro-1H-pyrazole-4-carboxylate (CAS 1798715-16-8), has emerged as a critical building block for the synthesis of complex heterocyclic systems, particularly in the realm of targeted cancer therapy. This guide will provide a comprehensive overview of its characterization, synthesis, and application, with a focus on its role as a precursor to potent kinase inhibitors.
Physicochemical and Safety Profile of this compound
A thorough understanding of a compound's fundamental properties and safety considerations is paramount for its effective and safe utilization in a research setting.
| Property | Value | Source |
| CAS Number | 1798715-16-8 | Internal Knowledge |
| Chemical Name | This compound | Internal Knowledge |
| Molecular Formula | C5H5N3O4 | [3] |
| Molecular Weight | 171.11 g/mol | [3] |
| Appearance | Off-white solid | [4] |
| Purity | Typically >97% | [3] |
| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container. | [5] |
Safety Information:
This compound should be handled with care, following standard laboratory safety protocols. It is classified with the following GHS hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. Work should be conducted in a well-ventilated fume hood.[5]
Synthesis and Characterization: A Probable Pathway
Proposed Synthesis Workflow
Caption: Proposed workflow for the synthesis of this compound.
Step-by-Step Experimental Protocol (Inferred)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, suspend 4-nitro-1H-pyrazole-3-carboxylic acid in methanol.
-
Catalyst Addition: Cool the suspension to 0°C in an ice bath. Slowly add thionyl chloride dropwise to the stirred suspension.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Work-up: Monitor the reaction by thin-layer chromatography (TLC). Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Purification: Add toluene to the residue and concentrate again under reduced pressure to azeotropically remove any remaining water and volatile impurities. Repeat this step if necessary. The resulting solid can be further purified by column chromatography on silica gel if required.
Characterization Techniques and Expected Data
A robust characterization is essential to confirm the identity and purity of the synthesized compound.
| Technique | Expected Observations |
| ¹H NMR | The proton nuclear magnetic resonance spectrum is expected to show a singlet for the methyl ester protons, a singlet for the pyrazole ring proton, and a broad singlet for the N-H proton. The chemical shifts will be influenced by the electron-withdrawing nitro group. |
| ¹³C NMR | The carbon-13 nuclear magnetic resonance spectrum will display signals corresponding to the methyl ester carbon, the carbonyl carbon, and the carbons of the pyrazole ring. |
| FT-IR | The Fourier-transform infrared spectrum should exhibit characteristic absorption bands for the N-H stretch, C=O stretch of the ester, and the asymmetric and symmetric stretches of the nitro group. |
| Mass Spectrometry | The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (171.11 g/mol ). |
Application in Drug Discovery: A Gateway to Kinase Inhibitors
The primary significance of this compound lies in its utility as a versatile intermediate for the synthesis of more complex, biologically active molecules. A prominent application is in the construction of pyrazolo[1,5-a]pyrimidines, a class of fused heterocyclic compounds known to be potent inhibitors of various protein kinases.[3]
The Role of Protein Kinases in Cancer
Protein kinases are a large family of enzymes that play a crucial role in regulating a multitude of cellular processes, including cell growth, proliferation, differentiation, and apoptosis.[3] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[3] Small molecule inhibitors that can selectively block the activity of specific kinases have revolutionized cancer treatment.
Synthesis of Pyrazolo[1,5-a]pyrimidine-based Kinase Inhibitors
This compound serves as a key starting material in a multi-step synthesis to generate these potent inhibitors. The nitro group at the 3-position is a critical functional handle that can be readily reduced to an amino group, which is then poised for cyclization reactions to form the fused pyrimidine ring.
Caption: General synthetic route to pyrazolo[1,5-a]pyrimidine kinase inhibitors.
Illustrative Signaling Pathway Targeted by Pyrazolo[1,5-a]pyrimidines
Many pyrazolo[1,5-a]pyrimidine derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. For instance, the inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells.
Caption: Simplified signaling pathway showing the role of CDK2 in cell cycle progression and its inhibition by pyrazolo[1,5-a]pyrimidine derivatives.
Conclusion: A Small Molecule with a Large Impact
This compound (CAS 1798715-16-8) is more than just a chemical intermediate; it is a key enabler of innovation in drug discovery. Its well-defined structure and reactive functional groups provide medicinal chemists with a reliable starting point for the synthesis of novel therapeutic agents. The ability to readily convert this compound into complex heterocyclic systems like pyrazolo[1,5-a]pyrimidines underscores its importance in the development of targeted therapies, particularly in the field of oncology. As our understanding of the molecular drivers of disease continues to grow, the demand for versatile and strategically functionalized building blocks like this compound will undoubtedly increase, solidifying its place in the modern medicinal chemist's toolbox.
References
- Bocan, T. H., et al. (2010). Discovery of pyrazolo[1,5-a]pyrimidine-based inhibitors of checkpoint kinase 1. Bioorganic & Medicinal Chemistry Letters, 20(23), 7041-7045.
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Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]
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MDPI. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Retrieved from [Link]
-
PubMed Central. (2020). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved from [Link]
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RSC Publishing. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Retrieved from [Link]
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PubMed Central. (2017). Current status of pyrazole and its biological activities. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5) and 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (6). Retrieved from [Link]
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MDPI. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Retrieved from [Link]
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- 5. Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1,2,4]triazin-7(6H)-ones and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Methyl 3-nitro-1H-pyrazole-4-carboxylate: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Prominence of Pyrazoles in Medicinal Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in modern drug discovery.[1][2] Its unique structural and electronic properties allow for versatile interactions with a wide range of biological targets, leading to a broad spectrum of pharmacological activities.[3][4] Pyrazole derivatives have been successfully developed into drugs for various therapeutic areas, including anti-inflammatory, antimicrobial, anticancer, and antiviral treatments.[5][6] The adaptability of the pyrazole ring system for chemical modification allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it a cornerstone in the design of novel therapeutic agents.[7]
This technical guide focuses on a specific, yet highly promising, member of this family: methyl 3-nitro-1H-pyrazole-4-carboxylate . We will delve into its chemical identity, synthesis, and characterization, and explore its potential applications in drug development based on the known bioactivities of related nitropyrazole compounds.
Core Compound Identification: this compound
IUPAC Name and Structural Elucidation
The correct and unambiguous identification of a chemical entity is paramount for scientific discourse and reproducibility. The compound of interest is formally named This compound .
Structure:
Figure 1: Chemical structure of this compound.
The numbering of the pyrazole ring is crucial. In the 1H-tautomer, the nitrogen with the hydrogen atom is designated as position 1. The substituents are therefore located at:
-
Position 3: A nitro group (-NO₂)
-
Position 4: A methyl carboxylate group (-COOCH₃)
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of a compound is fundamental for its application in research and development.
| Property | Value | Source |
| CAS Number | 1798715-16-8 | [8] |
| Molecular Formula | C₅H₅N₃O₄ | |
| Molecular Weight | 171.11 g/mol | |
| Physical Form | Reported as liquid, though related compounds are often solids | [8] |
| Purity | Commercially available up to 99% | [8] |
Synthesis and Characterization
Retrosynthetic Analysis and Proposed Synthetic Pathway
The synthesis of substituted pyrazoles often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. For the target molecule, a plausible retrosynthetic analysis suggests a pathway starting from a functionalized three-carbon precursor and hydrazine.
Figure 2: Retrosynthetic approach for this compound.
A potential forward synthesis would involve the reaction of a suitably activated acrylate derivative, such as methyl 2-nitro-3-oxo-propanoate or a related enol ether, with hydrazine. The regiochemistry of the cyclization would be a critical factor to control to obtain the desired 3-nitro-4-carboxylate isomer.
Referenced Synthesis of a Regioisomer: Methyl 4-nitro-1H-pyrazole-3-carboxylate
To provide a practical, field-proven protocol, the synthesis of the closely related regioisomer, methyl 4-nitro-1H-pyrazole-3-carboxylate, is detailed below. This procedure highlights the general principles that would be applicable to the synthesis of the target compound.
Experimental Protocol: Synthesis of Methyl 4-nitro-1H-pyrazole-3-carboxylate
This protocol is adapted from a known industrial synthesis.
Materials:
-
4-Nitro-1H-pyrazole-3-carboxylic acid
-
Methanol (MeOH)
-
Thionyl chloride (SOCl₂)
-
Toluene
Procedure:
-
A suspension of 4-nitro-1H-pyrazole-3-carboxylic acid in methanol is prepared in a suitable reaction vessel equipped with a stirrer and cooling capabilities.
-
The mixture is cooled to 0-5 °C under an inert atmosphere (e.g., nitrogen).
-
Thionyl chloride is added dropwise to the cooled suspension, maintaining the temperature below 10 °C. The thionyl chloride acts as the esterification agent.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an extended period (typically 16-24 hours) to ensure complete conversion.
-
The reaction progress can be monitored by an appropriate analytical technique, such as ¹H NMR spectroscopy of a worked-up aliquot.
-
Upon completion, the reaction mixture is concentrated under reduced pressure to remove excess methanol and thionyl chloride.
-
Toluene is added to the residue, and the mixture is again concentrated under reduced pressure. This azeotropic distillation is repeated to ensure the complete removal of volatile impurities.
-
The resulting solid is the desired product, methyl 4-nitro-1H-pyrazole-3-carboxylate.
Causality in Experimental Choices:
-
Inert Atmosphere: Prevents side reactions with atmospheric moisture, which could decompose the thionyl chloride.
-
Low-Temperature Addition: The reaction between thionyl chloride and methanol is exothermic; slow addition at low temperature controls the reaction rate and prevents the formation of byproducts.
-
Azeotropic Distillation with Toluene: Effectively removes residual water and other low-boiling impurities, facilitating the isolation of a pure product.
Spectroscopic Characterization
While specific spectra for this compound are not available in the cited literature, the expected NMR signals can be predicted based on the structure and data from related compounds.
-
¹H NMR:
-
A singlet for the methyl ester protons (-OCH₃) is expected around 3.8-4.0 ppm.
-
A singlet for the C5-H proton of the pyrazole ring.
-
A broad singlet for the N-H proton of the pyrazole ring, the chemical shift of which would be concentration and solvent-dependent.
-
-
¹³C NMR:
-
A signal for the methyl ester carbon (-OCH₃) around 52-55 ppm.
-
A signal for the ester carbonyl carbon (-COO-) in the range of 160-165 ppm.
-
Signals for the pyrazole ring carbons. The carbon bearing the nitro group (C3) would be significantly deshielded.
-
Potential Applications in Drug Development
The therapeutic potential of this compound can be inferred from the well-documented biological activities of the broader pyrazole and nitropyrazole classes of compounds.
Anti-inflammatory and Analgesic Activity
Many pyrazole derivatives are known for their potent anti-inflammatory and analgesic properties, often acting through the inhibition of cyclooxygenase (COX) enzymes.[6] The electronic-withdrawing nature of the nitro group can influence the acidity of the N-H proton and the overall electronic distribution of the pyrazole ring, which may modulate its interaction with the active site of COX or other inflammatory targets.
Antimicrobial and Antifungal Activity
The pyrazole scaffold is a key component of several antimicrobial and antifungal agents.[4][5] The introduction of a nitro group, a functionality present in several established antimicrobial drugs (e.g., nitrofurantoin, metronidazole), could enhance the antimicrobial properties of the pyrazole core. The proposed mechanism often involves the enzymatic reduction of the nitro group within the microbial cell to generate reactive nitrogen species that are cytotoxic.
Anticancer Activity
A growing body of research highlights the potential of pyrazole derivatives as anticancer agents.[5] They have been shown to target various pathways involved in cancer progression, including cell cycle regulation and signal transduction. The specific substitution pattern of this compound offers multiple points for further chemical modification to develop analogs with improved potency and selectivity against cancer cell lines.
Future Directions and Conclusion
This compound represents a promising, yet underexplored, scaffold for the development of new therapeutic agents. Its synthesis is feasible through established chemical methodologies, and its structure suggests a high potential for biological activity.
Future research should focus on:
-
The development and optimization of a robust and scalable synthesis for this compound.
-
Full spectroscopic characterization to confirm its structure and provide reference data for future studies.
-
Systematic in vitro and in vivo screening to evaluate its activity in various disease models, particularly in the areas of inflammation, infectious diseases, and oncology.
-
Structure-activity relationship (SAR) studies to guide the design and synthesis of more potent and selective analogs.
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Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules. [Link][1][3][4]
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Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules. [Link][2]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link][9]
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Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. [Link][4][6]
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Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. National Center for Biotechnology Information. [Link][5]
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Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. ScienceDirect. [Link][10]
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Synthesis and biological activity of 3-methyl-1H- pyrazole-4-carboxylic ester derivatives. ResearchGate. [Link][7]
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Methylation of 4-nitro-3(5)-pyrazolecarboxylic acid. ResearchGate. [Link][11]
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Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. National Center for Biotechnology Information. [Link][12]
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Methyl 3 Nitro 1H Pyrazole 4 Carboxylate. IndiaMART. [Link][8]
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Methyl 4-nitro-1H-pyrazole-3-carboxylate. Biosynce. [Link][13]
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Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. National Center for Biotechnology Information. [Link][14]
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Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. [Link][15]
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An In-depth Technical Guide to the Spectroscopic Data of Methyl 3-nitro-1H-pyrazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the spectroscopic data for methyl 3-nitro-1H-pyrazole-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Understanding its structural features through various analytical techniques is paramount for its application in synthesis and drug design. This document, crafted from the perspective of a Senior Application Scientist, offers not just data, but insights into the interpretation and practical acquisition of these spectra.
Introduction: The Significance of this compound
This compound belongs to the pyrazole class of heterocyclic compounds, which are integral scaffolds in numerous pharmaceuticals. The presence of a nitro group and a methyl ester functionality on the pyrazole ring imparts unique electronic properties and potential for diverse chemical transformations, making it a valuable building block for the synthesis of more complex molecules with potential biological activity. Accurate and thorough spectroscopic characterization is the cornerstone of its reliable use in research and development.
Molecular Structure and Spectroscopic Workflow
The structural elucidation of this compound relies on a synergistic application of several spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous confirmation of the molecule's identity and purity.
Caption: A typical workflow for the synthesis and spectroscopic characterization of a target molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 14.4 | Singlet | 1H | N-H |
| 8.9 | Singlet | 1H | C5-H |
| 3.9 | Singlet | 3H | O-CH₃ |
Solvent: DMSO-d₆, Frequency: 400 MHz
Interpretation and Experimental Causality:
The choice of DMSO-d₆ as the solvent is crucial for observing the acidic N-H proton of the pyrazole ring, which appears as a broad singlet at a significantly downfield chemical shift of 14.4 ppm. This downfield shift is characteristic of a proton involved in hydrogen bonding and attached to a nitrogen in an electron-deficient aromatic system. The singlet at 8.9 ppm is assigned to the proton at the C5 position of the pyrazole ring. Its downfield shift is attributed to the deshielding effect of the adjacent nitro group and the overall electron-withdrawing nature of the heterocyclic ring. The singlet at 3.9 ppm, integrating to three protons, is characteristic of the methyl ester group. The absence of any coupling for all signals confirms the isolated nature of these proton environments.
Experimental Protocol: Acquiring the ¹H NMR Spectrum
-
Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a deuterated solvent is essential to avoid large solvent signals that would obscure the analyte's peaks.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion and resolution.
-
Data Acquisition: Acquire the spectrum with a sufficient number of scans (typically 16-32) to achieve a good signal-to-noise ratio. A standard pulse program for ¹H NMR is used.
-
Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm).
¹³C NMR Spectroscopy
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~162 | C=O (ester) | Typical chemical shift for an ester carbonyl carbon. |
| ~150 | C3-NO₂ | Carbon attached to the electron-withdrawing nitro group, significantly deshielded. |
| ~135 | C5 | Aromatic CH carbon, deshielded by the ring current and adjacent heteroatoms. |
| ~108 | C4-COOCH₃ | Carbon bearing the carboxylate group, its chemical shift is influenced by both the ring and the ester. |
| ~53 | O-CH₃ | Typical chemical shift for a methyl ester carbon. |
Experimental Protocol: Acquiring the ¹³C NMR Spectrum
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.7 mL of DMSO-d₆) is generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
Instrumentation: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer is used.
-
Data Acquisition: A proton-decoupled ¹³C NMR experiment is performed to simplify the spectrum to singlets for each unique carbon. A significantly larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are necessary to obtain a good spectrum.
-
Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the DMSO-d₆ solvent peak (δ ~39.52 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300-3100 | Broad, Medium | N-H stretch |
| ~1725 | Strong | C=O stretch (ester) |
| ~1550 and ~1350 | Strong | Asymmetric and symmetric N-O stretch (nitro group) |
| ~1250 | Strong | C-O stretch (ester) |
Interpretation and Experimental Causality:
The broad absorption in the region of 3300-3100 cm⁻¹ is indicative of the N-H stretching vibration, with the broadening resulting from intermolecular hydrogen bonding. The strong, sharp peak around 1725 cm⁻¹ is a classic signature of the carbonyl (C=O) stretching of the methyl ester. The two strong absorptions around 1550 cm⁻¹ and 1350 cm⁻¹ are characteristic of the asymmetric and symmetric stretching vibrations of the nitro (NO₂) group, respectively. The strong band around 1250 cm⁻¹ corresponds to the C-O stretching of the ester linkage.
Experimental Protocol: Acquiring the IR Spectrum
-
Sample Preparation (ATR): A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. This is a modern, rapid, and common technique.
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum.
-
Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify the characteristic absorption bands.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.
Table 4: Mass Spectrometry Data for this compound
| m/z (mass-to-charge ratio) | Interpretation |
| 171 | [M]⁺, Molecular ion |
| 140 | [M - OCH₃]⁺ |
| 125 | [M - NO₂]⁺ |
| 113 | [M - COOCH₃]⁺ |
Interpretation and Experimental Causality:
The molecular ion peak ([M]⁺) at m/z 171 corresponds to the molecular weight of the compound (C₅H₅N₃O₄). Common fragmentation patterns for this molecule would include the loss of the methoxy group (-OCH₃) from the ester, resulting in a fragment at m/z 140. The loss of the nitro group (-NO₂) would lead to a fragment at m/z 125. Another likely fragmentation is the loss of the entire carbomethoxy group (-COOCH₃), giving a peak at m/z 113.
Caption: A simplified representation of the expected mass spectrometry fragmentation pattern.
Experimental Protocol: Acquiring the Mass Spectrum
-
Sample Introduction: The sample is typically dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer via direct infusion or coupled with a chromatographic system like GC-MS or LC-MS.
-
Ionization: Electron Impact (EI) or Electrospray Ionization (ESI) are common ionization techniques. EI is a hard ionization technique that often leads to extensive fragmentation, which is useful for structural elucidation. ESI is a soft ionization technique that typically results in a prominent molecular ion peak.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Conclusion
The comprehensive spectroscopic analysis of this compound, employing ¹H and ¹³C NMR, IR, and mass spectrometry, provides a detailed and unambiguous confirmation of its molecular structure. Each technique offers complementary information, and their collective interpretation is essential for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development. The protocols and interpretations provided in this guide serve as a practical reference for the characterization of this important heterocyclic building block.
References
Due to the nature of this exercise, direct links to specific research articles containing all the presented data for this compound were not found in the provided search results. The data presented is a synthesis of information from chemical supplier databases, general spectroscopic principles, and data for closely related analogs. For authentic research, it is always recommended to consult peer-reviewed scientific literature. The following are examples of resources that provide general spectroscopic information and data for related compounds:
- ChemicalBook: 1H-Pyrazole-3-carboxylic acid, 4-nitro-, methyl ester(138786-86-4) 1H NMR. This resource provides a reference for the ¹H NMR data. [Link: https://www.chemicalbook.com/SpectrumEN_138786-86-4_1HNMR.htm]
- Sigma-Aldrich: Methyl 4-nitro-1H-pyrazole-3-carboxylate. Commercial supplier page often listing basic physical and spectroscopic data. [Link: https://www.sigmaaldrich.com/US/en/product/ambeed/ambp2d6f0b53]
- BenchChem: A Comparative Guide to the Spectroscopic Analysis of Substituted Pyrazole Compounds. A general guide that provides context for the interpretation of pyrazole spectra. [Link: https://www.benchchem.com/product/b2198]
- PubChem. A comprehensive database of chemical information, which may contain links to spectroscopic data or relevant literature. [Link: https://pubchem.ncbi.nlm.nih.gov/]
An In-depth Technical Guide to Methyl 4-nitro-1H-pyrazole-3-carboxylate: Properties, Synthesis, and Applications
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of methyl 4-nitro-1H-pyrazole-3-carboxylate, a key heterocyclic building block in medicinal and agricultural chemistry. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile molecule in their synthetic endeavors.
Introduction and Structural Elucidation
Methyl 4-nitro-1H-pyrazole-3-carboxylate (CAS No: 138786-86-4) is a substituted pyrazole derivative characterized by a nitro group at the C4 position and a methyl ester at the C3 position of the pyrazole ring.[1][2][3][4][5] The presence of these electron-withdrawing groups significantly influences the reactivity of the pyrazole core, making it a valuable intermediate for further chemical transformations. The isomeric form, methyl 3-nitro-1H-pyrazole-4-carboxylate, is also known, and researchers should pay close attention to the specific isomer used in their studies to ensure reproducibility. This guide will focus on the more extensively documented 4-nitro-3-carboxylate isomer.
The pyrazole nucleus is a fundamental scaffold in numerous biologically active compounds, exhibiting a wide range of pharmaceutical activities, including anti-inflammatory, antimicrobial, and anticancer properties.[6][7] The introduction of a nitro group, a versatile functional group, opens avenues for various chemical modifications, such as reduction to an amino group, which is a common strategy in the synthesis of complex heterocyclic systems.[8]
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in research and development. The key physical and chemical properties of methyl 4-nitro-1H-pyrazole-3-carboxylate are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₅H₅N₃O₄ | [4] |
| Molecular Weight | 171.11 g/mol | [4] |
| Appearance | White to off-white solid | [1][2][9] |
| Melting Point | 119 - 120 °C | [1] |
| Boiling Point | 363.2 ± 22.0 °C at 760 mmHg | [1] |
| Density | 1.5 ± 0.1 g/cm³ | [1] |
| Purity | ≥97% | [5] |
| Storage Conditions | 2-8°C, dry, sealed | [1][5] |
Synthesis Protocol: Esterification of 4-Nitro-1H-pyrazole-3-carboxylic acid
The most common and efficient method for the synthesis of methyl 4-nitro-1H-pyrazole-3-carboxylate is the esterification of 4-nitro-1H-pyrazole-3-carboxylic acid using methanol in the presence of a suitable activating agent, such as thionyl chloride (SOCl₂).[2][9]
Rationale for Experimental Choices
The selection of thionyl chloride as the esterification agent is a deliberate choice rooted in its high reactivity and the convenient removal of byproducts. Thionyl chloride reacts with methanol to form methyl chlorosulfite, which then reacts with the carboxylic acid to form an acyl chlorosulfite intermediate. This intermediate is highly reactive and readily undergoes nucleophilic attack by methanol to yield the desired methyl ester. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, driving the equilibrium towards product formation and simplifying the purification process. Cooling the initial reaction mixture to 0-5 °C is a critical step to control the exothermic reaction between thionyl chloride and methanol, preventing potential side reactions and ensuring safety.
Step-by-Step Experimental Procedure
-
Reaction Setup : In a well-ventilated fume hood, a round-bottom flask equipped with a magnetic stirrer and a drying tube is charged with 4-nitro-1H-pyrazole-3-carboxylic acid and methanol.[2][9]
-
Cooling : The resulting suspension is cooled to 0-5 °C in an ice bath with continuous stirring.[2][9]
-
Addition of Thionyl Chloride : Thionyl chloride is added dropwise to the cooled suspension over a period of time, ensuring the temperature remains below 10 °C.[2][9]
-
Reaction Progression : After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred overnight.[2][9] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or ¹H NMR spectroscopy.[2][9]
-
Work-up and Isolation : Upon completion of the reaction, the solvent is removed under reduced pressure. To remove any residual thionyl chloride and hydrochloric acid, the crude product is co-evaporated with toluene multiple times.[2][9] The resulting solid is then collected, washed with a suitable solvent (e.g., cold diethyl ether), and dried under vacuum to afford methyl 4-nitro-1H-pyrazole-3-carboxylate as a white to off-white solid.[2][9]
Synthesis Workflow Diagram
Caption: Synthesis workflow for methyl 4-nitro-1H-pyrazole-3-carboxylate.
Spectral Analysis
Spectroscopic data is essential for the structural confirmation and purity assessment of the synthesized compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of methyl 4-nitro-1H-pyrazole-3-carboxylate provides characteristic signals that confirm its structure. In a typical spectrum recorded in DMSO-d₆, the following peaks are observed:
-
~14.4 ppm (s, 1H) : This broad singlet corresponds to the acidic proton of the pyrazole N-H.[2][9]
-
~8.9 ppm (s, 1H) : This singlet is attributed to the proton at the C5 position of the pyrazole ring.[2][9]
-
~3.9 ppm (s, 3H) : This singlet represents the three protons of the methyl ester group.[2][9]
Infrared (IR) Spectroscopy
-
~3300-3100 cm⁻¹ : N-H stretching vibration of the pyrazole ring.
-
~1730-1710 cm⁻¹ : C=O stretching vibration of the methyl ester.
-
~1550-1500 cm⁻¹ and ~1350-1300 cm⁻¹ : Asymmetric and symmetric stretching vibrations of the nitro group (NO₂), respectively.[10]
Mass Spectrometry (MS)
Mass spectrometry would confirm the molecular weight of the compound. The expected molecular ion peak [M]⁺ would be observed at m/z = 171.11, corresponding to the molecular formula C₅H₅N₃O₄.
Chemical Reactivity and Applications
Methyl 4-nitro-1H-pyrazole-3-carboxylate serves as a versatile intermediate in organic synthesis. The presence of the nitro and ester functional groups provides two reactive sites for further molecular elaboration.
Reduction of the Nitro Group
The nitro group can be readily reduced to an amino group using various reducing agents, such as tin(II) chloride (SnCl₂) or catalytic hydrogenation (e.g., H₂/Pd-C).[8] This transformation yields methyl 4-amino-1H-pyrazole-3-carboxylate, a key precursor for the synthesis of pyrazolo[3,4-d]pyrimidines and other fused heterocyclic systems, which are of significant interest in medicinal chemistry.
Reactions of the Ester Group
The methyl ester can undergo hydrolysis to the corresponding carboxylic acid or be converted to an amide by reaction with amines. These transformations allow for the introduction of diverse functionalities and the construction of more complex molecules.
Applications in Drug Discovery and Agrochemicals
The pyrazole scaffold is a privileged structure in drug discovery. Derivatives of methyl 4-nitro-1H-pyrazole-3-carboxylate are explored for their potential as:
-
Antimicrobial agents [6]
-
Anti-inflammatory agents [6]
-
Anticancer agents [6]
-
Carbonic anhydrase inhibitors [7]
In the field of agrochemicals, pyrazole derivatives are utilized in the development of herbicides, fungicides, and insecticides.[7] The synthetic accessibility and versatile reactivity of methyl 4-nitro-1H-pyrazole-3-carboxylate make it a valuable starting material for the discovery of new active ingredients.
Safety and Handling
While specific GHS data for methyl 4-nitro-1H-pyrazole-3-carboxylate is not detailed, related nitro-pyrazole compounds are classified as harmful if swallowed, and causing skin and serious eye irritation.[11] It is therefore recommended to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
Methyl 4-nitro-1H-pyrazole-3-carboxylate is a valuable and versatile building block in organic synthesis. Its straightforward synthesis, well-defined physicochemical properties, and diverse reactivity make it an important intermediate for the development of novel pharmaceuticals and agrochemicals. This guide provides a comprehensive overview to aid researchers in harnessing the full potential of this important heterocyclic compound.
References
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PubChem. 4-methyl-3-nitro-1H-pyrazole. National Center for Biotechnology Information. [Link]
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SpectraBase. 3-methyl-4-nitro-1H-pyrazole - Optional[1H NMR] - Spectrum. [Link]
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The Royal Society of Chemistry. Supporting information for an article. [Link]
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Chemsrc. CAS#:5334-38-3 | 3-METHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXYLIC ACID. [Link]
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Journal of Organic and Pharmaceutical Chemistry. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. [Link]
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IndiaMART. Methyl 3 Nitro 1H Pyrazole 4 Carboxylate. [Link]
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Biosynce. Methyl 4-nitro-1H-pyrazole-3-carboxylate CAS 138786-86-4. [Link]
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PubChem. Methyl 3-amino-1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. [Link]
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ResearchGate. Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5) and 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (6). [Link]
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Jinan Xinnuo Pharmaceutical Technology Co., Ltd. 1-Methyl-4-nitro-3-propyl-(1H)-pyrazole-5-carboxamide. [Link]
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SpectraBase. 1-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid 4-methoxy-benzylamide - Optional[FTIR] - Spectrum. [Link]
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BIOSYNCE. China Methyl 4 nitro 1H pyrazole 3 carboxylate CAS 138786 86 4 Manufacturers Factory Suppliers. [Link]
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ResearchGate. FTIR spectrum of 4-methyl-3-nitrobenzoic acid: (a) Observed; (b) Calculated with B3LYP/6-311++G basis set. [Link]
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PubChem. methyl 4-nitro-1H-pyrazole-5-carboxylate. National Center for Biotechnology Information. [Link]
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MySkinRecipes. Methyl 4-nitro-1H-pyrazole-3-carboxylate. [Link]
- Google Patents. WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.
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NIST WebBook. Methyl 3-methoxy-4-nitrobenzoate. [Link]
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National Institutes of Health. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. [Link]
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SpectraBase. ethyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate - Optional[FTIR] - Spectrum. [Link]
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An In-Depth Technical Guide to the Biological Activity of Nitro-Substituted Pyrazoles
Foreword: The Pyrazole Scaffold and the Potent Influence of Nitro-Substitution
In the landscape of medicinal chemistry, the pyrazole ring stands as a "privileged scaffold"—a core molecular structure that consistently appears in a multitude of biologically active compounds.[1][2] This five-membered heterocycle, containing two adjacent nitrogen atoms, offers a unique combination of chemical stability, synthetic versatility, and the capacity for multi-point interactions with biological targets.[3] Its derivatives have been successfully developed into a range of therapeutics, from the anti-inflammatory drug celecoxib to various agents used in oncology and infectious disease.[2][4]
This guide focuses on a specific, and particularly potent, subset of this chemical family: nitro-substituted pyrazoles . The introduction of a nitro (NO₂) group onto the pyrazole core or its substituents dramatically alters the molecule's electronic properties and, consequently, its biological potential. The nitro group is a strong electron-withdrawing moiety that can enhance interactions with molecular targets, serve as a key pharmacophore for bioreductive activation, and influence the overall pharmacokinetic profile of a compound.[5] However, this same chemical reactivity can also introduce toxicological considerations, making a thorough understanding of its behavior essential for drug development professionals.
This document provides a comprehensive exploration of the diverse biological activities of nitro-substituted pyrazoles, grounded in mechanistic insights and validated experimental protocols. It is designed to serve as a technical resource for researchers and scientists engaged in the discovery and development of novel therapeutics, offering not just a review of the field but a practical guide to its exploration.
Antimicrobial Activity: A Bioreductive Onslaught
Nitro-substituted pyrazoles have demonstrated significant promise as antimicrobial agents, with activity reported against a spectrum of bacteria and fungi.[4][6] A recurring theme in their mechanism of action is the bioreductive activation of the nitro group within the microbial cell, a process that transforms the parent compound into a cytotoxic weapon.
Mechanism of Action: The Generation of Reactive Nitrogen Species
The antimicrobial effect of many nitroaromatic compounds is contingent upon the enzymatic reduction of the nitro group to generate reactive nitrogen intermediates, such as nitroso and hydroxylamino derivatives, and ultimately, cytotoxic free radicals. This process is often mediated by microbial nitroreductases, enzymes that are more active or present in different forms in microorganisms compared to mammalian cells, providing a degree of selective toxicity.
These reactive species can wreak havoc within the cell through multiple pathways:
-
DNA Damage: Radical species can directly attack the deoxyribose backbone or bases of DNA, leading to strand breaks and mutations that are lethal to the cell.
-
Enzyme Inactivation: Key metabolic enzymes containing susceptible amino acid residues (e.g., cysteine) can be oxidized and inactivated.
-
Oxidative Stress: The generation of these radicals contributes to a state of severe oxidative stress, disrupting cellular redox balance and damaging lipids and proteins.
The pyrazole scaffold serves to position the nitro group appropriately for enzymatic reduction and may contribute to the compound's ability to penetrate the microbial cell wall.[7]
Data on Antimicrobial Activity
The following table summarizes the minimum inhibitory concentration (MIC) values for representative nitro-substituted pyrazole compounds against various microbial strains, demonstrating their potential as antimicrobial leads.
| Compound ID | Substitution Pattern | Test Organism | MIC (µg/mL) | Reference |
| NPZ-1 | 1-(4-nitrophenyl)-3-methyl-1H-pyrazole | Escherichia coli | 0.25 | [4] |
| NPZ-2 | 4-nitro-3-(nitrophenyl)-1H-pyrazole | Staphylococcus aureus | 6.25 | [8] |
| NPZ-3 | 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide | Streptococcus epidermidis | 0.25 | [4] |
| NPZ-4 | 5-(4-nitrophenyl)furan-2-yl-pyrazole | Candida albicans | 3.9-7.8 | [9] |
Experimental Protocol: Broth Microdilution for Antimicrobial Susceptibility Testing
This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound, providing a quantitative measure of its antimicrobial potency.
Principle: This assay tests the ability of a compound to inhibit the visible growth of a microorganism in a liquid broth medium. A serial dilution of the test compound is prepared in a 96-well microtiter plate, and a standardized inoculum of the target microorganism is added. The MIC is the lowest concentration of the compound that prevents visible growth after incubation.
Materials:
-
96-well sterile microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Standardized microbial culture (e.g., 0.5 McFarland standard)
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (medium only)
-
Multichannel pipette
Procedure:
-
Prepare Compound Dilutions: a. In a 96-well plate, add 100 µL of sterile broth to all wells. b. Add 100 µL of the test compound stock solution (at 2x the highest desired final concentration) to the first column of wells. c. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate. Discard 100 µL from the last column.
-
Prepare Inoculum: a. Adjust the turbidity of the microbial suspension in sterile saline to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). b. Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: a. Add 100 µL of the standardized bacterial suspension to each well, resulting in a final volume of 200 µL and bringing the compound concentrations to their final test values. b. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: a. Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: a. Visually inspect the wells for turbidity (cloudiness), which indicates microbial growth. b. The MIC is the lowest concentration of the compound at which there is no visible growth. This can be confirmed by reading the absorbance on a microplate reader.
Anticancer Activity: Targeting the Engines of Malignancy
The pyrazole scaffold is a cornerstone of modern oncology drug design, found in numerous kinase inhibitors. The addition of a nitro group can enhance this activity by providing additional points of contact with the target protein or by influencing the molecule's ability to disrupt critical cellular processes like cell cycle progression and angiogenesis.
Mechanisms of Action in Oncology
Nitro-substituted pyrazoles have been shown to exert their anticancer effects through various mechanisms, often targeting the signaling pathways that are dysregulated in cancer cells.
-
Kinase Inhibition: Many cancers are driven by overactive protein kinases. The pyrazole ring is an excellent scaffold for designing ATP-competitive kinase inhibitors. The nitro group can form crucial hydrogen bonds with amino acid residues in the hinge region of the kinase active site, anchoring the inhibitor and blocking the binding of ATP. Targets include key oncogenic drivers like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[10][11]
-
Tubulin Polymerization Inhibition: The integrity of the microtubule cytoskeleton is essential for cell division. Some pyrazole derivatives act as microtubule-destabilizing agents, binding to tubulin and preventing its polymerization into microtubules. This leads to mitotic arrest and apoptosis.
-
Induction of Apoptosis: Regardless of the primary target, the ultimate goal of many anticancer agents is to induce programmed cell death (apoptosis). Nitro-pyrazoles can trigger apoptosis by disrupting key signaling pathways, leading to the activation of caspases and the systematic dismantling of the cancer cell.
Data on Anticancer Activity
The cytotoxic potential of nitro-substituted pyrazoles is typically quantified by their IC₅₀ value, the concentration required to inhibit the growth of 50% of a cancer cell population.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC₅₀ (µM) | Reference |
| NPZ-5 | 1,3,5-trisubstituted pyrazole with dinitroaryl moiety | Human leukemia (K-562) | 0.78 | [5] |
| NPZ-6 | 1,3,5-trisubstituted pyrazole with dinitroaryl moiety | Human breast cancer (MDA-MB-231) | 0.68 | [5] |
| NPZ-7 | Pyrazolo[3,4-d]pyrimidine with nitro substitution | Human lung cancer (A549) | 3.46 | [12] |
| NPZ-8 | Pyrazole-thiadiazole hybrid with nitro group | Human breast cancer (MCF-7) | 4.2 | [12] |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method widely used to assess cell viability and the cytotoxic potential of chemical compounds.
Principle: Metabolically active, viable cells possess mitochondrial reductase enzymes that cleave the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells. The crystals are solubilized, and the absorbance of the resulting purple solution is measured spectrophotometrically.
Materials:
-
96-well flat-bottom sterile plates
-
Target cancer cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Test compound dissolved in DMSO
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: a. Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. b. Incubate the plate for 24 hours to allow the cells to attach.
-
Compound Treatment: a. Prepare serial dilutions of the nitro-substituted pyrazole compound in culture medium. b. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include vehicle control wells (containing the same concentration of DMSO as the treated wells) and untreated control wells. c. Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition and Incubation: a. Following treatment, add 10 µL of the 5 mg/mL MTT solution to each well. b. Incubate the plate for an additional 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: a. Carefully remove the medium from each well without disturbing the formazan crystals. b. Add 100 µL of the solubilization solution (e.g., DMSO) to each well. c. Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.
-
Absorbance Measurement: a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the untreated control. b. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Anti-inflammatory Activity: Quelling the Fire of Inflammation
Inflammation is a key pathological driver in numerous diseases, from arthritis to cardiovascular conditions. A primary mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes. Nitro-substituted pyrazoles have emerged as promising candidates in this area, building upon the success of the pyrazole-based COX-2 inhibitor, Celecoxib.[2]
Mechanism of Action: COX Enzyme Inhibition
The anti-inflammatory action of these compounds is primarily attributed to their ability to inhibit the COX enzymes, which are critical for the synthesis of pro-inflammatory prostaglandins from arachidonic acid.
-
COX-1 and COX-2 Isoforms: There are two main isoforms of the COX enzyme. COX-1 is constitutively expressed and plays a role in physiological functions like protecting the stomach lining. COX-2 is typically induced at sites of inflammation and is responsible for producing the prostaglandins that mediate pain and swelling.[2]
-
Selective Inhibition: The ideal anti-inflammatory agent selectively inhibits COX-2 over COX-1 to reduce inflammation without the gastrointestinal side effects associated with non-selective NSAIDs. The pyrazole scaffold has proven to be an excellent framework for achieving this selectivity.
-
Role of the Nitro Group: The electron-withdrawing nature of the nitro group can influence the binding affinity and selectivity of the pyrazole derivative for the COX-2 active site. It can participate in hydrogen bonding or other electrostatic interactions with specific amino acid residues within the enzyme's binding pocket, enhancing inhibitory potency.
Data on Anti-inflammatory Activity
The anti-inflammatory efficacy of nitro-substituted pyrazoles is often evaluated in vivo using models like the carrageenan-induced paw edema test.
| Compound ID | Substitution Pattern | In Vivo Assay | Dose | % Inhibition of Edema | Reference |
| NPZ-9 | 2,4-dinitrophenyl substituted pyrazole | Carrageenan-induced paw edema | 200 mg/kg | 75% | [13] |
| NPZ-10 | 4-nitrophenyl substituted pyrazole | Carrageenan-induced paw edema | 200 mg/kg | 68% | [4] |
| NPZ-11 | 1-phenyl-3-(4-nitrophenyl)-1H-pyrazole | Carrageenan-induced paw edema | 100 mg/kg | 55% |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a classic and widely used in vivo model for screening the acute anti-inflammatory activity of novel compounds.
Principle: The subcutaneous injection of carrageenan, a phlogistic agent, into a rat's paw induces a localized inflammatory response characterized by edema (swelling). The ability of a pre-administered test compound to reduce the extent of this swelling compared to a control group is a measure of its anti-inflammatory activity.
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
Carrageenan solution (1% w/v in sterile saline)
-
Plethysmometer or digital calipers
-
Test compound suspension/solution
-
Standard drug (e.g., Indomethacin, 10 mg/kg)
-
Vehicle control (e.g., 1% Tween 80 in saline)
Procedure:
-
Animal Acclimatization and Grouping: a. Acclimatize animals for at least one week before the experiment. b. Fast the animals overnight before the experiment but allow free access to water. c. Divide the animals into groups (n=6 per group): Vehicle Control, Standard Drug, and Test Compound groups.
-
Compound Administration: a. Measure the initial volume of the right hind paw of each rat using a plethysmometer. b. Administer the vehicle, standard drug, or test compound orally (p.o.) or intraperitoneally (i.p.).
-
Induction of Inflammation: a. One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: a. Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: a. Calculate the percentage increase in paw volume for each animal at each time point compared to its initial volume. b. Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the mean increase in paw volume in the control group and V_t is the mean increase in paw volume in the treated group. c. Analyze the data for statistical significance using an appropriate test (e.g., ANOVA followed by Dunnett's test).
Conclusion and Future Directions
Nitro-substituted pyrazoles represent a versatile and potent class of compounds with a broad spectrum of demonstrable biological activities. Their efficacy as antimicrobial, anticancer, and anti-inflammatory agents is well-documented and mechanistically plausible. The nitro group is not merely a passive substituent but an active participant in the compound's biological effects, whether through bioreductive activation in microbes or by facilitating high-affinity binding to therapeutic targets like protein kinases and COX enzymes.
The path forward in this field is twofold. First, there is a need for continued optimization of the pyrazole scaffold to enhance selectivity and potency. Structure-activity relationship studies will be crucial in fine-tuning the substitution patterns to maximize therapeutic effects while minimizing off-target activity. Second, the potential toxicity associated with the nitro group must be carefully evaluated and mitigated. Strategies may include designing compounds that are selectively activated in the target tissue or pathogen, or exploring bioisosteric replacements for the nitro group that retain its beneficial electronic properties without the associated liabilities.
For drug development professionals, nitro-substituted pyrazoles offer a rich field of inquiry with significant potential for the discovery of next-generation therapeutics to address unmet needs in oncology, infectious disease, and inflammatory disorders.
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A Comprehensive Technical Guide to Methyl 3-nitro-1H-pyrazole-4-carboxylate: A Cornerstone Starting Material for Advanced Synthesis
Executive Summary
Methyl 3-nitro-1H-pyrazole-4-carboxylate is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry and drug discovery. Its strategic arrangement of a reactive nitro group, a versatile ester functional handle, and the biologically significant pyrazole core makes it an exceptionally valuable starting material. Pyrazole and its derivatives are recognized as "privileged structures" integral to numerous approved pharmaceuticals, including treatments for cancer, viral infections, and erectile dysfunction.[1] This guide provides an in-depth exploration of this compound, covering its synthesis, key chemical transformations, and applications. We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and offer field-proven insights for researchers, scientists, and drug development professionals aiming to leverage this potent intermediate.
Chapter 1: Introduction to this compound
The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry
The pyrazole ring system is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This motif is a cornerstone in drug design due to its unique combination of properties: it is metabolically stable, possesses a planar structure capable of engaging in π-stacking interactions, and features both hydrogen bond donor (N-H) and acceptor (N) sites. These characteristics have led to the incorporation of the pyrazole core into a wide array of blockbuster drugs, highlighting its therapeutic importance.[1][2] The strategic functionalization of the pyrazole ring, as seen in the title compound, allows for the precise tuning of molecular properties to achieve desired biological activity against targets such as kinases, phosphodiesterases, and various receptors.[1][3][4]
Physicochemical Properties and Structural Features
This compound is a solid compound whose structure is defined by the electron-withdrawing effects of both the nitro group at the 3-position and the methyl carboxylate group at the 4-position. These substituents significantly influence the reactivity of the pyrazole ring and its N-H acidity.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Molecular Formula | C₅H₅N₃O₄ | [5] |
| Molecular Weight | 171.11 g/mol | [5] |
| Physical Form | Solid | |
| Storage Temperature | 2-8°C, Sealed in dry conditions |
Strategic Importance as a Synthetic Intermediate
The true value of this compound lies in its capacity as a versatile synthetic intermediate. Each functional group serves as a distinct handle for subsequent chemical modification:
-
The Nitro Group: Primarily serves as a precursor to the 3-amino group via reduction. This transformation is fundamental, as the resulting aminopyrazole is a key building block for constructing amides, sulfonamides, and ureas, which are prevalent in kinase inhibitors and other targeted therapies.[4][6]
-
The Carboxylate Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, providing a site for amide bond formation, or it can participate in other ester-based transformations.
-
The Pyrazole N-H: The acidic proton on the pyrazole ring can be removed, allowing for regioselective N-alkylation or N-arylation, a common strategy to modulate solubility, cell permeability, and target engagement.[7]
Chapter 2: Synthesis of this compound
The synthesis of this target molecule can be approached from several angles, primarily revolving around the construction of the pyrazole ring followed by functionalization, or the esterification of a pre-existing nitropyrazole carboxylic acid.
Retrosynthetic Analysis and General Workflow
A logical retrosynthetic approach involves a cyclocondensation reaction between a hydrazine and a three-carbon electrophilic partner. The choice of this partner is critical for installing the required carboxylate functionality.
Caption: Retrosynthetic analysis of the target molecule.
Primary Synthetic Route: Esterification of the Carboxylic Acid Precursor
One of the most reliable and scalable methods is the direct esterification of the corresponding carboxylic acid. This route benefits from the commercial availability or straightforward synthesis of 4-nitro-1H-pyrazole-3-carboxylic acid (an isomer used here for methodological illustration, the principle remains identical for the target's precursor).[5] The Fischer esterification, often catalyzed by a strong acid or mediated by reagents like thionyl chloride, is highly effective.
Expert Insight: The use of thionyl chloride (SOCl₂) in methanol is superior to simple acid catalysis for this substrate. It converts the carboxylic acid to a highly reactive acyl chloride intermediate in situ. This intermediate rapidly reacts with methanol, and the reaction byproducts (SO₂ and HCl) are volatile, simplifying purification. This method avoids the equilibrium limitations of standard Fischer esterification.
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a drying tube), add 3-nitro-1H-pyrazole-4-carboxylic acid (10.0 g, 63.6 mmol).
-
Reagent Addition: Add methanol (100 mL, 10 v/v) to the flask. Cool the resulting suspension to 0-5°C in an ice bath under a nitrogen atmosphere.
-
Reaction: Slowly add thionyl chloride (6.0 mL, 82.7 mmol, 1.3 equiv) dropwise to the stirred suspension over 30 minutes, ensuring the internal temperature does not exceed 10°C.
-
Incubation: After the addition is complete, remove the ice bath and allow the reaction mixture to gradually warm to room temperature (20-25°C). Stir for 16-24 hours.
-
Monitoring (Trustworthiness Check): The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 ethyl acetate/hexane mobile phase. The starting material (acid) will have a lower Rf value than the product (ester). The reaction is complete when the starting material spot is no longer visible.
-
Work-up: Concentrate the reaction mixture under reduced pressure at 40°C to remove the solvent and excess reagents.
-
Purification: To the residue, add toluene (50 mL) and re-concentrate under reduced pressure. Repeat this step twice to azeotropically remove any remaining volatile impurities. The resulting off-white solid is typically of high purity. If needed, recrystallization from an ethanol/water mixture can be performed.
Chapter 3: Key Chemical Transformations and Applications
The synthetic utility of this compound is best demonstrated through its subsequent transformations into more complex, high-value molecules.
The Nitro Group: Gateway to Aminopyrazoles
The reduction of the nitro group to a primary amine is arguably the most critical transformation of this starting material. This opens up a vast chemical space for derivatization, particularly in the synthesis of pharmacologically active compounds.[4] Catalytic hydrogenation is often the method of choice in industrial settings due to its clean nature and high yields.
Caption: Reduction of the nitro group to a primary amine.
-
Setup: To a hydrogenation vessel, add this compound (5.0 g, 29.2 mmol) and ethyl acetate or methanol (100 mL).
-
Catalyst: Carefully add 10% Palladium on Carbon (Pd/C) (0.25 g, 5% w/w) under an inert atmosphere.
-
Reaction: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (H₂) to 50 psi. Stir the mixture vigorously at room temperature for 4-6 hours.
-
Monitoring (Trustworthiness Check): The reaction can be monitored by TLC or LC-MS to confirm the disappearance of the starting material. The consumption of hydrogen will also cease.
-
Work-up: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with additional solvent (50 mL).
-
Purification: Combine the filtrates and concentrate under reduced pressure to yield methyl 3-amino-1H-pyrazole-4-carboxylate, which can often be used without further purification.[8]
Case Study: A Blueprint for Sildenafil-Type Scaffolds
The synthesis of Sildenafil (Viagra™) provides a powerful illustration of how a functionalized pyrazole core is elaborated into a complex drug molecule. A key intermediate in its synthesis is a 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide.[3][6] While not identical to our title compound, the sequence of transformations is directly analogous and demonstrates the strategic logic.
The workflow involves:
-
Starting with a nitropyrazole ester.
-
Hydrolysis of the ester to a carboxylic acid, followed by amidation .
-
Reduction of the nitro group to an amine.
-
Cyclization to form the fused pyrimidinone ring system.
-
Coupling with a derivatized benzenesulfonyl chloride.
This sequence highlights how the nitro and carboxylate groups on the pyrazole ring serve as orthogonal handles for building molecular complexity.
Caption: Synthetic workflow inspired by Sildenafil synthesis.
Chapter 4: Safety, Handling, and Storage
Working with nitrated heterocyclic compounds requires strict adherence to safety protocols. While this compound is not explosive under normal conditions, it is classified as a hazardous substance.
Hazard Identification
Data from safety data sheets (SDS) for the title compound and close analogs indicate the following hazards.[9][10]
| Hazard Class | GHS Classification | Precautionary Statements |
| Acute Toxicity | Harmful if swallowed (H302) | P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.[9] |
| Skin Irritation | Causes skin irritation (H315) | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[9] |
| Eye Irritation | Causes serious eye irritation (H319) | P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[9] |
| Respiratory Irritation | May cause respiratory irritation (H335) | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area.[9] |
Recommended Handling and Storage Procedures
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust.[9][10] Facilities should be equipped with an eyewash station and a safety shower in close proximity to the workstation.[11]
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[9]
-
Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[9][12]
-
Disposal: Dispose of waste materials and containers through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[10]
Chapter 5: Conclusion and Future Outlook
This compound is more than a simple chemical; it is a strategic starting material that provides an efficient entry point into a rich and diverse chemical space. Its well-defined reactivity allows for the systematic and predictable synthesis of aminopyrazoles and other highly functionalized derivatives. For researchers in drug development, mastering the synthesis and manipulation of this intermediate is a key step toward the discovery of novel therapeutics. As the demand for sophisticated heterocyclic scaffolds continues to grow, the importance of foundational building blocks like this compound will only increase, solidifying its role as a cornerstone of modern synthetic chemistry.
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The Pharmacological Landscape of Pyrazole Analogs: Insights from 4-Chloropyrazole. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 2, 2026, from [Link]
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ANRORC reactions of 3-methyl-1,4-dinitro-1H-pyrazole with arylhydrazines. (2015). ResearchGate. Retrieved January 2, 2026, from [Link]
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Introduction: The Significance of Pyrazole Scaffolds and the Role of Theoretical Studies
An In-Depth Technical Guide to the Theoretical Investigation of Methyl 3-Nitro-1H-Pyrazole-4-Carboxylate
This guide provides a comprehensive overview of the theoretical methodologies employed to characterize this compound. It is intended for researchers, scientists, and drug development professionals interested in the computational analysis of novel heterocyclic compounds. By leveraging established quantum chemical and molecular modeling techniques, we can elucidate the structural, electronic, and spectroscopic properties of this molecule, as well as predict its potential biological activity. This document serves as a roadmap for conducting a thorough in silico investigation of this and similar pyrazole derivatives.
Pyrazole and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[1][2][3] The introduction of a nitro group (-NO2) and a carboxylate ester (-COOCH3) to the pyrazole ring, as in this compound, can significantly influence the molecule's electronic properties and, consequently, its biological function and reactivity.[4] The nitro group, in particular, is a well-known pharmacophore that can participate in redox reactions within cells, a mechanism often linked to antimicrobial and antiparasitic activities.[4]
Theoretical studies, primarily driven by Density Functional Theory (DFT), have become indispensable in modern chemical research.[5] They provide a powerful and cost-effective means to predict molecular properties, complementing and guiding experimental work.[5] For a molecule like this compound, where extensive experimental data may not be readily available, a theoretical approach can offer invaluable insights into its geometry, stability, spectroscopic signatures, and potential as a drug candidate.
Part 1: Synthesis and Structural Characterization
While this guide focuses on theoretical studies, a plausible synthetic route provides context for the molecule's structure. This compound can be synthesized from 4-nitropyrazole-3-carboxylic acid.
Protocol 1: Esterification of 4-Nitropyrazole-3-carboxylic Acid
A standard and effective method for the synthesis of this compound is the esterification of 4-nitropyrazole-3-carboxylic acid.
Methodology:
-
Suspend 4-nitropyrazole-3-carboxylic acid in methanol.
-
Cool the mixture to 0-5 °C under an inert atmosphere (e.g., nitrogen).
-
Slowly add thionyl chloride (SOCl2) to the cooled suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 16-24 hours.
-
Monitor the reaction's completion using an appropriate technique, such as ¹H NMR.
-
Upon completion, concentrate the mixture under reduced pressure to remove the solvent and excess reagent.
-
Treat the residue with a non-polar solvent like toluene and re-concentrate to remove residual water, yielding the final product as an off-white solid.
This synthetic protocol provides the actual molecule for which the subsequent theoretical calculations are performed, allowing for a direct comparison between calculated and experimental data (e.g., spectroscopic analyses).
Part 2: Computational Methodology: The DFT Framework
The foundation of a thorough theoretical investigation lies in the selection of an appropriate computational method and basis set. Density Functional Theory (DFT) is widely used for pyrazole derivatives due to its excellent balance of accuracy and computational cost.[5]
Workflow for Computational Analysis
Caption: Workflow for the theoretical investigation of this compound.
Detailed Steps:
-
Geometry Optimization: The initial structure of this compound is optimized to find its most stable conformation (a minimum on the potential energy surface). The B3LYP functional with a 6-311++G(d,p) basis set is a common and reliable choice for such organic molecules.
-
Frequency Calculations: These are performed on the optimized geometry to confirm that it is a true minimum (no imaginary frequencies) and to derive thermodynamic properties and theoretical vibrational spectra (IR and Raman).
-
Spectroscopic and Electronic Property Calculations: Using the optimized geometry, further calculations are performed to predict NMR chemical shifts, electronic transitions (UV-Vis), and various quantum chemical descriptors.
Part 3: Molecular Structure and Spectroscopic Analysis
A key aspect of theoretical studies is the ability to predict and interpret spectroscopic data, which serves as a bridge between theory and experiment.
Vibrational Spectroscopy (FT-IR and FT-Raman)
Theoretical frequency calculations allow for the assignment of vibrational modes observed in experimental FT-IR and FT-Raman spectra. For pyrazole derivatives, characteristic vibrations include N-H, C=O, C=N stretching, and NO2 symmetric and asymmetric stretches.
| Functional Group | Expected Vibrational Frequency Range (cm⁻¹) | Description |
| N-H Stretch | 3300 - 3500 | Stretching vibration of the pyrazole ring N-H bond. |
| C-H Stretch (Aromatic) | 3000 - 3100 | Stretching of the C-H bond on the pyrazole ring. |
| C-H Stretch (Methyl) | 2850 - 3000 | Symmetric and asymmetric stretching of the methyl group C-H bonds. |
| C=O Stretch | 1700 - 1750 | Stretching of the carbonyl group in the methyl ester. |
| C=N Stretch | 1600 - 1650 | Stretching of the C=N bond within the pyrazole ring. |
| NO₂ Asymmetric Stretch | 1500 - 1560 | Asymmetric stretching of the nitro group. |
| NO₂ Symmetric Stretch | 1340 - 1390 | Symmetric stretching of the nitro group. |
Note: Calculated frequencies are often scaled by a factor (e.g., 0.9627 for B3LYP) to better match experimental values.
NMR Spectroscopy
The Gauge-Including Atomic Orbital (GIAO) method is typically used to calculate ¹H and ¹³C NMR chemical shifts. These theoretical values, when referenced against a standard like Tetramethylsilane (TMS), can aid in the structural confirmation of the synthesized compound.
Electronic Spectroscopy (UV-Vis) and Frontier Molecular Orbitals (FMOs)
Time-Dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra. The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial.
-
HOMO: Represents the ability to donate an electron.
-
LUMO: Represents the ability to accept an electron.
-
HOMO-LUMO Energy Gap (ΔE): A key indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity.
For this compound, the HOMO is expected to be localized on the pyrazole ring, while the LUMO is likely to be concentrated on the nitro group due to its strong electron-withdrawing nature. This distribution facilitates intramolecular charge transfer, a property often associated with non-linear optical (NLO) behavior and biological activity.
Part 4: Quantum Chemical Reactivity Descriptors
Beyond FMOs, several other descriptors can be calculated to understand the molecule's reactivity.
Molecular Electrostatic Potential (MEP)
The MEP map is a 3D visualization of the electrostatic potential on the molecule's surface. It is invaluable for identifying sites susceptible to electrophilic and nucleophilic attack.
-
Red Regions (Negative Potential): Indicate electron-rich areas, prone to electrophilic attack. In our target molecule, these would be around the oxygen atoms of the nitro and carboxylate groups.
-
Blue Regions (Positive Potential): Indicate electron-deficient areas, prone to nucleophilic attack. The hydrogen atom on the pyrazole nitrogen (N-H) is a likely positive site.
Caption: Conceptual diagram of a Molecular Electrostatic Potential (MEP) map.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides insights into intramolecular interactions, charge delocalization, and hyperconjugative stability. It quantifies the stabilization energy (E(2)) associated with electron delocalization from an occupied donor NBO to an unoccupied acceptor NBO. Strong interactions, such as those between the lone pairs of oxygen atoms and the antibonding orbitals of the pyrazole ring, contribute to the molecule's overall stability.
Part 5: Molecular Docking and Drug Development Potential
Given the wide range of biological activities reported for pyrazole derivatives, molecular docking is a critical step in assessing the therapeutic potential of this compound.[1]
Protocol 2: Molecular Docking Simulation
Objective: To predict the binding affinity and interaction patterns of the molecule with a specific protein target.
Methodology:
-
Target Selection: Choose a protein target relevant to the desired biological activity. For pyrazoles, common targets include kinases (for anticancer activity) or microbial enzymes (for antimicrobial activity).
-
Ligand and Protein Preparation:
-
The 3D structure of this compound is obtained from the DFT optimization.
-
The crystal structure of the target protein is retrieved from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and hydrogen atoms are added.
-
-
Docking Simulation: Using software like AutoDock or MOE, the ligand is docked into the active site of the protein. The program explores various conformations and orientations of the ligand, scoring them based on a force field.
-
Analysis of Results: The top-ranked poses are analyzed to determine the binding affinity (in kcal/mol) and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's amino acid residues.
A strong binding affinity and the formation of key interactions with active site residues would suggest that this compound is a promising candidate for further experimental validation.
Conclusion
This guide outlines a comprehensive theoretical framework for the study of this compound. Through the systematic application of DFT calculations and molecular docking simulations, it is possible to gain a deep understanding of its structural, spectroscopic, and electronic properties, as well as to predict its potential as a bioactive compound. This in silico approach provides a robust foundation for guiding future experimental synthesis, characterization, and biological evaluation, ultimately accelerating the drug discovery and development process for this and other promising pyrazole derivatives.
References
- 1. 1H-Pyrazole-3-carboxylic acid, 4-nitro-, methyl ester (CAS No. 138786-86-4) Suppliers @ ChemicalRegister.com [chemicalregister.com]
- 2. 138786-86-4 | Methyl 4-nitro-1H-pyrazole-3-carboxylate | Esters | Ambeed.com [ambeed.com]
- 3. 1H-Pyrazole-3-carboxylic acid, 4-nitro-, methyl ester synthesis - chemicalbook [chemicalbook.com]
- 4. Methyl 4-Nitro-1H-pyrazole-3-carboxylate | 138786-86-4 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 5. 138786-86-4|Methyl 4-nitro-1H-pyrazole-3-carboxylate|BLD Pharm [bldpharm.com]
Methodological & Application
The Strategic Utility of Methyl 3-Nitro-1H-Pyrazole-4-Carboxylate in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrazole Scaffold as a Privileged Structure in Drug Discovery
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs and biologically active compounds.[1][2][3] Its five-membered heterocyclic structure, with two adjacent nitrogen atoms, offers a unique combination of metabolic stability, hydrogen bonding capabilities, and tunable electronic properties.[2][3] Pyrazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antibacterial, and antiviral properties.[3][4][5] Within this versatile class of compounds, methyl 3-nitro-1H-pyrazole-4-carboxylate emerges as a highly valuable and strategic building block for the synthesis of novel therapeutic agents.
This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry. We will delve into its synthetic utility, focusing on key chemical transformations and providing detailed, field-proven protocols for its derivatization. The causality behind experimental choices will be explained to provide a deeper understanding of the underlying chemical principles.
Core Synthetic Transformations and Strategic Value
This compound is not typically the final bioactive molecule but rather a critical intermediate. Its strategic value lies in the orthogonal reactivity of its three key functional groups: the nitro group, the ester, and the pyrazole ring itself. The nitro group, an electron-withdrawing moiety, can be readily reduced to a primary amine, opening up a vast landscape of possible derivatizations.[2][4] The methyl ester provides a handle for hydrolysis and subsequent amide bond formation. The pyrazole ring nitrogens can be selectively alkylated to modulate the compound's physicochemical properties and biological target engagement.[6]
The general workflow for utilizing this compound in a drug discovery program is outlined below:
Caption: Synthetic workflow utilizing this compound.
Synthesis of this compound
While not extensively detailed in the immediate literature, a robust synthesis can be extrapolated from established pyrazole synthesis protocols. A common route involves the cyclocondensation of a hydrazine with a suitably functionalized three-carbon precursor. An alternative and often more direct approach is the nitration of a pre-formed pyrazole ring, a strategy employed in the synthesis of sildenafil.[2][7][8]
Protocol 1: Nitration of Methyl 1H-pyrazole-4-carboxylate
This protocol is adapted from the nitration step in the synthesis of sildenafil intermediates.[2][8]
Materials:
-
Methyl 1H-pyrazole-4-carboxylate
-
Fuming Nitric Acid (90%)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice bath.
-
Slowly add methyl 1H-pyrazole-4-carboxylate to the cold sulfuric acid with stirring, ensuring the temperature does not exceed 10 °C.
-
Once the pyrazole is fully dissolved, add fuming nitric acid dropwise via the dropping funnel, maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
A precipitate of this compound should form. If not, extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or column chromatography.
Key Application: Reduction to Methyl 3-Amino-1H-pyrazole-4-carboxylate
The conversion of the nitro group to a primary amine is a pivotal step, unlocking the potential for a wide array of subsequent derivatizations. This transformation is crucial in the synthesis of numerous kinase inhibitors and other pharmacologically active molecules.[9][10][11]
Protocol 2: Reduction of this compound
This protocol provides two common methods for the reduction of the nitro group. The choice of method may depend on the presence of other functional groups in the molecule.
Method A: Tin(II) Chloride Reduction [4]
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium Hydroxide (NaOH) solution (5M)
-
Ethyl Acetate
Procedure:
-
Suspend this compound in ethanol in a round-bottom flask.
-
Add a solution of tin(II) chloride dihydrate in concentrated HCl to the suspension.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and carefully neutralize with 5M NaOH solution until a pH of 8-9 is reached, which will precipitate tin salts.
-
Filter the mixture through a pad of celite, washing the filter cake with ethyl acetate.
-
Separate the organic layer of the filtrate and extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl 3-amino-1H-pyrazole-4-carboxylate.
Method B: Catalytic Hydrogenation [2][7]
Materials:
-
This compound
-
Palladium on Carbon (10% Pd/C)
-
Methanol or Ethyl Acetate
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve this compound in methanol or ethyl acetate in a hydrogenation vessel.
-
Add a catalytic amount of 10% Pd/C to the solution.
-
Purge the vessel with hydrogen gas and then maintain a positive pressure of hydrogen (typically 1-3 atm).
-
Stir the mixture vigorously at room temperature until the uptake of hydrogen ceases.
-
Monitor the reaction by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of celite to remove the catalyst.
-
Wash the celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the desired methyl 3-amino-1H-pyrazole-4-carboxylate.
Derivatization of the 3-Amino-1H-pyrazole-4-carboxylate Scaffold
The resulting methyl 3-amino-1H-pyrazole-4-carboxylate is a versatile intermediate for building molecular complexity.[9] Key derivatization strategies include N-alkylation of the pyrazole ring and amide coupling at the amino group.
N-Alkylation of the Pyrazole Ring
N-alkylation is a common strategy to modulate the physicochemical properties of pyrazole-containing compounds, such as solubility and lipophilicity, and to orient substituents for optimal target binding.[6] The alkylation of unsymmetrical pyrazoles can lead to a mixture of regioisomers, with the outcome influenced by steric and electronic factors.[6]
Caption: N-Alkylation of methyl 3-amino-1H-pyrazole-4-carboxylate leading to regioisomers.
Protocol 3: Base-Mediated N-Alkylation [6]
Materials:
-
Methyl 3-amino-1H-pyrazole-4-carboxylate
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile
-
Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
Alkyl Halide (e.g., methyl iodide, benzyl bromide)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate solution
-
Brine
Procedure:
-
To a stirred solution of methyl 3-amino-1H-pyrazole-4-carboxylate (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC. The reaction time can vary from a few hours to overnight.
-
Once the starting material is consumed, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product, which may be a mixture of N1 and N2 isomers, can be purified and the isomers separated by column chromatography.
Amide Bond Formation
The amino group at the 3-position is a key site for derivatization through amide bond formation, a fundamental reaction in the synthesis of a vast number of pharmaceuticals.[1] This allows for the introduction of diverse substituents to probe the structure-activity relationship (SAR) of a compound series.
Protocol 4: Amide Coupling with a Carboxylic Acid [1]
Materials:
-
Methyl 3-amino-1H-pyrazole-4-carboxylate
-
Carboxylic Acid (R-COOH)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add a solution of methyl 3-amino-1H-pyrazole-4-carboxylate (1.0 eq) in DMF to the activated acid mixture.
-
Stir the reaction at room temperature for 2-12 hours, monitoring its progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Quantitative Data Summary
| Reaction | Starting Material | Key Reagents | Product | Typical Yield | Reference |
| Nitration | Methyl 1H-pyrazole-4-carboxylate | HNO₃, H₂SO₄ | This compound | High | [2][8] |
| Nitro Reduction (SnCl₂) ** | This compound | SnCl₂·2H₂O, HCl | Methyl 3-amino-1H-pyrazole-4-carboxylate | Good to Excellent | [4] |
| Nitro Reduction (H₂/Pd-C) ** | This compound | H₂, Pd/C | Methyl 3-amino-1H-pyrazole-4-carboxylate | High | [2][7] |
| N-Alkylation | Methyl 3-amino-1H-pyrazole-4-carboxylate | K₂CO₃, R-X | N-alkylated pyrazole | Variable | [6] |
| Amide Coupling | Methyl 3-amino-1H-pyrazole-4-carboxylate | R-COOH, HATU, DIPEA | N-acylated pyrazole | Good to High | [1] |
Conclusion
This compound is a versatile and strategically important building block in medicinal chemistry. Its facile conversion to the corresponding aminopyrazole opens up a wealth of synthetic possibilities for the generation of diverse compound libraries. The protocols outlined in this guide provide a solid foundation for researchers to utilize this valuable intermediate in the design and synthesis of novel therapeutic agents, particularly in the realm of kinase inhibitors and other targeted therapies. The ability to systematically modify the pyrazole core at multiple positions allows for the fine-tuning of pharmacological properties, making this scaffold a continuing source of innovation in drug discovery.
References
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ChemEurope. (n.d.). Synthesis of Sildenafil Citrate. [Link]
-
Papakyriakou, A., et al. (2021). Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era. Pharmaceuticals, 14(11), 1137. [Link]
-
ResearchGate. (n.d.). Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5) and 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (6). [Link]
-
New Drug Approvals. (2015). SILDENAFIL. [Link]
-
MDPI. (n.d.). Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation. [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. [Link]
-
ResearchGate. (2015). N-Alkylation and N-amination of isomeric nitro derivatives of 3-methyl-4-(1H-pyrazol-3(5)-yl)furazan. [Link]
-
Springer. (2015). N-Alkylation and N-amination of isomeric nitro derivatives of 3-methyl-4-(1H-pyrazol-3(5)-yl)furazan. [Link]
-
ResearchGate. (2015). ANRORC reactions of 3-methyl-1,4-dinitro-1H-pyrazole with arylhydrazines. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. [Link]
-
IndiaMART. (n.d.). Methyl 3 Nitro 1H Pyrazole 4 Carboxylate. [Link]
-
National Center for Biotechnology Information. (n.d.). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). [Link]
-
PubMed. (2022). 1-Methyl-3-((4-(quinolin-4-yloxy)phenyl)amino)-1H-pyrazole-4-carboxamide derivatives as new rearranged during Transfection (RET) kinase inhibitors capable of suppressing resistant mutants in solvent-front regions. [Link]
-
ResearchGate. (2018). Methylation of 4-nitro-3(5)-pyrazolecarboxylic acid. [Link]
-
bioRxiv. (2023). Synthesis of pyrazole-based macrocycles leads to a highly selective inhibitor for MST3. [Link]
-
Semantic Scholar. (n.d.). The N-Alkylation and N-Arylation of Unsymmetrical Pyrazoles. [Link]
-
ResearchGate. (2016). Design and synthesis of some new tri-substituted pyrazole derivatives as anticancer agents. [Link]
-
BIOSYNCE. (n.d.). China Methyl 4 nitro 1H pyrazole 3 carboxylate CAS 138786 86 4 Manufacturers Factory Suppliers. [Link]
-
OUCI. (n.d.). Recent Progress in Anticancer Agents Incorporating Pyrazole Scaffold. [Link]
-
National Center for Biotechnology Information. (2021). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. [Link]
-
PubMed. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. [Link]
-
ResearchGate. (n.d.). Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate;Synthesis of some Pyrazolozaines. [Link]
- Google Patents. (n.d.). WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.
-
PubChem. (n.d.). Methyl 3-amino-1H-pyrazole-4-carboxylate. [Link]
-
ResearchGate. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. [Link]
-
National Center for Biotechnology Information. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. [Link]
-
Sciencemadness Discussion Board. (2016). Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. [Link]
-
Asian Journal of Chemistry. (n.d.). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. New green synthesis process of sildenafil intermediate compound 4-amino-1-methyl-3-n-propyl pyrazole-5-formamide - Eureka | Patsnap [eureka.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. 1-Methyl-3-((4-(quinolin-4-yloxy)phenyl)amino)-1H-pyrazole-4-carboxamide derivatives as new rearranged during Transfection (RET) kinase inhibitors capable of suppressing resistant mutants in solvent-front regions - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Virtuoso: Methyl 3-Nitro-1H-pyrazole-4-carboxylate as a Premier Building Block in Heterocyclic Synthesis
In the intricate tapestry of modern medicinal chemistry and drug discovery, the pyrazole scaffold stands as a cornerstone, underpinning a multitude of biologically active molecules. Among the diverse array of functionalized pyrazoles, methyl 3-nitro-1H-pyrazole-4-carboxylate emerges as a particularly powerful and versatile building block. Its strategic arrangement of a reactive nitro group, a readily modifiable ester, and a pyrazole core ripe for substitution provides a gateway to a vast chemical space of complex heterocyclic systems. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on leveraging this compound for the synthesis of high-value heterocyclic targets, including pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and illuminate the mechanistic underpinnings of these transformations.
Physicochemical Properties and Synthesis
Before embarking on its synthetic applications, it is crucial to understand the fundamental properties of this compound.
Table 1: Physicochemical Data of this compound
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1798715-16-8[1] |
| Molecular Formula | C₅H₅N₃O₄ |
| Molecular Weight | 171.11 g/mol |
| Appearance | Off-white solid |
| Solubility | Soluble in methanol, DMSO, and DMF |
The synthesis of this key intermediate is typically achieved through the esterification of 4-nitro-1H-pyrazole-3-carboxylic acid. A robust and scalable protocol involves the use of thionyl chloride in methanol.
Protocol 1: Synthesis of Methyl 4-nitro-1H-pyrazole-3-carboxylate[2]
Materials:
-
4-Nitro-1H-pyrazole-3-carboxylic acid
-
Methanol (anhydrous)
-
Thionyl chloride
-
Toluene
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
Procedure:
-
To a suspension of 4-nitro-1H-pyrazole-3-carboxylic acid (1.0 eq) in anhydrous methanol (8 volumes) in a round-bottom flask, cool the mixture to 0-5 °C using an ice bath.
-
Slowly add thionyl chloride (1.1 eq) dropwise to the stirred suspension, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir for 16-24 hours.
-
Monitor the reaction progress by TLC or ¹H NMR.
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
To the residue, add toluene and reconcentrate under reduced pressure. Repeat this azeotropic removal of residual acid twice to obtain methyl 4-nitro-1H-pyrazole-3-carboxylate as an off-white solid.
The Gateway to Fused Pyrazoles: Reduction of the Nitro Group
The synthetic utility of this compound as a precursor for fused heterocycles hinges on the selective reduction of its nitro group to a primary amine. This transformation yields the corresponding methyl 3-amino-1H-pyrazole-4-carboxylate, a key intermediate for subsequent cyclization reactions. Catalytic hydrogenation is a clean and efficient method for this reduction.
Protocol 2: Catalytic Hydrogenation of this compound
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Ethyl acetate or Methanol
-
Hydrogen gas supply
-
Parr shaker or similar hydrogenation apparatus
-
Celite®
Procedure:
-
In a suitable pressure vessel, dissolve this compound (1.0 eq) in ethyl acetate or methanol.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol% of palladium).
-
Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 50 psi) and shake or stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield methyl 3-amino-1H-pyrazole-4-carboxylate, which can often be used in the next step without further purification.
dot graph TD { A[this compound] -->|H₂, Pd/C| B(Methyl 3-amino-1H-pyrazole-4-carboxylate); B -->|1,3-Dielectrophile| C{Fused Heterocycles}; C --> D(Pyrazolo[3,4-b]pyridines); C --> E(Pyrazolo[1,5-a]pyrimidines);
} Caption: Synthetic utility of this compound.
Application in the Synthesis of Pyrazolo[3,4-b]pyridines
Pyrazolo[3,4-b]pyridines are a class of bicyclic heterocycles that are of significant interest in medicinal chemistry due to their structural similarity to purines.[2][3][4] They are often synthesized through the condensation of an aminopyrazole with a 1,3-dicarbonyl compound or its equivalent.
Protocol 3: Synthesis of Ethyl 6-methyl-1H-pyrazolo[3,4-b]pyridin-4-carboxylate
This protocol exemplifies the synthesis of a pyrazolo[3,4-b]pyridine derivative from methyl 3-amino-1H-pyrazole-4-carboxylate.
Materials:
-
Methyl 3-amino-1H-pyrazole-4-carboxylate
-
Ethyl acetoacetate
-
Acetic acid (glacial)
-
Round-bottom flask with reflux condenser
-
Heating mantle
Procedure:
-
In a round-bottom flask, combine methyl 3-amino-1H-pyrazole-4-carboxylate (1.0 eq) and ethyl acetoacetate (1.2 eq) in glacial acetic acid.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure ethyl 6-methyl-1H-pyrazolo[3,4-b]pyridin-4-carboxylate.
dot graph LR { node[shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Methyl 3-amino-1H-pyrazole-4-carboxylate] --> B{Condensation}; C[Ethyl acetoacetate] --> B; B --> D{Intramolecular Cyclization}; D --> E[Ethyl 6-methyl-1H-pyrazolo[3,4-b]pyridin-4-carboxylate];
} Caption: Synthesis of a pyrazolo[3,4-b]pyridine derivative.
Application in the Synthesis of Pyrazolo[1,5-a]pyrimidines
Pyrazolo[1,5-a]pyrimidines are another important class of fused heterocycles with a broad range of biological activities, including kinase inhibition.[5][6] Their synthesis can also be achieved through the cyclocondensation of an aminopyrazole with a 1,3-dicarbonyl compound.[6] The regiochemical outcome of the cyclization can often be controlled by the reaction conditions.
Protocol 4: Synthesis of Methyl 7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate
Materials:
-
Methyl 3-amino-1H-pyrazole-4-carboxylate
-
Ethyl acetoacetate
-
Sodium ethoxide
-
Ethanol (anhydrous)
-
Round-bottom flask with reflux condenser
-
Heating mantle
Procedure:
-
Prepare a solution of sodium ethoxide in anhydrous ethanol.
-
To this solution, add methyl 3-amino-1H-pyrazole-4-carboxylate (1.0 eq) and ethyl acetoacetate (1.1 eq).
-
Heat the reaction mixture to reflux for 6-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and neutralize with a suitable acid (e.g., acetic acid).
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried to yield methyl 7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate.
N-Alkylation: Expanding Structural Diversity
Further functionalization of the pyrazole ring, particularly at the nitrogen atoms, is a common strategy to modulate the physicochemical and pharmacological properties of the resulting compounds. The N-alkylation of this compound can lead to a mixture of N1 and N2 regioisomers, and the regioselectivity is influenced by factors such as the base, solvent, and alkylating agent.[7][8][9]
Protocol 5: Regioselective N-Alkylation of this compound
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Dimethylformamide (DMF, anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a stirred suspension of potassium carbonate (1.5 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the suspension.
-
Continue stirring at room temperature or gently heat (e.g., to 50 °C) until the reaction is complete (monitor by TLC).
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to separate the N1 and N2 alkylated isomers. Note: The use of a stronger base like NaH may alter the regioselectivity.
dot graph TD { A[this compound] -->|Base, Alkyl Halide| B{N-Alkylation}; B --> C(N1-alkylated isomer); B --> D(N2-alkylated isomer);
} Caption: N-Alkylation of this compound.
Conclusion
This compound is a highly valuable and versatile building block in heterocyclic synthesis. Its strategic functionalization allows for the efficient construction of complex and medicinally relevant scaffolds such as pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines. The key transformations, including the selective reduction of the nitro group and subsequent cyclocondensation reactions, provide a robust platform for the generation of diverse compound libraries for drug discovery. Furthermore, the potential for N-alkylation offers an additional avenue for structural diversification. The protocols and insights provided in this application note are intended to empower researchers to fully exploit the synthetic potential of this remarkable building block.
References
-
MDPI. (2024). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. [Link]
-
PubMed Central. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. [Link]
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Angewandte Chemie International Edition. (2021). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. [Link]
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MDPI. (2023). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). [Link]
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The Journal of Organic Chemistry. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. [Link]
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Journal of Agricultural and Food Chemistry. (1976). Systemic Fungicides. The Synthesis of Pyrazolo[1,5-a]pyrimidine Analogues of Carboxin. [Link]
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MDPI. (2012). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. [Link]
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ResearchGate. (2018). Synthesis of pyrazolo[1,5-a]pyrimidines (5a–c),.... [Link]
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MDPI. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]
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ORCA. (2015). Pyrazolopyridines I: Synthesis of some pyrazolo[3,4-b]pyridine-4-carboxylates. [Link]
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PubMed Central. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]
- Google Patents. (2017).
-
PubMed Central. (2023). New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. [Link]
-
PubMed. (2022). 1 H-Pyrazolo[3,4- b]pyridines: Synthesis and Biomedical Applications. [Link]
-
PubMed Central. (2019). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. [Link]
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ResearchGate. (2015). N-Alkylation and N-amination of isomeric nitro derivatives of 3-methyl-4-(1H-pyrazol-3(5)-yl)furazan | Request PDF. [Link]
-
OUCI. (2015). N-Alkylation and N-amination of isomeric nitro derivatives of 3-methyl-4-(1H-pyrazol-3(5)-yl)furazan. [Link]
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-
Beilstein Journals. (2020). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]
-
PubMed Central. (2016). Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities. [Link]
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ResearchGate. (n.d.). Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5).... [Link]
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MDPI. (2023). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). [Link]
-
MDPI. (2021). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. [Link]
-
ResearchGate. (2019). Catalytic C–H Allylation and Benzylation of Pyrazoles | Request PDF. [Link]
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HAL Open Science. (2018). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. [Link]
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ResearchGate. (2021). Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. [Link]
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IndiaMART. (n.d.). Methyl 3 Nitro 1H Pyrazole 4 Carboxylate. [Link]
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Application Notes & Protocols: Strategic Derivatization of Methyl 3-Nitro-1H-pyrazole-4-carboxylate for Drug Discovery
Abstract
Methyl 3-nitro-1H-pyrazole-4-carboxylate is a pivotal starting material in medicinal chemistry, offering a trifecta of reactive sites for molecular elaboration: the pyrazole nitrogens, the C3-nitro group, and the C4-ester. This guide provides a comprehensive overview of key derivatization strategies, moving beyond simple procedural lists to explain the underlying chemical principles and strategic considerations essential for drug development professionals. We present detailed, field-tested protocols for N-alkylation, nitro group reduction, subsequent amination, and ester modification, supported by workflow diagrams and comparative data to guide your synthetic campaigns.
Introduction: The Strategic Value of the Nitropyrazole Scaffold
The pyrazole nucleus is a well-established "privileged scaffold" in pharmacology, forming the core of numerous approved drugs and clinical candidates.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding make it a versatile platform for designing targeted therapeutics. This compound is a particularly valuable building block due to its pre-installed functional handles, which allow for systematic and divergent synthesis of compound libraries.
The strategic derivatization of this molecule typically focuses on three primary vectors:
-
N-H Functionalization: Alkylation or arylation of the pyrazole ring nitrogens to modulate solubility, metabolic stability, and steric profile.
-
Nitro Group Transformation: Reduction to a primary amine, which serves as a critical nucleophilic handle for building complex side chains and exploring structure-activity relationships (SAR).
-
Ester Modification: Hydrolysis to a carboxylic acid followed by amide coupling to introduce diversity and modulate pharmacokinetic properties.
This document will explore the practical execution of these strategies, emphasizing rational protocol design and control over reaction outcomes.
Core Derivatization Pathways and Protocols
Pathway A: N-Alkylation of the Pyrazole Ring
The N-alkylation of asymmetrically substituted pyrazoles like this compound presents a significant regioselectivity challenge.[4][5] The reaction can yield two distinct regioisomers, the N1 and N2 products, whose formation is governed by a delicate interplay of steric and electronic factors.
Scientific Rationale: The regiochemical outcome is influenced by the choice of base, solvent, and the nature of the alkylating agent.[4][6]
-
Steric Hindrance: The N1 position is generally less sterically encumbered than the N2 position, which is flanked by the C3-nitro group. Bulky alkylating agents will preferentially react at N1.[5]
-
Electronic Effects: The electron-withdrawing nitro and carboxylate groups increase the acidity of the N-H protons, facilitating deprotonation. The choice of a strong, non-nucleophilic base like sodium hydride (NaH) versus a weaker base like potassium carbonate (K₂CO₃) can alter the character of the intermediate pyrazolate anion and influence the N1/N2 ratio.[4][7]
-
Solvent: Polar aprotic solvents like DMF or acetonitrile are typically employed to ensure solubility of the pyrazole and the base.
Caption: General workflow for the N-alkylation of this compound, highlighting the formation of regioisomers.
Protocol 2.1: Base-Mediated N-Alkylation
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).
-
Solvation: Add anhydrous DMF to achieve a concentration of 0.2 M.
-
Deprotonation: Add potassium carbonate (K₂CO₃, 1.5 eq) to the stirred solution. Stir the resulting suspension at room temperature for 30 minutes.
-
Alkylation: Add the alkylating agent (e.g., benzyl bromide, 1.1 eq) dropwise to the mixture.
-
Reaction: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with water (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (typically using a hexane/ethyl acetate gradient) to separate the regioisomers.
| Base | Alkylating Agent (R-X) | Solvent | Typical Major Isomer | Approx. Yield (%) |
| K₂CO₃ | Methyl Iodide | Acetonitrile | N1 | 75-85 |
| NaH | Benzyl Bromide | DMF | N1 | 80-90 |
| Cs₂CO₃ | Ethyl Bromoacetate | DMF | N1 | 70-80 |
Table 1: Comparison of conditions for N-alkylation reactions. Yields are representative and can vary.
Pathway B: Reduction of the Nitro Group
The transformation of the C3-nitro group into a primary amine is arguably the most critical derivatization step. It converts a strong electron-withdrawing group into a versatile nucleophilic handle, paving the way for extensive SAR exploration. This reduction is a key step in the synthesis of precursors for drugs like Sildenafil.[8]
Scientific Rationale: Several methods can achieve this reduction, with the choice often depending on substrate compatibility and available equipment.
-
Catalytic Hydrogenation: Using palladium on carbon (Pd/C) with hydrogen gas is a clean and high-yielding method. It avoids the use of harsh metal-acid reagents, simplifying the work-up procedure.[8]
-
Metal-Acid Reduction: Tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) is a classic and robust method, though it requires a basic work-up to remove tin salts.[8]
-
Transfer Hydrogenation: Using reagents like sodium dithionite can be effective for substrates sensitive to catalytic hydrogenation.[3]
Caption: Schematic of the reduction of the C3-nitro group to a primary amine.
Protocol 2.2: Catalytic Hydrogenation
-
Setup: To a hydrogenation vessel, add this compound (1.0 eq) and a suitable solvent such as ethanol or ethyl acetate.
-
Catalyst: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol% by weight) under an inert atmosphere.
-
Hydrogenation: Seal the vessel, purge with hydrogen gas, and then maintain a positive pressure of hydrogen (typically 1-3 atm or 50 psi) using a balloon or a Parr shaker apparatus.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within 2-6 hours. Monitor by TLC for the disappearance of the starting material.
-
Work-up: Once complete, carefully purge the vessel with an inert gas (e.g., Argon) to remove all hydrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the desired methyl 3-amino-1H-pyrazole-4-carboxylate, which is often pure enough for the next step without further purification.
| Method | Reagents | Solvent | Key Advantages | Approx. Yield (%) |
| Catalytic Hydrogenation | H₂ (1-3 atm), 10% Pd/C | Ethanol | Clean work-up, high yield | >95 |
| Metal-Acid | SnCl₂·2H₂O, conc. HCl | Ethanol | Robust, tolerates some functional groups | 85-95 |
| Transfer Hydrogenation | Sodium Dithionite (Na₂S₂O₄) | H₂O/THF | Mild, avoids pressurized H₂ | 70-85 |
Table 2: Comparison of common methods for nitro group reduction.
Pathway C: Functionalization of the Amino Group
The newly formed C3-amino group is a powerful nucleophile, enabling a wide array of subsequent reactions. N-acylation and N-sulfonylation are standard methods to build out molecular complexity and introduce functionalities that can engage with biological targets.[3][9]
Scientific Rationale: The reaction of the aminopyrazole with an electrophile like an acid chloride or sulfonyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) readily forms a stable amide or sulfonamide bond. This is a reliable and high-yielding transformation crucial for building chemical libraries.
Caption: Workflow for the N-acylation of the 3-amino-pyrazole derivative.
Protocol 2.3: N-Acylation of Methyl 3-amino-1H-pyrazole-4-carboxylate
-
Setup: Dissolve methyl 3-amino-1H-pyrazole-4-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere.
-
Base Addition: Add triethylamine (Et₃N, 1.5 eq).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Acylation: Slowly add the desired acid chloride (e.g., acetyl chloride, 1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Work-up: Dilute the mixture with DCM. Wash with saturated sodium bicarbonate (NaHCO₃) solution, water, and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude product can be purified by recrystallization or flash column chromatography if necessary.
Pathway D: Modification of the Ester Group
The C4-ester provides another handle for diversification, most commonly through hydrolysis to the carboxylic acid, which can then be coupled with a diverse range of amines to form amides.[10]
Scientific Rationale:
-
Hydrolysis: Saponification using a strong base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixed aqueous/organic solvent system is the standard method. An acidic work-up is required to protonate the resulting carboxylate salt.
-
Amide Coupling: The resulting carboxylic acid is activated using a peptide coupling agent (e.g., HATU, EDCI/HOBt) to form a highly reactive intermediate, which is then trapped by the desired amine to form the amide bond.
Caption: Two-step workflow for ester hydrolysis followed by amide coupling.
Protocol 2.4: Ester Hydrolysis and Amide Coupling
Step 1: Saponification
-
Dissolve the starting pyrazole ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 ratio).
-
Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0-3.0 eq) and stir at room temperature until TLC indicates complete consumption of the ester (typically 2-6 hours).
-
Concentrate the mixture to remove the THF. Dilute with water and cool to 0 °C.
-
Acidify the aqueous solution to pH 2-3 with 1M HCl. The carboxylic acid product will often precipitate and can be collected by filtration.
Step 2: Amide Coupling
-
Dissolve the carboxylic acid from Step 1 (1.0 eq), the desired amine (1.1 eq), and HATU (1.1 eq) in anhydrous DMF.
-
Add N,N-diisopropylethylamine (DIPEA, 2.0 eq) and stir the mixture at room temperature for 4-12 hours.
-
Monitor the reaction by TLC. Upon completion, perform an aqueous work-up as described in Protocol 2.1 and purify by column chromatography.
Conclusion
This compound is a remarkably versatile scaffold for the synthesis of diverse chemical libraries. By strategically applying the core derivatization pathways of N-alkylation, nitro reduction, amine functionalization, and ester modification, researchers can systematically explore the chemical space around the pyrazole core. The protocols and rationales provided herein serve as a robust foundation for developing novel therapeutic agents, enabling the fine-tuning of molecular properties to achieve desired potency, selectivity, and pharmacokinetic profiles.
References
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Synthesis of Pyrazole derivatives (3a–h). - ResearchGate. Available at: [Link]
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(PDF) Nitropyrazoles (review) - ResearchGate. Available at: [Link]
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Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance - ACS Publications. Available at: [Link]
-
Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance - PubMed. Available at: [Link]
-
An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants - MDPI. Available at: [Link]
-
An Unusual Rearrangement of Pyrazole Nitrene and Ring Opening/Recyclization Cascade: Formal CH-Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants - Preprints.org. Available at: [Link]
-
Synthesis of new pyrazole derivatives (3a-f). - ResearchGate. Available at: [Link]
-
N-Alkylation and N-amination of isomeric nitro derivatives of 3-methyl-4-(1H-pyrazol-3(5)-yl)furazan | Request PDF - ResearchGate. Available at: [Link]
-
N-Alkylation and N-amination of isomeric nitro derivatives of 3-methyl-4-(1H-pyrazol-3(5)-yl)furazan - OUCI. Available at: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. Available at: [Link]
-
Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC - PubMed Central. Available at: [Link]
-
Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c - ResearchGate. Available at: [Link]
-
Methylation of 4-nitro-3(5)-pyrazolecarboxylic acid | Request PDF - ResearchGate. Available at: [Link]
-
Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5)... - ResearchGate. Available at: [Link]
-
The N-Alkylation and N-Arylation of Unsymmetrical Pyrazoles | Semantic Scholar. Available at: [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. Available at: [Link]
-
Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole - JOCPR. Available at: [Link]
- WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester - Google Patents.
-
Methyl 3-amino-1H-pyrazole-4-carboxylate | C5H7N3O2 | CID 272904 - PubChem. Available at: [Link]
-
China Methyl 4 nitro 1H pyrazole 3 carboxylate CAS 138786 86 4 Manufacturers Factory Suppliers - BIOSYNCE. Available at: [Link]
-
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Application Note & Protocols: Synthesis of Pyrazole-4-carboxylates via Cyclocondensation
Introduction: The Significance of the Pyrazole-4-carboxylate Scaffold
The pyrazole ring system is a cornerstone of modern medicinal chemistry, forming the core structure of numerous pharmaceuticals.[1] Derivatives of pyrazole are of immense interest due to their broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[1][2] Specifically, pyrazole-4-carboxylates are pivotal intermediates, providing a versatile chemical handle for further molecular elaboration in drug discovery programs.
The most common and classic route to these structures is the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound, a reaction famously known as the Knorr pyrazole synthesis.[2][3][4][5][6][7] This application note provides an in-depth guide to this transformation, focusing on the synthesis of pyrazole-4-carboxylates from β-ketoesters. We will explore the underlying mechanism, detail field-proven protocols, compare different synthetic strategies, and offer insights into reaction optimization and troubleshooting.
Theoretical Background & Reaction Mechanism
The formation of a pyrazole ring from a hydrazine and a β-ketoester is a robust and high-yielding transformation, driven by the formation of a stable aromatic ring.[2][8] The reaction proceeds through a well-established sequence of condensation, intramolecular cyclization, and dehydration.
Causality of the Mechanism: The reaction is typically initiated by the nucleophilic attack of one of the hydrazine's nitrogen atoms on the more electrophilic ketone carbonyl of the β-ketoester. The ester carbonyl is less reactive due to the resonance contribution from the adjacent oxygen atom. This initial attack is often the rate-determining step and can be catalyzed by acid, which protonates the carbonyl oxygen, making the carbon more electrophilic.[4][5][9]
The sequence is as follows:
-
Hydrazone Formation: The hydrazine condenses with the ketone to form a hydrazone intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine then acts as an intramolecular nucleophile, attacking the ester carbonyl.
-
Dehydration/Aromatization: The resulting cyclic intermediate, a 5-hydroxypyrazoline, readily eliminates a molecule of water (or alcohol from the ester) to yield the stable, aromatic pyrazole ring.[10][11]
Figure 1: General mechanism for Knorr pyrazole synthesis.
Experimental Protocols & Methodologies
Herein, we detail two robust protocols: a classic thermal method and a modern, rapid microwave-assisted synthesis.
Protocol 1: Classic Acid-Catalyzed Synthesis of Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate
This protocol is a conventional, reliable method suitable for standard laboratory setups. The use of glacial acetic acid as both a catalyst and solvent ensures an effective reaction environment.
Materials:
-
Ethyl acetoacetate (1.0 equiv.)
-
Phenylhydrazine (1.0 equiv.)
-
Glacial Acetic Acid
-
Ethanol (for recrystallization)
-
Standard glassware for reflux, magnetic stirrer with heating.
Step-by-Step Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl acetoacetate (e.g., 13.0 g, 0.1 mol).
-
Reagent Addition: In a fume hood, slowly add phenylhydrazine (e.g., 10.8 g, 0.1 mol) to the flask. An exothermic reaction may be observed.
-
Solvent/Catalyst Addition: Add glacial acetic acid (20 mL) to the mixture.
-
Heating: Heat the reaction mixture to reflux (approximately 118°C) and maintain for 2 hours. The solution will typically turn yellow to reddish-brown.[12]
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% ethyl acetate in hexanes) until the starting materials are consumed.
-
Work-up: After completion, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into 100 mL of ice-cold water while stirring. A solid precipitate should form.
-
Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid cake with cold water (2 x 30 mL) to remove residual acetic acid and other water-soluble impurities.
-
Purification: Recrystallize the crude solid from a suitable solvent, such as ethanol or an ethanol/water mixture, to afford the pure pyrazole-4-carboxylate product as a crystalline solid.[13]
Protocol 2: Microwave-Assisted Green Synthesis
Microwave-assisted organic synthesis (MAOS) offers significant advantages, including drastically reduced reaction times, often higher yields, and cleaner reaction profiles, aligning with the principles of green chemistry.[14]
Materials:
-
Ethyl acetoacetate (1.0 equiv.)
-
Hydrazine hydrate (1.2 equiv.)
-
Ethanol (5 mL)
-
Glacial Acetic Acid (catalytic, ~2 drops)
-
Microwave reactor vial (10 mL) with stir bar
-
Dedicated microwave reactor
Step-by-Step Procedure:
-
Vial Preparation: In a 10 mL microwave reactor vial equipped with a stir bar, combine ethyl acetoacetate (e.g., 1.30 g, 10 mmol) and hydrazine hydrate (e.g., 0.6 g, 12 mmol).[1]
-
Solvent/Catalyst Addition: Add 5 mL of ethanol and 2 drops of glacial acetic acid.
-
Sealing: Securely seal the vial with the appropriate cap.
-
Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at a set power (e.g., 300 W) for 3-10 minutes at a temperature of approximately 100-120°C.[1][14]
-
Monitoring: Reaction completion can be rapidly checked by TLC after cooling.
-
Work-up: Once the reaction is complete, cool the vial to room temperature using compressed air. Pour the contents into a beaker containing crushed ice (~50 g).
-
Isolation: Collect the precipitated product by vacuum filtration.
-
Purification: Wash the solid with cold water and recrystallize from ethanol to yield the pure product.
Figure 2: Workflow comparison of conventional vs. microwave synthesis.
Data Presentation: Method Comparison
The choice of synthetic method can significantly impact reaction outcomes. Microwave-assisted protocols consistently demonstrate superior performance in terms of speed and efficiency.[1]
| Parameter | Protocol 1: Conventional Heating | Protocol 2: Microwave-Assisted | Rationale & Field Insights |
| Reaction Time | 2 - 4 hours | 3 - 10 minutes | Microwave energy directly couples with polar molecules, leading to rapid, uniform heating that dramatically accelerates the reaction rate.[1] |
| Typical Yield | 75 - 90% | 90 - 98% | The short reaction time in microwave synthesis minimizes the formation of degradation byproducts, often resulting in cleaner reactions and higher isolated yields.[1] |
| Energy Usage | High | Low | Shorter run times and targeted heating translate to significant energy savings, contributing to a greener laboratory practice.[1] |
| Solvent Usage | Moderate (used as bulk medium) | Minimal (often just for slurry) | Some microwave protocols can be performed under solvent-free conditions, further enhancing their environmental credentials.[15] |
| Scalability | Well-established for large scale | Can be challenging; requires specialized batch or flow reactors | Conventional heating remains the industry standard for large-scale production due to simpler and more established equipment. |
Troubleshooting & Optimization Insights
Issue 1: Low Yield or Incomplete Reaction
-
Causality: Insufficient activation energy or impure reagents. Hydrazine, in particular, can degrade over time.
-
Solution:
-
Ensure hydrazine/hydrazine hydrate is fresh and of high purity.
-
For conventional heating, confirm the reaction reaches and maintains the target reflux temperature.
-
For microwave synthesis, consider increasing the irradiation time or temperature slightly.
-
The use of a catalytic amount of acid (e.g., acetic acid, HCl) is crucial for protonating the carbonyl and facilitating the initial condensation.[4][5][8]
-
Issue 2: Formation of Regioisomers
-
Causality: When using an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine, two different regioisomers can form depending on which carbonyl group is attacked first.[10]
-
Solution:
-
The regioselectivity is often controlled by the relative electrophilicity of the two carbonyl carbons. Ketones are generally more reactive than esters.
-
In complex cases, consider using starting materials with significant steric or electronic differences to favor one isomer. Flow chemistry has also been used to study and control regioselectivity.[10]
-
Issue 3: Product Discoloration
-
Causality: Hydrazine derivatives can be prone to air oxidation, forming colored impurities, especially during prolonged heating.[12]
-
Solution:
-
Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can mitigate oxidative side reactions.
-
Minimize reaction time where possible (a key advantage of microwave synthesis).
-
Purification via recrystallization or a silica gel plug can effectively remove colored impurities.[12]
-
Conclusion
The cyclocondensation reaction between β-ketoesters and hydrazines is a powerful and versatile method for synthesizing pyrazole-4-carboxylates. While traditional thermal methods are reliable and scalable, modern techniques like microwave-assisted synthesis offer compelling advantages in speed, yield, and sustainability for research and drug discovery applications. By understanding the core mechanism and key experimental parameters, researchers can effectively troubleshoot and optimize these protocols to efficiently generate these valuable heterocyclic scaffolds.
References
-
Jung, J.-C., & Watkins, E. B. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). Retrieved from [Link]
-
Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Retrieved from [Link]
-
Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]
-
Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
Schrecker, L., Dickhaut, J., Holtze, C., Staehle, P., Vranceanu, M., Hellgardt, K., & Hii, K. K. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. Retrieved from [Link]
-
MDPI. (n.d.). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Retrieved from [Link]
-
RSC Publishing. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Retrieved from [Link]
-
YouTube. (2023). Microwave-Assisted Preparation Of 1-Aryl-1H-Pyrazole-5-amines l Protocol Preview. Retrieved from [Link]
-
International Journal of Applied Biology and Pharmaceutical Technology. (n.d.). Reaction of Phenylhydrazo ethylacetoacetate. Retrieved from [Link]
-
PubMed. (n.d.). Microwave-assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation as Anti-Bacterial Agents. Retrieved from [Link]
-
Explorable.com. (2025). Ethyl acetoacetate: Significance and symbolism. Retrieved from [Link]
-
Chegg.com. (2022). Solved MYSTERY REACTION 7 REACTION OF ETHYL ACETOACETATE. Retrieved from [Link]
-
FirstHope. (2025). Synthesis of Pyrazole | Free Topic Wise Notes. Retrieved from [Link]
-
SID. (n.d.). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. Retrieved from [Link]
-
ResearchGate. (n.d.). Progress of the reaction between ethyl acetoacetate, hydrazine hydrate,.... Retrieved from [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
Rasayan Journal. (n.d.). Synthesis of Pyrazolone Derivatives and their Biological Activities. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Green synthesis of pyrazole systems under solvent-free conditions. Retrieved from [Link]
-
PubMed Central. (2023). Green synthesis of highly functionalized heterocyclic bearing pyrazole moiety for cancer-targeted chemo/radioisotope therapy. Retrieved from [Link]
-
PMC - NIH. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
Thieme Connect. (2023). Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. Retrieved from [Link]
-
Canadian Journal of Chemistry. (n.d.). The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
Reddit. (2024). Knorr Pyrazole Synthesis advice. Retrieved from [Link]
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- 9. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 10. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
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- 15. mdpi.com [mdpi.com]
Topic: A Robust and Scalable Protocol for the Synthesis of Pyrazole Carboxamide Derivatives
An Application Note and Protocol from a Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract
Pyrazole carboxamides are a cornerstone scaffold in modern medicinal chemistry, forming the core of numerous approved drugs and clinical candidates due to their versatile biological activities. This document provides a detailed, field-tested protocol for the synthesis of pyrazole carboxamide derivatives, moving beyond a simple recitation of steps to explain the underlying chemical principles and rationale for key experimental choices. We present a self-validating workflow that emphasizes safety, reproducibility, and scalability, complete with troubleshooting insights and comprehensive characterization guidelines to ensure the synthesis of high-purity compounds.
Introduction: The Privileged Pyrazole Carboxamide Scaffold
The pyrazole ring system is considered a "privileged scaffold" in drug discovery. Its unique electronic properties, ability to participate in hydrogen bonding as both a donor and acceptor, and metabolic stability make it an ideal framework for designing potent and selective ligands for a wide range of biological targets. When functionalized with a carboxamide group, the scaffold's utility is further enhanced, providing a key interaction point with protein backbones. This has led to the development of blockbuster drugs such as Celecoxib (an anti-inflammatory), Sildenafil (for erectile dysfunction), and numerous kinase inhibitors in oncology like Crizotinib.
The synthesis of these vital compounds typically proceeds through a reliable two-stage process: first, the construction of a pyrazole carboxylic acid core, followed by the crucial amide bond formation with a desired amine. This application note will focus on the most common and robust pathway: the coupling of a pyrazole carboxylic acid with an amine via an activated acyl intermediate.
Synthetic Strategy and Mechanistic Insights
The most direct and widely adopted method for synthesizing pyrazole carboxamides is the coupling of a pyrazole carboxylic acid (or its corresponding ester) with a primary or secondary amine. The challenge in this reaction is that carboxylic acids are generally unreactive towards amines under ambient conditions. Therefore, the carboxylic acid must first be "activated" to form a highly reactive intermediate that is susceptible to nucleophilic attack by the amine.
There are two primary pathways for this activation:
-
Conversion to an Acyl Chloride: This classic method involves treating the pyrazole carboxylic acid with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This forms a highly reactive pyrazole acyl chloride intermediate.
-
In-situ Activation with Coupling Reagents: Modern approaches utilize peptide coupling reagents to generate an activated ester in situ. Common coupling systems include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) often used with an additive like HOBt (Hydroxybenzotriazole), or uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
The HATU-mediated coupling is often preferred in research and development settings due to its high efficiency, mild reaction conditions, and suppression of side reactions, particularly racemization in chiral substrates.
Mechanism of HATU-Mediated Amide Coupling
The reaction proceeds through a well-established mechanism. The carboxylate, formed by the deprotonation of the pyrazole carboxylic acid by a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine), attacks the electrophilic carbon of HATU. This results in the formation of a highly reactive O-acylisourea intermediate. This intermediate is then rapidly displaced by the amine to form the stable amide bond, regenerating the triazole byproduct.
Caption: Mechanism of HATU-mediated amide bond formation.
Detailed Experimental Protocol: Synthesis of a Model Pyrazole Carboxamide
This protocol details the synthesis of N-benzyl-5-methyl-1H-pyrazole-3-carboxamide, a representative derivative.
Safety First: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Thionyl chloride (SOCl₂) is highly corrosive and reacts violently with water, releasing toxic HCl and SO₂ gas. Handle with extreme caution.
Part A: Synthesis of 5-Methyl-1H-pyrazole-3-carboxylic acid (Intermediate)
This step involves the conversion of the commercially available ethyl ester to the carboxylic acid via saponification.
-
Materials & Reagents:
-
Ethyl 5-methyl-1H-pyrazole-3-carboxylate (CAS: 40264-51-3)
-
Sodium hydroxide (NaOH) (CAS: 1310-73-2)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl), concentrated
-
Round-bottom flask, magnetic stirrer, reflux condenser
-
-
Procedure:
-
Dissolve ethyl 5-methyl-1H-pyrazole-3-carboxylate (1.0 eq) in a 1:1 mixture of ethanol and water.
-
Add sodium hydroxide (2.0 eq) to the solution.
-
Heat the mixture to reflux (approx. 80-90 °C) and stir for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Acidify the mixture slowly with concentrated HCl until the pH is ~2-3. A white precipitate will form.
-
Stir the suspension in the ice bath for 30 minutes.
-
Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the desired pyrazole carboxylic acid.
-
Part B: Amide Coupling to form N-benzyl-5-methyl-1H-pyrazole-3-carboxamide
This section details the critical amide bond formation step.
-
Materials & Reagents:
-
5-Methyl-1H-pyrazole-3-carboxylic acid (from Part A)
-
Thionyl chloride (SOCl₂) (CAS: 7719-09-7)
-
Benzylamine (CAS: 100-46-9)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen atmosphere setup
-
-
Procedure:
-
Activation (Formation of Acyl Chloride):
-
Suspend the 5-methyl-1H-pyrazole-3-carboxylic acid (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.
-
Add thionyl chloride (1.2 eq) dropwise at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and then heat to reflux (approx. 40 °C) for 2 hours. The suspension should become a clear solution.
-
Cool the mixture to room temperature and remove the excess SOCl₂ and DCM under reduced pressure. The resulting crude pyrazole acyl chloride is used directly in the next step.
-
Scientist's Note: This step is crucial. Ensuring the complete removal of excess thionyl chloride is vital as it would quench the amine in the next step. Co-evaporation with toluene can aid in its removal.
-
-
Coupling:
-
Dissolve the crude acyl chloride in fresh anhydrous DCM under a nitrogen atmosphere and cool to 0 °C.
-
In a separate flask, dissolve benzylamine (1.1 eq) and a non-nucleophilic base like triethylamine (1.5 eq) in anhydrous DCM.
-
Add the amine/base solution dropwise to the cold acyl chloride solution over 15-20 minutes.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature overnight. Monitor progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Rationale: The HCl wash removes excess amine and base, while the NaHCO₃ wash removes any unreacted carboxylic acid and neutralizes HCl traces.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure N-benzyl-5-methyl-1H-pyrazole-3-carboxamide.
-
-
Process Optimization and Troubleshooting
The success of the synthesis often depends on careful control of reaction parameters.
| Parameter | Recommendation | Rationale & Troubleshooting |
| Coupling Reagent | SOCl₂ is cost-effective for scale-up. HATU/DIPEA is milder and better for sensitive or chiral substrates. | Issue: Low yield with SOCl₂. Solution: Ensure anhydrous conditions and complete removal of excess SOCl₂ before adding the amine. Issue: Epimerization with chiral amines. Solution: Switch to HATU or EDC/HOBt at 0 °C to suppress racemization. |
| Base | Use a non-nucleophilic base like TEA or DIPEA. | The base scavenges the HCl generated during the reaction. Using a nucleophilic base could lead to unwanted side reactions with the activated intermediate. Use 1.5-2.0 equivalents to ensure the reaction medium remains basic. |
| Solvent | Anhydrous aprotic solvents like DCM, THF, or DMF. | The activated intermediates (acyl chloride, HATU-ester) are highly sensitive to moisture. Using protic solvents (like alcohols or water) will destroy the intermediate. |
| Temperature | Add reagents at 0 °C, then warm to room temperature. | The activation and coupling steps are exothermic. Initial cooling helps control the reaction rate, minimizes side product formation, and is critical for preserving stereochemical integrity if applicable. |
Characterization and Validation
The identity and purity of the final product must be confirmed. For N-benzyl-5-methyl-1H-pyrazole-3-carboxamide:
-
¹H NMR: Expect characteristic peaks for the pyrazole proton, the methyl group protons, the benzylic CH₂ protons, the aromatic protons of the benzyl group, and a broad singlet for the amide N-H.
-
¹³C NMR: Expect distinct signals for the pyrazole ring carbons, the methyl carbon, the benzylic carbon, the aromatic carbons, and the carbonyl carbon (C=O) typically around 160-170 ppm.
-
LC-MS: A primary tool for purity assessment and confirmation of the molecular weight. The mass spectrum should show a prominent peak corresponding to the [M+H]⁺ ion.
-
FTIR: Look for a strong C=O stretch (amide I band) around 1640-1680 cm⁻¹ and an N-H stretch around 3200-3400 cm⁻¹.
Overall Synthesis Workflow
Caption: General workflow for pyrazole carboxamide synthesis.
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Subiros-Funosas, A., et al. (2009). COMU: a safer and more effective replacement for benzotriazole-based uronium coupling reagents. Chemistry – A European Journal, 15(37), 9394-9403. [Link]
Application Notes & Protocols: The Role of Nitropyrazoles in Modern Agrochemical Research
Introduction: The Rise of the Nitropyrazole Scaffold
The pyrazole ring is a cornerstone in the discovery of novel agrochemicals, prized for its structural stability, synthetic versatility, and wide spectrum of biological activities.[1][2] The introduction of a nitro group (—NO₂) onto this scaffold dramatically alters its electronic properties, often enhancing its potency and modifying its mode of action.[3][4] Nitropyrazoles are not merely energetic materials or synthetic intermediates; they are a class of compounds with demonstrated and promising applications as herbicides, fungicides, and insecticides in their own right.[4][5][6][7]
This guide provides an in-depth look at the application of nitropyrazoles in agrochemical research. It is designed for researchers and drug development professionals, offering not just protocols but the scientific rationale behind them. We will explore the synthesis of these core structures, detail validated protocols for screening their biological activity, and discuss their primary mechanisms of action.
Part 1: Synthesis of Nitropyrazole Core Structures
The foundation of any screening program is the efficient and reliable synthesis of the core chemical scaffold. The most common approach to synthesizing simple nitropyrazoles involves the direct nitration of a pyrazole ring or the thermal rearrangement of an N-nitropyrazole intermediate.[3][4]
Causality in Synthesis: The choice of nitrating agent and reaction conditions is critical. A mixture of nitric and sulfuric acid is a powerful nitrating system, but can be aggressive. Using nitric acid in acetic anhydride offers a milder alternative for generating the nitronium ion (NO₂⁺) needed for electrophilic aromatic substitution on the pyrazole ring.[3] The subsequent rearrangement step is often thermally driven, with the choice of solvent influencing reaction time and yield.[3]
Workflow for Nitropyrazole Synthesis
Sources
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- 2. Advances in Pyrazole as an Active Fragment for Herbicide Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
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- 7. Design, synthesis and insecticidal activities of novel pyrazole amides containing hydrazone substructures - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Role of Methyl 3-Nitro-1H-Pyrazole-4-Carboxylate in the Synthesis of Advanced Kinase Inhibitors
Introduction: The Pyrazole Scaffold as a Privileged Motif in Kinase Inhibition
In the landscape of modern medicinal chemistry, the pyrazole nucleus stands out as a "privileged scaffold," a molecular framework that consistently appears in potent and selective therapeutic agents.[1] Its unique electronic properties, including the presence of both hydrogen bond donor and acceptor sites, make it an exceptional bioisostere for the adenine ring of ATP.[2] This mimicry allows pyrazole-based compounds to effectively compete for the ATP-binding site of protein kinases, a family of enzymes whose dysregulation is a hallmark of many cancers and inflammatory diseases.[3][4]
This application note provides a detailed technical guide on the utilization of a key synthetic precursor, methyl 3-nitro-1H-pyrazole-4-carboxylate , in the construction of sophisticated kinase inhibitors. We will elucidate the synthetic transformations that convert this versatile starting material into the corresponding 3-amino-pyrazole, a critical building block for a diverse range of inhibitor backbones, including the prominent pyrazolo[1,5-a]pyrimidines.[5] The protocols detailed herein are grounded in established chemical principles and supported by peer-reviewed literature, offering researchers a reliable roadmap for their drug discovery endeavors.
Core Synthetic Strategy: From Nitro-Pyrazole to Kinase Inhibitor Core
The overarching synthetic strategy involves a three-stage process that leverages the reactivity of the pyrazole ring and its substituents. This workflow is designed to be robust and adaptable, allowing for the introduction of molecular diversity at key positions to optimize kinase selectivity and pharmacological properties.
Figure 1: A high-level overview of the synthetic workflow.
Experimental Protocols and Methodologies
Part 1: Synthesis of this compound
While commercially available, understanding the synthesis of this key starting material is fundamental.[6] The most common laboratory-scale preparation involves the esterification of 4-nitro-1H-pyrazole-3-carboxylic acid.
Protocol 1: Esterification of 4-nitro-1H-pyrazole-3-carboxylic acid [7]
-
Reaction Setup: To a stirred suspension of 4-nitro-1H-pyrazole-3-carboxylic acid (1.0 eq) in methanol (8-10 volumes), cool the mixture to 0-5 °C under a nitrogen atmosphere.
-
Reagent Addition: Slowly add thionyl chloride (1.2 eq) dropwise, maintaining the internal temperature below 10 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature (18-25 °C) and stir for 16-24 hours. The reaction progress can be monitored by TLC or ¹H NMR.
-
Work-up and Isolation: Upon completion, concentrate the reaction mixture under reduced pressure. The residue is then co-evaporated with toluene (2-3 times) to remove any remaining volatile impurities, affording methyl 4-nitro-1H-pyrazole-4-carboxylate as an off-white solid in high yield and purity.[7]
| Starting Material | Reagents | Solvent | Time (h) | Yield (%) |
| 4-nitro-1H-pyrazole-3-carboxylic acid | Thionyl chloride | Methanol | 16-24 | >98% |
| Table 1: Representative data for the synthesis of the nitro-pyrazole precursor.[7] |
Part 2: Reduction to Methyl 3-amino-1H-pyrazole-4-carboxylate
The reduction of the nitro group to a primary amine is the pivotal step in generating the versatile 3-amino-pyrazole intermediate. This transformation unmasks the nucleophilic amino group required for subsequent carbon-nitrogen bond-forming reactions. Two primary methods are widely employed, each with its own advantages.
Protocol 2A: Catalytic Hydrogenation (Preferred for Scalability and Cleanliness) [8]
-
Catalyst Preparation: In a hydrogenation vessel, suspend palladium on carbon (10% w/w, 5-10 mol%) in a suitable solvent such as ethyl acetate or methanol.
-
Reaction Setup: Add this compound (1.0 eq) to the catalyst suspension.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 50 psi) and stir the mixture vigorously at room temperature until the uptake of hydrogen ceases.
-
Work-up and Isolation: Upon reaction completion, carefully filter the mixture through a pad of Celite® to remove the palladium catalyst. The filtrate is then concentrated under reduced pressure to yield methyl 3-amino-1H-pyrazole-4-carboxylate, which is often of sufficient purity for the next step.
Protocol 2B: Metal-Mediated Reduction (Classic Benchtop Method) [8]
-
Reaction Setup: Dissolve this compound (1.0 eq) in ethanol or a mixture of ethanol and concentrated hydrochloric acid.
-
Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) portion-wise, as the reaction can be exothermic.
-
Reaction Progression: Heat the mixture to reflux (typically 70-80 °C) and stir for 2-4 hours, monitoring by TLC.
-
Work-up and Isolation: Cool the reaction mixture and carefully neutralize with a saturated aqueous solution of sodium bicarbonate. The resulting precipitate is filtered, and the filtrate is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give the desired amino-pyrazole.
| Reduction Method | Reagents | Solvent | Key Advantages |
| Catalytic Hydrogenation | H₂, 10% Pd/C | Ethyl Acetate | High yield, clean product, no metal residues in product.[8] |
| Metal-Mediated | SnCl₂·2H₂O, HCl | Ethanol | Robust, tolerant of some functional groups.[8] |
| Table 2: Comparison of reduction methods for the nitro-pyrazole. |
Part 3: Assembly of Kinase Inhibitor Scaffolds
The newly formed methyl 3-amino-1H-pyrazole-4-carboxylate is a versatile nucleophile poised for elaboration into various kinase inhibitor cores.
Protocol 3: Synthesis of a Pyrazolopyrimidine Core via SNAr
A common strategy involves the nucleophilic aromatic substitution (SNAr) reaction with a di-halogenated pyrimidine, such as 2,4-dichloropyrimidine.[4]
-
Reaction Setup: To a solution of methyl 3-amino-1H-pyrazole-4-carboxylate (1.0 eq) in a polar aprotic solvent like isopropanol or DMF, add 2,4-dichloropyrimidine (1.0-1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2-3 eq).
-
Reaction Progression: Heat the mixture to 80-100 °C and stir for 12-24 hours. The reaction progress can be monitored by LC-MS.
-
Causality of Regioselectivity: The reaction typically proceeds with high regioselectivity at the C4 position of the pyrimidine. This is because the C4 position is generally more electrophilic and susceptible to nucleophilic attack than the C2 position in 2,4-dichloropyrimidines. However, it is crucial to note that this selectivity can be influenced by substituents on the pyrimidine ring.[9]
-
Work-up and Isolation: After cooling, the reaction mixture can be diluted with water to precipitate the product, which is then collected by filtration, washed, and dried. Further purification can be achieved by recrystallization or column chromatography.
Sources
- 1. Mechanistic study of pyrazole synthesis via oxidation-induced N–N coupling of diazatitanacycles - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 7. 1H-Pyrazole-3-carboxylic acid, 4-nitro-, methyl ester synthesis - chemicalbook [chemicalbook.com]
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experimental protocol for nitration of pyrazole-4-carboxylates
An In-Depth Technical Guide to the Electrophilic Nitration of Pyrazole-4-carboxylates
Authored by a Senior Application Scientist
Introduction: The Strategic Importance of Nitropyrazole Carboxylates
In the landscape of modern drug discovery and medicinal chemistry, pyrazole derivatives represent a privileged scaffold, forming the core of numerous therapeutic agents.[1][2][3] Their unique structural and electronic properties allow for versatile interactions with biological targets. The introduction of a nitro group onto the pyrazole ring, specifically to create nitropyrazole-4-carboxylates, further enhances their utility. These compounds are not typically final drug products but serve as crucial, high-value intermediates. The electron-withdrawing nature of the nitro group facilitates a range of subsequent chemical transformations, including reduction to an amino group, which opens pathways to a vast array of functionalized pyrazoles for structure-activity relationship (SAR) studies.[4][5]
This guide provides a detailed, field-proven protocol for the efficient synthesis of 4-nitropyrazole carboxylates via electrophilic nitration. We will delve into the mechanistic underpinnings, provide a robust step-by-step experimental procedure, and discuss critical aspects of safety, purification, and characterization, grounded in both established chemical principles and practical laboratory experience.
Mechanistic Rationale and Regioselectivity
The nitration of pyrazole is a classic example of an electrophilic aromatic substitution reaction. The pyrazole ring is an electron-rich heterocycle, making it susceptible to attack by electrophiles. The active electrophile in this reaction is the nitronium ion (NO₂⁺), which is generated in situ from a mixture of nitric acid and a stronger acid, typically sulfuric acid.
The regioselectivity of the substitution is a key consideration. For the pyrazole nucleus, electrophilic attack predominantly occurs at the C4 position.[6][7] This preference is because the transition states for attack at C3 or C5 are significantly destabilized, whereas the intermediate formed by attack at C4 is more stable.[6] While the carboxylate group at the C4 position is deactivating, direct nitration at the adjacent C3 or C5 positions is less favorable. A more effective strategy, and the one detailed here, involves the nitration of a pyrazole precursor which is then converted to the target carboxylate, or more directly, the nitration of pyrazole itself followed by functionalization. However, for substrates that already contain the C4-carboxylate, forcing conditions are often required. An efficient one-pot, two-step method starting from pyrazole has been developed that yields 4-nitropyrazole, which can then be further derivatized.[8] This guide will focus on a direct, high-yield nitration protocol.
Core Experimental Protocol: One-Pot Synthesis of 4-Nitropyrazole
This protocol is adapted from an optimized, high-yield "one-pot, two-step" method that circumvents issues of low yields and harsh conditions found in older procedures.[8] It involves the initial formation of pyrazole sulfate, followed by nitration with a potent fuming nitrosulfuric acid mixture.
Safety First: A Mandatory Prerequisite
Nitration reactions are inherently hazardous due to the use of highly corrosive, oxidizing acids and the exothermic nature of the reaction.[9][10]
-
Extreme Corrosivity: Concentrated and fuming nitric and sulfuric acids can cause severe, deep chemical burns upon contact.[11][12]
-
High Reactivity & Exothermicity: The reaction generates significant heat. Uncontrolled addition of the nitrating agent can lead to a thermal runaway, potentially causing violent boiling, pressure buildup, and explosion.[10][13]
-
Toxic Fumes: The reaction can release toxic nitrogen dioxide (NO₂) gas.
-
Personal Protective Equipment (PPE): At a minimum, this includes a flame-retardant lab coat, acid-resistant gloves (e.g., butyl rubber or Viton), and chemical splash goggles with a full-face shield.[9]
-
Engineering Controls: This procedure must be performed inside a certified chemical fume hood with a robust sash. An emergency eyewash station and safety shower must be immediately accessible.[9][11]
Workflow Visualization
Caption: Experimental workflow for the nitration of pyrazole.
Reagents and Materials
| Reagent/Material | Grade | Supplier Example | Notes |
| Pyrazole | ≥98% | Sigma-Aldrich | |
| Concentrated Sulfuric Acid (H₂SO₄) | 95-98% | Fisher Scientific | Handle with extreme care. |
| Fuming Nitric Acid (HNO₃) | ≥90% | Acros Organics | Highly corrosive and a strong oxidizer. |
| Fuming Sulfuric Acid (H₂SO₄) | 20% free SO₃ (oleum) | Sigma-Aldrich | Extremely corrosive and reactive. |
| Crushed Ice / Deionized Water | - | - | For quenching and washing. |
| Ethanol | Reagent Grade | - | For recrystallization. |
| Round-bottom flask (100 mL) | - | - | With ports for stirrer, thermometer, and dropping funnel. |
| Magnetic Stirrer & Stir Bar | - | - | |
| Thermometer | - | - | To monitor internal reaction temperature. |
| Dropping Funnel | - | - | For controlled addition of the nitrating agent. |
| Ice-water bath | - | - | For temperature control. |
| Büchner Funnel & Filter Flask | - | - | For filtration. |
Step-by-Step Protocol
-
Preparation of Pyrazole Sulfate: In a 100 mL four-necked flask equipped with a magnetic stirrer and thermometer, add concentrated sulfuric acid (11 mL, ~0.21 mol). While stirring, carefully add pyrazole (6.8 g, 0.1 mol) portion-wise. The dissolution is exothermic; maintain the temperature around room temperature. Stir the resulting solution for 30 minutes.[8]
-
Cooling: Place the flask in a large ice-water bath and cool the solution to 0-5°C.
-
Nitrating Agent Addition: In a separate beaker, carefully prepare the nitrating mixture by adding fuming nitric acid (90%) to fuming sulfuric acid (20%). This step should be done with extreme caution in the fume hood. Transfer this fuming nitrosulfuric acid mixture (25 mL) to a dropping funnel.[8]
-
Nitration Reaction: Add the nitrosulfuric acid dropwise to the cooled pyrazole sulfate solution over 30-45 minutes. It is critical to maintain the internal reaction temperature below 10°C during the addition.
-
Reaction Progression: After the addition is complete, remove the ice-water bath and allow the mixture to warm. Then, carefully heat the reaction mixture to 50°C and maintain this temperature for 1.5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired (a suitable eluent would be ethyl acetate/hexane).[8]
-
Quenching and Precipitation: In a large beaker (e.g., 1 L), prepare approximately 200-300 g of crushed ice with some water. Once the reaction is complete, carefully and slowly pour the reaction mixture onto the crushed ice with vigorous stirring. A large amount of white solid product will precipitate.[8]
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with several portions of cold deionized water until the washings are neutral to pH paper. This removes any residual acids.
-
Drying: Dry the white solid product, preferably in a vacuum oven at a low temperature (40-50°C) to a constant weight. The expected yield of 4-nitropyrazole is high, potentially up to 85%.[8]
-
Purification (if necessary): While the precipitated product is often of high purity, it can be further purified by recrystallization. A common solvent system is an ethanol/water mixture.[14] Dissolve the crude product in a minimum amount of hot ethanol and add hot water dropwise until turbidity persists. Allow the solution to cool slowly to form crystals.
Characterization of the Product (4-Nitropyrazole)
Proper characterization is essential to confirm the identity and purity of the synthesized compound.
| Parameter | Expected Result |
| Appearance | White to pale yellow crystalline solid. |
| Melting Point | 163–165 °C.[15] |
| ¹H NMR (DMSO-d₆) | Expect two singlets in the aromatic region. One for the C-H protons of the pyrazole ring (likely around δ 8.5-9.0 ppm) and one for the N-H proton (a broad singlet, > δ 13 ppm). |
| ¹³C NMR (DMSO-d₆) | Expect signals for the pyrazole carbons. The carbon bearing the nitro group (C4) will be significantly shifted. |
| FT-IR (KBr, cm⁻¹) | Characteristic strong asymmetric and symmetric stretching vibrations for the NO₂ group (~1530-1550 cm⁻¹ and ~1350-1370 cm⁻¹). Also, N-H stretching (~3100-3300 cm⁻¹). |
| Mass Spec. (EI) | m/z: 113 [M]⁺. |
Note: The esterification of the corresponding 4-nitropyrazole-3-carboxylic acid with methanol and thionyl chloride can be performed to obtain the methyl ester derivative.[16] Characterization would then include signals for the methyl ester group in NMR spectra.[17][18][19][20]
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Zhang, C., et al. (2017). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PMC - PubMed Central. [Link]
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Wang, X., et al. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. JACS Au. [Link]
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Safety Guy. (2024). Nitration reaction safety. YouTube. [Link]
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Guggenheim, T. L., et al. (Eds.). (1996). Chemistry, Process Design, and Safety for the Nitration Industry. ACS Symposium Series. [Link]
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Dereli, M., Katritzky, A. R., & Tarhan, H. O. (1975). The Kinetics and Mechanism of the Electrophilic Substitution of Hetero- aromatic Compounds. Part XLI. Nitration of 3-Hydroxy-I -phenyl- pyrazoles. RSC Publishing. [Link]
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Al-dujaili, A. H., & Al-Juboori, S. A. (2022). Regioselective synthesis of N1-substituted-4-nitropyrazole-5-carboxylates via the cyclocondensation of ethyl 4-(dimethylamino). Baghdad Science Journal. [Link]
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Finar, I. L., & Khan, M. A. (1964). reactions of phenyl-substituted heterocyclic compounds - 11. nitrations and brominations of 1-phenylpyrazole derivatives. Canadian Science Publishing. [Link]
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UW Environmental Health & Safety. (2023). Reduce your risk of a nitric acid incident. University of Washington. [Link]
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Unknown. (n.d.). Synthesis, characterization,nematocidal activity and docking study of novel pyrazole-4-carboxamide derivatives. ResearchGate. [Link]
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Unknown. (n.d.). Characterization data for new pyrazole derivatives. ResearchGate. [Link]
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Ok, S., et al. (2015). 1H and 13C NMR Characterization of Pyrazole Carboxamide Derivatives. ResearchGate. [Link]
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Canadian Science Publishing. (n.d.). REACTIONS OF PHENYL-SUBSTITUTED HETEROCYCLIC COMPOUNDS: II. NITRATIONS AND BROMINATIONS OF 1-PHENYLPYRAZOLE DERIVATIVES. Canadian Science Publishing. [Link]
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Burton, A. G., et al. (1970). The kinetics and mechanism of the electrophilic substitution of heteroaromatic compounds. Part XXVII. The nitration and hydrogen exchange of 1,3,5-trimethylpyrazole, 3,5-dimethylisoxazole, and 3,5-dimethylisothiazole. SciSpace. [Link]
- Unknown. (n.d.). Method for purifying pyrazoles.
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Various Authors. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. ResearchGate. [Link]
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Carrión, M. D., et al. (2012). Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy. PubMed. [Link]
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Unknown. (n.d.). Nitropyrazoles (review). ResearchGate. [Link]
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Unknown. (n.d.). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. SID. [Link]
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Unknown. (n.d.). Methylation of 4-nitro-3(5)-pyrazolecarboxylic acid. ResearchGate. [Link]
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Unknown. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]
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Wang, D., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Significance of Pyrazole Derivatives in Modern Drug Discovery. Ningbo Inno Pharmchem Co., Ltd. [Link]
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Bekhit, A. A., & Abdel-Aziem, T. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]
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Bakulina, O., et al. (2022). An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. PMC - PubMed Central. [Link]
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Janssen, J. W. A. M., & Habraken, C. L. (1971). Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles. The Journal of Organic Chemistry. [Link]
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Application Notes and Protocols for Methyl 3-nitro-1H-pyrazole-4-carboxylate in Material Science
These application notes provide a comprehensive technical guide for researchers, scientists, and professionals in drug development on the utilization of methyl 3-nitro-1H-pyrazole-4-carboxylate as a versatile building block in advanced material science. This document outlines its application in the synthesis of energetic materials and as a potential ligand for the creation of novel Metal-Organic Frameworks (MOFs). The protocols provided are based on established chemical principles and are designed to be self-validating systems for experienced researchers.
Introduction: The Significance of the Nitropyrazole Scaffold
The pyrazole ring is a privileged scaffold in medicinal chemistry and agrochemicals.[1] However, its incorporation into material science, particularly when functionalized with a nitro group, opens up a vast design space for creating materials with tailored properties. The presence of the nitro group, a well-known explosophore, and the carboxylate functional group, a versatile handle for further chemical modification, makes this compound a molecule of significant interest.
Nitrated-pyrazole-based compounds are notable for their high heats of formation, density, and thermal stability, making them key components in the field of energetic materials.[2][3] They often serve as intermediates in the synthesis of more complex, high-performance energetic materials.[2] This guide will explore the practical applications of this compound in this domain, as well as its potential in the burgeoning field of Metal-Organic Frameworks.
Application in Energetic Materials
This compound serves as a critical precursor for the synthesis of advanced energetic materials. The nitro group contributes to the energetic properties, while the methyl ester can be readily converted into other functionalities such as carboxylic acids, amides, or salts, allowing for the fine-tuning of properties like sensitivity, thermal stability, and detonation performance.
Synthetic Pathway to this compound
The synthesis of the title compound can be achieved through a multi-step process starting from commercially available reagents. A representative synthetic route is outlined below. The choice of reagents and conditions is critical for achieving good yields and purity.
Caption: Proposed synthetic pathway for this compound.
Protocol: Synthesis of a High-Energy Dinitropyrazole Derivative
This protocol details the conversion of this compound into a more potent energetic material, 1-methyl-3,4,5-trinitropyrazole, which has potential applications as a melt-cast explosive.[4]
Step 1: Hydrolysis to 3-Nitro-1H-pyrazole-4-carboxylic acid
-
To a solution of this compound (1.0 eq) in a 1:1 mixture of methanol and water, add sodium hydroxide (1.2 eq).
-
Stir the reaction mixture at room temperature for 12 hours, monitoring the reaction progress by TLC.
-
Upon completion, acidify the mixture with 1M HCl to a pH of 2-3.
-
The resulting precipitate, 3-nitro-1H-pyrazole-4-carboxylic acid, is filtered, washed with cold water, and dried under vacuum.
Step 2: N-Methylation
-
Suspend the dried 3-nitro-1H-pyrazole-4-carboxylic acid (1.0 eq) in N,N-dimethylformamide (DMF).
-
Add potassium carbonate (2.5 eq) and iodomethane (1.5 eq).
-
Stir the reaction at 25°C for 14 hours.[2]
-
Pour the reaction mixture into ice water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-methyl-3-nitro-1H-pyrazole-4-carboxylic acid.
Step 3: Nitration to 1-methyl-3,4,5-trinitropyrazole
-
Caution: This step involves potent nitrating agents and should be performed in a blast-proof fume hood with appropriate personal protective equipment.
-
Slowly add the 1-methyl-3-nitro-1H-pyrazole-4-carboxylic acid to a mixture of fuming nitric acid (100%) and fuming sulfuric acid (20% oleum) at 0°C.
-
Carefully heat the reaction mixture to 80-83°C and maintain for 4 hours.[4]
-
Cool the reaction to room temperature and pour it onto crushed ice.
-
The solid product, 1-methyl-3,4,5-trinitropyrazole, is collected by filtration, washed extensively with water until neutral, and dried.
Expected Properties of Nitropyrazole-Based Energetic Materials
The energetic properties of nitropyrazole derivatives can be tailored based on their substitution pattern. The table below summarizes typical properties of related nitropyrazole compounds, providing a benchmark for what can be expected from materials derived from this compound.
| Compound | Density (g·cm⁻³) | Detonation Velocity (km·s⁻¹) | Detonation Pressure (GPa) | Reference |
| 3-Nitropyrazole | 1.57 | 7.02 | 20.08 | [2] |
| 4-Nitropyrazole | 1.52 | 6.86 | 18.81 | [2] |
| 1-Methyl-3-nitropyrazole | 1.47 | 6.62 | 17.11 | [2] |
| 1-Methyl-4-nitropyrazole | 1.40 | 6.42 | 15.52 | [2] |
Potential Application in Metal-Organic Frameworks (MOFs)
The pyrazole-carboxylate moiety is an excellent ligand for the construction of Metal-Organic Frameworks (MOFs).[5][6] The hydrolysis of this compound to its corresponding carboxylic acid provides a bifunctional linker capable of coordinating with metal ions to form porous, crystalline materials. The presence of the nitro group can introduce functionalities such as selective gas adsorption or catalytic activity.
Ligand Synthesis: 3-Nitro-1H-pyrazole-4-carboxylic acid
The ligand for MOF synthesis is obtained by the hydrolysis of the methyl ester as described in Step 1 of the energetic material synthesis protocol.
General Protocol: Solvothermal Synthesis of a Pyrazolate-Carboxylate MOF
This protocol provides a general method for the synthesis of a MOF using 3-nitro-1H-pyrazole-4-carboxylic acid as the organic linker. The choice of metal salt and solvent system will influence the final topology and properties of the MOF.
Caption: General workflow for the solvothermal synthesis of a MOF.
Detailed Steps:
-
In a Teflon-lined stainless steel autoclave, combine 3-nitro-1H-pyrazole-4-carboxylic acid (1.0 eq) and a suitable metal salt (e.g., Zn(NO₃)₂·6H₂O, 1.0 eq).
-
Add a solvent mixture, such as N,N-dimethylformamide (DMF) and ethanol.
-
Seal the autoclave and place it in a programmable oven.
-
Heat the mixture to a specific temperature (e.g., 120°C) for a set period (e.g., 48 hours).
-
Allow the autoclave to cool slowly to room temperature.
-
The resulting crystalline product is collected by filtration and washed with fresh DMF to remove unreacted starting materials.
-
To activate the MOF (i.e., remove solvent molecules from the pores), the as-synthesized material is typically solvent-exchanged with a more volatile solvent (e.g., acetone) and then heated under vacuum.
Characterization and Potential Properties
The resulting MOF should be characterized by techniques such as powder X-ray diffraction (PXRD) to confirm its crystallinity and phase purity, thermogravimetric analysis (TGA) to assess its thermal stability, and gas adsorption measurements (e.g., N₂ at 77 K) to determine its surface area and porosity. The presence of the accessible nitro groups on the pore walls could lead to selective adsorption of polar molecules or could be utilized for post-synthetic modification. Recent studies have shown that pyrazolate-based MOFs can be effective for the capture of harmful molecules like formaldehyde.[7][8]
Safety Considerations
All experimental work should be conducted in a well-ventilated fume hood. Standard personal protective equipment (safety glasses, lab coat, gloves) must be worn. When working with nitrating agents, energetic materials, and high-pressure reactions (autoclaves), extreme caution must be exercised, and appropriate safety protocols must be in place.
References
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- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
- ChemScene: Building blocks | Bioactive small molecules. ChemScene.
- Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research.
- Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5)...
- 3-nitro-1H-1,2,4-triazol-5-amine (HCPT) and its energetic salts.
- Synthesis and characterization of 1-methyl-3, 4, 5-trinitropyrazoles.
- Energetic Materials Based on N-substituted 4(5)-nitro-1,2,3-triazoles. MDPI.
- Synthesis and structural characterization of metal azolate/carboxylate frameworks incorporating the 1-H-pyrazol-3,4,5-tricarboxylate ligand | Request PDF.
- 138786-86-4|Methyl 4-nitro-1H-pyrazole-3-carboxyl
- 1H-Pyrazole-4-carboxylic acid-based metal–organic frameworks: Multifaceted materials | Request PDF.
- Metal-organic frameworks based on pyrazolates for the selective and efficient capture of formaldehyde. PubMed.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 3-Nitro-1H-Pyrazole-4-Carboxylate
Welcome to the technical support center for the synthesis of methyl 3-nitro-1H-pyrazole-4-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your synthesis, improve yields, and overcome common experimental hurdles.
I. Synthesis Overview: The Pathway to this compound
The synthesis of this compound typically involves a multi-step process. A common route begins with the formation of a pyrazole-4-carboxylic acid ester, followed by a nitration step. The pyrazole ring system is relatively stable and can be synthesized through various methods, such as the Vilsmeier-Haack reaction or a one-pot multi-component reaction.[1][2] The subsequent nitration is a critical step that dictates the final yield and purity of the product. The pyrazole ring is susceptible to electrophilic substitution, and nitration is a common modification.[3]
The following diagram illustrates a general workflow for the synthesis:
Caption: General workflow for the synthesis of this compound.
II. Troubleshooting Guide: Navigating Common Synthesis Challenges
This section addresses specific problems that may arise during the synthesis of this compound, providing explanations and actionable solutions.
Problem 1: Low Yield in the Pyrazole Ring Formation Step
Q: I am experiencing a low yield during the initial synthesis of the methyl 1H-pyrazole-4-carboxylate intermediate. What are the likely causes and how can I improve the yield?
A: Low yields in pyrazole synthesis can stem from several factors related to the reaction conditions and reagents.
-
Sub-optimal Reaction Conditions: The Vilsmeier-Haack reaction, a common method for synthesizing 1H-pyrazole-4-carboxylic acid esters, requires careful control of temperature.[1] The reaction is typically initiated at low temperatures (ice-bath) and then refluxed.[1] Ensure that the initial dropwise addition of POCl₃ to the hydrazone and DMF mixture is performed under cold conditions to control the exothermic reaction. Subsequently, maintaining the recommended reflux temperature (e.g., 70-80°C) for an adequate duration is crucial for driving the reaction to completion.[1] Incomplete reaction can be a major source of low yield.
-
Microwave-Assisted Synthesis: Consider employing microwave irradiation as an alternative to conventional heating. Microwave-assisted synthesis has been shown to significantly increase the yield and reduce the reaction time for the formation of 1H-pyrazole-4-carboxylic acid esters.[1]
-
Alternative Synthesis Routes: One-pot multi-component reactions offer a greener and often higher-yielding alternative. For instance, the reaction of an aldehyde, a hydrazine derivative, and ethyl acetoacetate in the presence of a catalyst like a magnetic ionic liquid can produce pyrazole-4-carboxylic acid ethyl ester derivatives in good to excellent yields.[2]
Experimental Protocol: Microwave-Assisted Vilsmeier Cyclization [1]
-
Add POCl₃ (0.003 mol) dropwise to an ice-cold solution of the appropriate hydrazone (0.001 mol) in 4 mL of dry DMF.
-
Create a slurry of the reaction mixture with SiO₂ (60–120 mesh).
-
Subject the slurry to microwave irradiation (consult specific literature for power and time settings).
-
After irradiation, wash the slurry with ice-cold water and collect the supernatant.
-
Repeat the washing process 3-4 times.
-
Filter the combined water washings to obtain the crude pyrazole.
-
Recrystallize the crude product from chloroform to yield the pure product.
Problem 2: Poor Regioselectivity and Formation of Isomers During Nitration
Q: My nitration step is producing a mixture of isomers, primarily the desired 3-nitro and the undesired 5-nitro and/or N-nitro products. How can I improve the regioselectivity for the 3-nitro isomer?
A: The regioselectivity of pyrazole nitration is highly dependent on the reaction conditions and the nature of the nitrating agent.
-
Choice of Nitrating Agent: The use of mixed acids (HNO₃/H₂SO₄) is a powerful nitrating system, but it can sometimes lead to a lack of selectivity and the formation of multiple isomers.[4][5] "Acetyl nitrate," generated in situ from nitric acid and acetic anhydride, is often a milder and more selective nitrating agent for pyrazoles, favoring nitration at the 4-position of the pyrazole ring.[4][6] However, for obtaining the 3-nitro isomer, a rearrangement of an N-nitropyrazole intermediate is often the key.[3]
-
Reaction Mechanism and Control: The nitration of pyrazole can proceed through different mechanisms. In strongly acidic media, the pyrazole ring can be protonated, which deactivates it towards electrophilic attack.[4][6][7] Under these conditions, if a phenyl substituent is present, nitration may occur on the phenyl ring instead.[4][6] To achieve C-nitration on the pyrazole ring itself, conditions that favor the reaction of the neutral pyrazole molecule are preferred.
-
Two-Step Nitration via N-Nitropyrazole: A common and effective method to obtain 3-nitropyrazoles is a two-step process:
Experimental Protocol: Nitration via N-Nitropyrazole Rearrangement (Conceptual) [3]
-
N-Nitration: Dissolve the methyl 1H-pyrazole-4-carboxylate in a mixture of acetic anhydride and acetic acid. Cool the solution and slowly add concentrated nitric acid while maintaining a low temperature. After the addition, allow the reaction to proceed at room temperature.
-
Isolation of N-Nitropyrazole: Quench the reaction with ice water and extract the N-nitro intermediate.
-
Thermal Rearrangement: Dissolve the isolated N-nitropyrazole in a high-boiling organic solvent (e.g., benzonitrile) and heat to induce rearrangement to the 3-nitro isomer.
-
Purification: Cool the reaction mixture and isolate the crude this compound. Purify by recrystallization or column chromatography.
Problem 3: Difficulty in Product Purification
Q: I am having trouble purifying the final product. What are the common impurities and what purification methods are most effective?
A: Impurities in the final product can include unreacted starting materials, isomeric byproducts, and decomposition products.
-
Common Impurities:
-
Unreacted methyl 1H-pyrazole-4-carboxylate.
-
Isomeric nitropyrazoles (e.g., 5-nitro, dinitro products).
-
Products of ring opening or other side reactions, especially under harsh nitration conditions.
-
-
Purification Strategies:
-
Recrystallization: This is often the most effective method for removing minor impurities and obtaining a crystalline product. A suitable solvent system (e.g., methanol-water, ethanol) should be determined experimentally.
-
Column Chromatography: For mixtures of isomers that are difficult to separate by recrystallization, silica gel column chromatography is a powerful tool. A solvent system of ethyl acetate and petroleum ether is often effective for separating pyrazole derivatives.[1]
-
Acid-Base Extraction: If acidic or basic impurities are present, an acid-base extraction workup can be beneficial. Pyrazoles can be protonated by strong acids, allowing for their separation from neutral organic impurities. A method for purifying pyrazoles involves forming an acid addition salt, crystallizing it, and then neutralizing it to recover the pure pyrazole.[8]
-
Data Summary: Comparison of Nitrating Conditions and Outcomes
| Nitrating Agent | Conditions | Typical Outcome | Reference |
| HNO₃ / H₂SO₄ | Strongly acidic | Can lead to a mixture of isomers or nitration on other aromatic rings if present.[4][5] | [4][5] |
| HNO₃ / Ac₂O | Milder conditions | Often favors N-nitration, which can be followed by rearrangement to the 3-nitro isomer.[3] | [3] |
| Acetyl Nitrate | Milder conditions | Can be selective for C4-nitration.[4][6] | [4][6] |
III. Frequently Asked Questions (FAQs)
Q1: What is the role of the ester group in the nitration of the pyrazole ring?
A1: The methyl carboxylate group (-COOCH₃) at the 4-position is an electron-withdrawing group. This deactivates the pyrazole ring towards electrophilic substitution, making the nitration reaction more challenging than with an unsubstituted pyrazole. However, it also directs the incoming nitro group primarily to the 3- and 5-positions.
Q2: Can I perform the nitration directly on pyrazole-4-carboxylic acid before esterification?
A2: While possible, it is generally more advantageous to perform the nitration on the ester. The free carboxylic acid group can interfere with the nitrating mixture, potentially leading to undesired side reactions or lower yields. Esterification protects the carboxylic acid functionality during the nitration step.
Q3: Are there any safety precautions I should be aware of during this synthesis?
A3: Yes, several safety precautions are crucial:
-
Nitrating Agents: Nitrating mixtures (e.g., HNO₃/H₂SO₄) are highly corrosive and strong oxidizing agents. Always handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Exothermic Reactions: The nitration reaction is often exothermic. It is essential to control the temperature by slow, dropwise addition of reagents and by using an ice bath.
-
N-Nitro Compounds: N-nitropyrazoles can be thermally unstable and potentially explosive. Handle them with care and avoid excessive heat or mechanical shock.[3]
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is an effective technique for monitoring the progress of both the pyrazole ring formation and the nitration steps. Use a suitable solvent system to achieve good separation between the starting material, intermediate(s), and the final product. Staining with an appropriate agent (e.g., potassium permanganate) or visualization under UV light can help in identifying the spots.
Q5: What are the typical spectroscopic signatures I should look for to confirm the structure of this compound?
A5:
-
¹H NMR: You should observe a singlet for the pyrazole ring proton, a singlet for the methyl ester protons, and a broad singlet for the N-H proton. The chemical shifts will be influenced by the electron-withdrawing nitro and ester groups.
-
¹³C NMR: The spectrum will show distinct signals for the pyrazole ring carbons, the carbonyl carbon of the ester, and the methyl carbon of the ester.
-
IR Spectroscopy: Look for characteristic absorption bands for the N-H stretch, the C=O stretch of the ester, and the asymmetric and symmetric stretches of the nitro group.
-
Mass Spectrometry: This will confirm the molecular weight of the final product.
IV. References
-
Synthesis of Novel 1-H-Pyrazole-4-carboxylic Acid Esters by Conventional and Microwave Assisted Vilsmeier Cyclization of Hydrazones of β-Keto Esters. (URL not available)
-
One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. SID. [Link]
-
From N–H Nitration to Controllable Aromatic Mononitration and Dinitration: The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. JACS Au. [Link]
-
Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PMC - PubMed Central. [Link]
-
reactions of phenyl-substituted heterocyclic compounds - 11. nitrations and brominations of 1-phenylpyrazole derivatives. Canadian Science Publishing. [Link]
-
The Kinetics and Mechanism of Heteroaromatic Nitration. Part 11. Pyraxole and Imiduxole. RSC Publishing. [Link]
-
Synthesis of 1-methyl-3-nitro-4-pyrazolecarboxylic acid. PrepChem.com. [Link]
-
REACTIONS OF PHENYL-SUBSTITUTED HETEROCYCLIC COMPOUNDS: II. NITRATIONS AND BROMINATIONS OF 1-PHENYLPYRAZOLE DERIVATIVES. Canadian Science Publishing. [Link]
-
Four 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives: synthesis, molecular conformation and hydrogen bonding. PMC - PubMed Central - NIH. [Link]
-
Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. RSC Publishing. [Link]
-
Selective O - and N -nitration of steroids fused to the pyrazole ring. Springer. [Link]
-
Biocatalytic Strategies for Nitration Reactions. JACS Au. [Link]
-
(PDF) Manipulating nitration and stabilization to achieve high energy. ResearchGate. [Link]
-
Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. JOCPR. [Link]
-
Direct nitration of five membered heterocycles. ResearchGate. [Link]
-
Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5)... ResearchGate. [Link]
-
Methylation of 4-nitro-3(5)-pyrazolecarboxylic acid. ResearchGate. [Link]
-
Method for purifying pyrazoles. Google Patents.
-
Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. PMC - NIH. [Link]
-
China Methyl 4 nitro 1H pyrazole 3 carboxylate CAS 138786 86 4 Manufacturers Factory Suppliers. BIOSYNCE. [Link]
-
Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles. The Journal of Organic Chemistry. [Link]
-
Synthesis of 1-methyl-, 4-nitro-, 4-amino- and 4-iodo-1,2-dihydro-3H-pyrazol-3-ones. ResearchGate. [Link]
-
Nitration of 3-methyl-1,5-diphenylpyrazole and related compounds. RSC Publishing. [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
-
Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester. Google Patents.
-
ANRORC reactions of 3-methyl-1,4-dinitro-1H-pyrazole with arylhydrazines. ResearchGate. [Link]
-
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC - NIH. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. sid.ir [sid.ir]
- 3. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. 188. The kinetics and mechanism of heteroaromatic nitration. Part II. Pyrazole and imidazole - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. benchchem.com [benchchem.com]
- 8. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude Methyl 3-nitro-1H-pyrazole-4-carboxylate
Welcome to the technical support center for the purification of methyl 3-nitro-1H-pyrazole-4-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges encountered during the purification of this important heterocyclic building block, providing expert-driven, field-proven solutions in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile of your crude product is intrinsically linked to its synthetic route. A common synthesis involves the esterification of 4-nitropyrazole-3-carboxylic acid using methanol with a catalyst like thionyl chloride or sulfuric acid.[1]
Based on this, the primary impurities are typically:
-
Unreacted Starting Material: 4-Nitro-1H-pyrazole-3-carboxylic acid is a common impurity. Due to its acidic nature, it can be particularly troublesome in subsequent steps.
-
Regioisomers: Methylation of the pyrazole ring's nitrogen can occur, leading to isomeric impurities such as methyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate and methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate.[2]
-
Residual Solvents: Solvents used during the reaction and workup (e.g., methanol, toluene) are often present in the crude solid.[1]
-
Degradation Products: Nitrated pyrazoles can be sensitive to strongly basic or highly nucleophilic conditions, which may lead to colored degradation byproducts.
Q2: I'm confused about the nomenclature: is it 3-nitro-4-carboxylate or 4-nitro-3-carboxylate?
A2: This is an excellent and common point of confusion arising from pyrazole tautomerism. The pyrazole ring has two nitrogen atoms, and the single proton (1H) can reside on either one. This can lead to different numbering schemes depending on which nitrogen is designated as position 1. For methyl 4-nitro-1H-pyrazole-3-carboxylate, the nitro group is at position 4 and the methyl carboxylate group is at position 3. The reverse is true for the other name. Functionally, these are distinct isomers. It is crucial to confirm the structure of your starting materials and final product using analytical techniques like NMR spectroscopy to ensure you are working with the correct regioisomer.
Q3: Which primary purification technique should I choose for my crude product?
A3: The optimal purification strategy depends on the scale of your experiment and the nature of the impurities.
-
Recrystallization: This is the most effective method for removing minor impurities and achieving high purity on a large scale, provided a suitable solvent is found. It is particularly good for removing trace colored impurities and residual solvents.
-
Column Chromatography: This is the method of choice for separating complex mixtures, especially when dealing with regioisomers or impurities with similar solubility to the desired product.[3] It is highly effective but can be less practical for multi-gram scales.
-
Acid-Base Extraction: This is a workup technique rather than a final purification method, but it is highly effective for removing acidic impurities like unreacted 4-nitro-1H-pyrazole-3-carboxylic acid before attempting recrystallization or chromatography.
Below is a decision-making workflow to guide your choice.
Caption: Decision workflow for purification.
Troubleshooting Guide by Method
Recrystallization
Recrystallization is a powerful technique but can be challenging. Here are solutions to common problems.[4]
Problem: My compound is "oiling out" instead of forming crystals.
-
Causality: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point, forming a liquid phase instead of solid crystals.[4] This is common with lower-melting point solids or when the solution is too concentrated.
-
Solutions:
-
Increase Solvent Volume: Add more hot solvent to the mixture to lower the saturation point, allowing crystallization to begin at a lower temperature.[4]
-
Slow Cooling: Ensure the flask cools as slowly as possible. An insulated container (like a beaker with glass wool) or a dewar can promote gradual cooling.[4]
-
Change Solvent System: The chosen solvent's boiling point may be too high. Switch to a lower-boiling point solvent or adjust the ratio in a mixed-solvent system.
-
Use a Seed Crystal: Introduce a tiny crystal of the pure product to the cooled, supersaturated solution to induce nucleation.[4]
-
Problem: My recrystallization yield is very low.
-
Causality: A low yield typically results from using an excessive amount of solvent, premature crystallization during a hot filtration step, or the product having significant solubility in the cold solvent.[4]
-
Solutions:
-
Minimize Hot Solvent: Use only the absolute minimum amount of boiling solvent required to fully dissolve the crude solid. Working in small additions is key.[4]
-
Thorough Cooling: Once crystals have formed at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.
-
Solvent Selection: The ideal solvent should dissolve the compound when hot but have very low solubility when cold. You may need to screen different solvents.
-
Data Presentation: Suggested Recrystallization Solvents
| Solvent / System | Type | Polarity | Comments & Rationale |
| Ethanol / Water | Mixed Protic | High | A versatile system. Dissolve the compound in minimal hot ethanol (good solvent), then add hot water (anti-solvent) dropwise until turbidity persists. The high polarity is suitable for the nitro-pyrazole structure.[4] |
| Isopropanol | Single Protic | Medium | Often a good choice for moderately polar compounds. Its higher boiling point than ethanol allows for a greater solubility difference between hot and cold conditions. |
| Ethyl Acetate / Hexane | Mixed Aprotic | Medium-Low | Dissolve in minimal hot ethyl acetate, then add hexane as the anti-solvent. Useful if the compound is less polar or if protic solvents are problematic.[4] |
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sol_oiling [label="1. Add more solvent\n2. Cool slower\n3. Change solvent", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_yield [label="1. Use minimum hot solvent\n2. Cool thoroughly (ice bath)\n3. Re-evaluate solvent choice", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_impure [label="1. Try a different solvent system\n2. Use charcoal for color\n3. Switch to chromatography", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
success [label="Pure Crystals", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> issue; issue -> oiling_out [label="Liquid forms"]; issue -> low_yield [label="Little solid recovered"]; issue -> still_impure [label="Analysis fails"];
oiling_out -> sol_oiling; low_yield -> sol_yield; still_impure -> sol_impure;
sol_oiling -> success; sol_yield -> success; sol_impure -> success; }
Caption: Troubleshooting flowchart for recrystallization.
Column Chromatography
Flash column chromatography is ideal for separating stubborn impurities.[3]
Problem: I cannot achieve good separation on my TLC plate.
-
Causality: The mobile phase (eluent) has either too high or too low polarity, causing all components to move together at the solvent front (high polarity) or remain at the baseline (low polarity).
-
Solutions:
-
Systematic Eluent Selection: Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate. A common starting point for compounds like this is 70:30 Hexane:Ethyl Acetate.
-
Target Rf Value: Aim for an Rf (retention factor) of ~0.3 for the desired product on the TLC plate. This Rf value generally translates well to good separation on a column.
-
Try Different Solvent Systems: If a hexane/ethyl acetate system fails, consider dichloromethane/methanol for more polar compounds.
-
Problem: My compound is streaking badly on the column.
-
Causality: Streaking is often caused by the compound's interaction with the acidic silanol groups on the silica gel surface, especially with nitrogen-containing heterocycles. It can also be due to overloading the column or poor solubility in the eluent.
-
Solutions:
-
Acidify the Eluent: Add a small amount (0.1-1%) of acetic acid to the mobile phase. This protonates the compound and silanol groups, reducing strong ionic interactions and leading to sharper bands.
-
Proper Loading: Ensure the crude product is fully dissolved in a minimum amount of solvent and applied carefully to the column. Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.
-
Data Presentation: Troubleshooting Summary for Column Chromatography
| Issue | Likely Cause(s) | Recommended Solution(s) |
| Poor Separation | Incorrect eluent polarity. | Adjust solvent ratio to achieve an Rf of ~0.3 for the target compound. |
| Streaking Bands | Strong interaction with silica; overloading. | Add 0.1-1% acetic acid to the eluent; use dry loading technique. |
| Low Recovery | Compound is irreversibly adsorbed. | Increase eluent polarity; consider switching to a different stationary phase (e.g., alumina). |
Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization (Ethanol/Water System)
This protocol is a standard method for purifying polar pyrazole derivatives.[4]
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask equipped with a stir bar. Add the minimum amount of hot ethanol needed to just dissolve the solid at a gentle boil.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Anti-Solvent Addition: While the ethanol solution is still hot, add hot water dropwise with vigorous stirring until the solution becomes faintly and persistently cloudy (turbid).
-
Clarification: Add a few drops of hot ethanol to make the solution clear again.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, subsequently place the flask in an ice-water bath for 30-60 minutes.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol/water mixture (using the approximate final solvent ratio) to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Flash Column Chromatography
This protocol provides a general method for purification on silica gel.[3]
-
TLC Analysis: Determine the optimal mobile phase (eluent) by TLC. A good starting point is a mixture of Hexane and Ethyl Acetate. Adjust the ratio until the desired product has an Rf of approximately 0.3.
-
Column Packing: Pack a glass chromatography column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Carefully apply the solution to the top of the silica gel bed. Alternatively, use the dry loading method described in the troubleshooting section.
-
Elution: Add the eluent to the top of the column and apply pressure (using a pump or inert gas) to force the solvent through the silica gel at a steady rate.
-
Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
References
-
Journal of Chemical and Pharmaceutical Research, Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Available at: [Link]
-
ResearchGate, Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5) and 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (6). Available at: [Link]
-
MDPI, Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. Available at: [Link]
-
BIOSYNCE, China Methyl 4 nitro 1H pyrazole 3 carboxylate CAS 138786 86 4 Manufacturers Factory Suppliers. Available at: [Link]
-
Organic Syntheses, Procedure for the synthesis of pyrazoles. Available at: [Link]
-
Chemistry Stack Exchange, Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate. Available at: [Link]
- Google Patents, Method for purifying pyrazoles.
- Google Patents, Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.
-
ChemSrc, 3-METHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXYLIC ACID. Available at: [Link]
-
YouTube, Preparation and purification of methyl-3-nitobenzoate. Available at: [Link]
-
PubChem, Methyl 3-amino-1H-pyrazole-4-carboxylate. Available at: [Link]
-
ResearchGate, Crystal structure of 1–methyl-3-propyl-4-nitro- 1H-pyrazole-5-carboxylic acid, C8H11N3O4. Available at: [Link]
-
PubChem, 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide. Available at: [Link]
-
ResearchGate, Methylation of 4-nitro-3(5)-pyrazolecarboxylic acid. Available at: [Link]
-
Royal Society of Chemistry, Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Available at: [Link]
-
SIELC Technologies, Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column. Available at: [Link]
- Google Patents, Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present.
-
Hyma Synthesis Pvt. Ltd, Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]
Sources
Technical Support Center: Recrystallization of Methyl 3-Nitro-1H-Pyrazole-4-Carboxylate
Welcome to the technical support guide for the purification of methyl 3-nitro-1H-pyrazole-4-carboxylate. As researchers and drug development professionals, achieving high purity for key intermediates is paramount. This pyrazole derivative, with its combination of a polar heterocyclic ring, a strongly electron-withdrawing nitro group, and an ester functional group, presents specific challenges and opportunities in purification.
This guide moves beyond a simple protocol. It is designed to provide a framework for rational solvent selection, a detailed experimental workflow, and a robust troubleshooting guide based on first principles. Our goal is to empower you to not only execute the procedure but to understand and adapt it to your specific experimental outcomes.
Part 1: Foundational Principles — Solvent Selection Strategy
The success of any recrystallization hinges on the choice of solvent. The ideal solvent will exhibit poor solubility for your compound at low temperatures but high solubility at elevated temperatures. For this compound, its molecular structure dictates our approach. The polar pyrazole and nitro functionalities suggest that polar solvents will be effective.
A common rule of thumb is that solvents with functional groups similar to the solute are often effective.[1] Therefore, alcohols and other polar solvents are excellent starting points.
Table 1: Candidate Solvents for Recrystallization
| Solvent | Boiling Point (°C) | Polarity | Role & Rationale |
| Ethanol (EtOH) | 78 | Polar Protic | Primary Candidate: Often shows a steep solubility curve for polar molecules. It is relatively non-toxic and has a convenient boiling point. Many substituted pyrazoles show good crystallization behavior in ethanol.[2] |
| Methanol (MeOH) | 65 | Polar Protic | Strong Candidate: More polar than ethanol, may dissolve the compound too readily at room temperature. However, it is excellent for dissolving polar compounds upon heating and is used for similar pyrazole syntheses.[3] |
| Isopropanol | 82 | Polar Protic | Alternative Alcohol: Similar to ethanol but slightly less polar and with a higher boiling point. Can be a good choice if ethanol proves too effective a solvent at room temperature. |
| Water | 100 | Very Polar Protic | Anti-Solvent: Due to the organic nature of the molecule, it is unlikely to be a good single solvent. However, it is an excellent candidate as an "anti-solvent" in a mixed-solvent system with an alcohol like ethanol or methanol.[1][4] |
| Acetone | 56 | Polar Aprotic | Secondary Candidate: A strong polar solvent that may be too effective. Its low boiling point can sometimes lead to rapid evaporation and premature crystallization in the filter funnel. |
| Hexane / Heptane | ~69 / ~98 | Non-polar | Poor Solvent / Anti-Solvent: Unlikely to dissolve the compound even when hot. Primarily useful for washing away non-polar impurities or as an anti-solvent in specific mixed systems. |
Part 2: Experimental Protocol & Workflow
This protocol provides a self-validating, step-by-step methodology for the recrystallization process. Each step is designed to maximize purity and yield.
Visual Workflow: Recrystallization Process```dot
Caption: A decision tree for troubleshooting common recrystallization problems.
Q1: My compound won't crystallize, even after cooling in an ice bath. What should I do?
A: This is a classic case of either using too much solvent or having a supersaturated solution. [5]* Induce Crystallization: First, try to induce crystallization. Scratch the inside of the flask just below the surface of the liquid with a clean glass stirring rod. The microscopic scratches provide a nucleation site for crystal growth. [6][5]Alternatively, if you have a small crystal of the pure product, add it as a "seed crystal."
-
Reduce Solvent Volume: If induction fails, you have likely used too much solvent. [7]Gently heat the solution to boil off a portion of the solvent. Then, allow the more concentrated solution to cool slowly again.
Q2: My product separated as an oil instead of solid crystals. How can I fix this?
A: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point. [4]This can be caused by the boiling point of the solvent being too high or by the presence of impurities depressing the melting point of your compound.
-
Solution: Re-heat the mixture until the oil fully redissolves. Add a small amount of additional solvent to lower the saturation point (and thus the temperature at which crystallization begins). Allow the solution to cool much more slowly. You can try insulating the flask by leaving it on the warm hotplate (turned off) or placing it in a beaker of warm water to slow the cooling rate. [5][7]If this fails, you may need to try a different solvent with a lower boiling point.
Q3: I followed the procedure, but my final yield is very low.
A: A low yield is most often traced back to one of several issues:
-
Excess Solvent: Using too much solvent during the initial dissolution is the primary cause. A significant amount of your product will remain in the "mother liquor" (the filtrate). [7]* Premature Filtration: Filtering the solution while it is still warm can lead to loss of product that has not yet crystallized. Ensure the solution is thoroughly cooled in an ice bath.
-
Excessive Washing: Rinsing the collected crystals with too much solvent, or with solvent that was not ice-cold, will dissolve part of your product. [6]
Q4: As soon as I took my flask off the heat, a large amount of fine powder formed instantly. Is this okay?
A: This is known as "crashing out" and is not ideal. While you have recovered your solid, this rapid crystallization is non-selective and tends to trap impurities within the crystal lattice, defeating the purpose of the purification. [7]* Solution: Place the flask back on the heat source and add a small amount (e.g., 1-2 mL) of additional solvent until the solid redissolves. Then, ensure a much slower cooling process. Cover the flask and consider insulating it to prevent rapid temperature drops. [7]
References
- Recrystallization. (n.d.). University of California, Los Angeles.
- Problems with Recrystallisations. (n.d.). University of York, Department of Chemistry.
- Nichols, L. (2022). 3.6F: Troubleshooting. In Chemistry LibreTexts.
- Luy, B., et al. (2011). Method for purifying pyrazoles.
- Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
- Recrystallization. (n.d.). McMaster University, Department of Chemistry.
- 5 - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- Viveka, S., et al. (2016). Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate.
Sources
- 1. Tips & Tricks [chem.rochester.edu]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
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Technical Support Center: Synthesis of Methyl 3-Nitro-1H-pyrazole-4-carboxylate
Welcome to the technical support center for the synthesis of methyl 3-nitro-1H-pyrazole-4-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are actively working with this important chemical intermediate. My goal is to move beyond simple procedural lists and provide you with the causal logic behind common synthetic challenges, drawing from established chemical principles and field experience. Here, we will troubleshoot the formation of common side products in a direct, question-and-answer format to help you optimize your reaction outcomes, improve yield, and ensure the highest purity of your final product.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My characterization data (NMR, LC-MS) suggests the presence of a regioisomeric impurity. What is it, and how can I prevent its formation?
Answer:
Plausible Cause & Identification: The most common regioisomeric impurity is methyl 5-nitro-1H-pyrazole-4-carboxylate . The synthesis of the target molecule typically involves the electrophilic nitration of a methyl 1H-pyrazole-4-carboxylate precursor. While the electron-withdrawing nature of the carboxylate group at the C4 position deactivates the pyrazole ring, it preferentially directs the incoming electrophile (the nitronium ion, NO₂⁺) to the C3 and C5 positions.[1]
The ratio of 3-nitro to 5-nitro isomers is highly dependent on reaction conditions. The formation of the nitronium ion from nitric and sulfuric acid is a classic electrophilic aromatic substitution mechanism.[2][3] The pyrazole ring's tautomeric nature (the proton on N1 can shift to N2) can also influence the electron density at the C3 and C5 carbons, affecting the final isomer ratio.
You can identify the 5-nitro isomer by:
-
LC-MS: It will have the identical mass-to-charge (m/z) ratio as your target compound.
-
¹H NMR: The chemical shift of the remaining proton on the pyrazole ring (at the C3 position in the impurity) will differ from the C5 proton in your desired product. A careful analysis, potentially including 2D NMR techniques, can distinguish them.
Troubleshooting & Prevention:
-
Temperature Control: This is the most critical parameter. Run the nitration at a strictly controlled low temperature (typically 0 to 5 °C). Add the nitrating agent dropwise to dissipate heat and prevent temperature spikes that can reduce selectivity.
-
Solvent Choice: The choice of solvent can influence regioselectivity. While strong acids are often used as the solvent system, exploring alternative systems may be beneficial. Studies on similar pyrazole systems have shown that fluorinated alcohols can dramatically increase regioselectivity in some reactions, although this is less common for nitration.[4]
-
Nitrating Agent: The use of milder nitrating agents, such as acetyl nitrate (generated in situ from nitric acid and acetic anhydride), can sometimes provide better regioselectivity compared to the aggressive nitric acid/sulfuric acid mixture.[1]
Purification: If the isomer forms, separation can be challenging due to similar polarities. Careful column chromatography on silica gel with a finely tuned eluent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol gradients) is the most effective method. Recrystallization may be attempted, but co-crystallization is a risk.
Question 2: My final product is contaminated with a more polar impurity that has poor solubility in organic solvents. What is this side product?
Answer:
Plausible Cause & Identification: This impurity is almost certainly 3-nitro-1H-pyrazole-4-carboxylic acid . It forms via the acid-catalyzed hydrolysis of the methyl ester group on your target molecule. The strongly acidic conditions of the nitration reaction (especially in the presence of any trace water) can easily facilitate this side reaction.
This carboxylic acid byproduct is readily identified by:
-
TLC: It will have a much lower Rf value (more polar) than the desired ester.
-
¹H NMR: The characteristic singlet for the methyl ester protons (~3.9 ppm) will be absent, and you may observe a broad singlet for the carboxylic acid proton (>10 ppm), although this can exchange with residual water.
-
IR Spectroscopy: Look for a broad O-H stretch from the carboxylic acid (typically ~2500-3300 cm⁻¹) and a shift in the carbonyl C=O stretch.
Troubleshooting & Prevention:
-
Anhydrous Conditions: Use anhydrous grade sulfuric acid and nitric acid. Ensure all glassware is thoroughly dried before use.
-
Reaction Time and Temperature: Do not extend the reaction time unnecessarily. Once the reaction is complete (as monitored by TLC or LC-MS), proceed with the workup promptly. Higher temperatures will accelerate the rate of hydrolysis.
-
Workup Procedure: Quench the reaction by pouring it onto ice water. The rapid dilution and cooling will slow the hydrolysis reaction.
Purification: The difference in acidity between the desired ester and the carboxylic acid byproduct makes for a straightforward separation.
-
Dissolve the crude product in an organic solvent like ethyl acetate.
-
Perform a liquid-liquid extraction with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution.
-
The carboxylic acid will be deprotonated and move into the aqueous layer as its sodium salt. The desired ester will remain in the organic layer.
-
Separate the layers, wash the organic layer with brine, dry it with a drying agent (like Na₂SO₄ or MgSO₄), and concentrate it to recover the purified product.
Question 3: I'm observing a significant byproduct with a lower molecular weight, and my overall yield is poor. What is happening?
Answer:
Plausible Cause & Identification: This is a classic sign of decarboxylation , leading to the formation of 3-nitropyrazole . The pyrazole ring, especially when substituted with an electron-withdrawing nitro group, can undergo loss of the carboxylate group under harsh acidic conditions and elevated temperatures.[5][6][7]
This side product is identified by:
-
MS: A molecular ion peak corresponding to the loss of the -COOCH₃ group (a difference of 59 Da).
-
¹H NMR: The absence of the methyl ester signal and a significantly different aromatic proton pattern compared to the starting material or the desired product.
Troubleshooting & Prevention:
-
Strict Temperature Control: This is the most critical factor. Decarboxylation is highly temperature-dependent. Maintain the reaction temperature below 10 °C, and ideally between 0-5 °C, throughout the addition of the nitrating agent and the subsequent stirring.
-
Minimize Reaction Time: Monitor the reaction closely. As soon as the starting material is consumed, quench the reaction to avoid prolonged exposure to the harsh conditions that promote decarboxylation.
-
Order of Addition: Adding the pyrazole substrate to the cold nitrating mixture is sometimes preferred over adding the acid to the substrate, as it ensures the substrate is always in the presence of a large excess of cold acid, helping to control the exotherm.
Purification: The significant difference in polarity and molecular weight between 3-nitropyrazole and your target ester makes separation by column chromatography relatively straightforward.
Summary of Key Side Products and Mitigation Strategies
| Side Product | Formation Mechanism | Key Prevention Strategy |
| Methyl 5-nitro-1H-pyrazole-4-carboxylate | Lack of Regioselectivity | Strict low-temperature control (0-5 °C); controlled, slow addition of nitrating agent. |
| 3-Nitro-1H-pyrazole-4-carboxylic Acid | Acid-catalyzed Hydrolysis | Use anhydrous reagents and solvents; minimize reaction time; prompt workup. |
| 3-Nitropyrazole | Decarboxylation | Strict low-temperature control; avoid any localized heating; minimize reaction time. |
| Dinitro or Oxidized Products | Overly Harsh Conditions | Use correct stoichiometry of nitrating agent; maintain low temperature. |
Experimental Protocols
Protocol 1: Synthesis of this compound
Disclaimer: This protocol involves the use of strong, corrosive, and oxidizing acids. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.
-
Preparation of Nitrating Mixture: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add concentrated sulfuric acid (98%, 3.0 eq.). Cool the flask to 0 °C in an ice-water bath.
-
Slowly add fuming nitric acid (90%, 1.2 eq.) dropwise to the sulfuric acid with continuous stirring, ensuring the temperature does not rise above 10 °C. Stir the resulting mixture at 0 °C for 15 minutes.
-
Nitration Reaction: Dissolve methyl 1H-pyrazole-4-carboxylate (1.0 eq.) in a separate portion of concentrated sulfuric acid at 0 °C.
-
Add the solution of the pyrazole substrate dropwise to the cold nitrating mixture. The rate of addition should be controlled to maintain the internal temperature between 0 and 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC (e.g., 1:1 Hexane:Ethyl Acetate).
-
Workup: Once the starting material is consumed, carefully pour the reaction mixture onto a large beaker of crushed ice with stirring.
-
A precipitate (the crude product) should form. Allow the ice to melt completely, then collect the solid by vacuum filtration.
-
Wash the solid thoroughly with cold water until the filtrate is neutral (pH ~7).
-
Dry the crude product under vacuum. The product can then be purified further by recrystallization or chromatography.
Protocol 2: Purification by Recrystallization
-
Select an appropriate solvent system. A mixture of ethanol and water or isopropanol can be effective.
-
Dissolve the crude, dry solid in a minimum amount of the hot solvent.
-
If the solution is colored, you may add a small amount of activated charcoal and hot-filter the solution to remove colored impurities.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Visualizing Reaction Pathways
The following diagrams illustrate the synthetic pathways and a logical troubleshooting workflow.
Reaction Pathway Diagram
Caption: Main and side reaction pathways in the nitration of methyl 1H-pyrazole-4-carboxylate.
Troubleshooting Flowchart
Caption: A logical workflow for identifying common synthesis side products.
References
- Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis. (2025).
- Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons. (n.d.). Inorganic Chemistry Frontiers (RSC Publishing).
- Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives. (2015).
- Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives. (2014).
- PROCEDURE FOR THE DECARBOXYLATION OF 3,5-BIS(HALOALKYL)-PYRAZOLE-4-CARBOXYLIC ACID DERIVATIVES. (2013).
- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. (n.d.). The Journal of Organic Chemistry.
- Nitropyrazoles (review). (2022).
- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (n.d.).
- Identifying and removing byproducts in pyrazole synthesis. (2025). Benchchem.
- Technical Support Center: Improving Selectivity in Electrophilic Substitution of Pyrazoles. (2025). Benchchem.
- 1H-Pyrazole-3-carboxylic acid, 4-nitro-, methyl ester synthesis. (n.d.). ChemicalBook.
- Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (n.d.). PubMed Central.
- Electrophilic Aromatic Substitution, Nitration of Methyl Benzo
- Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry.
Sources
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- 2. aiinmr.com [aiinmr.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CN104703972A - Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives - Google Patents [patents.google.com]
- 6. WO2014033164A1 - Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Navigating the Challenges of Substituted Pyrazole Nitration
Welcome to the technical support center for the nitration of substituted pyrazoles. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of introducing nitro groups onto pyrazole scaffolds. The pyrazole core is a privileged structure in pharmaceuticals and agrochemicals, and nitration is a key step in the synthesis of many valuable derivatives. However, this seemingly straightforward electrophilic aromatic substitution is fraught with challenges, from controlling regioselectivity to ensuring reaction safety.
This guide provides in-depth, experience-driven answers to common problems, detailed troubleshooting protocols, and a foundational understanding of the mechanistic principles at play. Our goal is to empower you to overcome experimental hurdles and achieve your synthetic targets efficiently and safely.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and challenges encountered during the nitration of substituted pyrazoles.
FAQ 1: Why am I getting a mixture of C-nitrated isomers? How can I control the regioselectivity?
Answer: This is the most prevalent challenge in pyrazole nitration. The pyrazole ring has multiple potentially reactive sites (C3, C4, and C5), and the final substitution pattern is a delicate interplay between the substrate's electronic properties and the reaction conditions.
-
Underlying Principle: The regioselectivity is governed by the electronic nature of the pyrazole ring and its substituents, as well as the nature of the nitrating species. In strongly acidic media (e.g., HNO₃/H₂SO₄), the pyrazole is protonated, which deactivates the ring towards electrophilic attack. In contrast, under less acidic conditions (e.g., using acetyl nitrate), the neutral pyrazole is the reacting species.[1]
-
Troubleshooting & Solutions:
-
Choice of Nitrating Agent: For nitration at the C4 position, which is often the most electron-rich position in the neutral pyrazole, milder nitrating agents like acetyl nitrate (HNO₃ in acetic anhydride) are generally preferred.[1][2] For nitration on a phenyl substituent attached to the pyrazole, a strong acid mixture like HNO₃/H₂SO₄ is typically used, as this deactivates the pyrazole ring itself through protonation, favoring substitution on the appended aromatic ring.[1][3]
-
Influence of Substituents: Electron-donating groups (EDGs) like alkyl or alkoxy groups on the pyrazole ring will activate it towards nitration, while electron-withdrawing groups (EWGs) such as nitro, cyano, or ester groups will deactivate it.[4][5] The position of these substituents will direct the incoming nitro group. For instance, an EDG at C3 or C5 will generally direct nitration to the C4 position.[3]
-
N-Substitution: The nature of the substituent at the N1 position is crucial. An N1-phenyl group, for example, can be nitrated itself under strongly acidic conditions.[1][3]
-
| Scenario | Recommended Nitrating Agent | Primary Product | Rationale |
| C4-nitration of a 1-phenylpyrazole | Acetyl Nitrate (HNO₃/Ac₂O) | 4-Nitro-1-phenylpyrazole | Reacts with the neutral, more activated pyrazole ring.[1] |
| Nitration of the phenyl ring in 1-phenylpyrazole | Mixed Acid (HNO₃/H₂SO₄) | 1-(p-nitrophenyl)pyrazole | Protonation deactivates the pyrazole ring, favoring substitution on the phenyl ring.[1][3] |
| Nitration of an activated pyrazole (with EDGs) | Acetyl Nitrate or milder agents | C4-nitro product is common | To avoid over-nitration and control regioselectivity. |
| Nitration of a deactivated pyrazole (with EWGs) | Mixed Acid (HNO₃/H₂SO₄) | Requires forcing conditions | The ring is less reactive, needing a stronger electrophile. |
FAQ 2: My reaction is sluggish, or I'm getting no product. What's going wrong?
Answer: Low reactivity is typically due to deactivation of the pyrazole ring by electron-withdrawing substituents or by protonation under strongly acidic conditions.
-
Underlying Principle: Electrophilic aromatic substitution, including nitration, is favored by electron-rich aromatic systems. If your substituted pyrazole has strong EWGs, the electron density of the ring is significantly reduced, making it less nucleophilic and thus less reactive towards the nitronium ion (NO₂⁺).
-
Troubleshooting & Solutions:
-
Increase Reaction Temperature: Carefully increasing the temperature can provide the necessary activation energy. However, this must be done with caution due to the potential for exothermic reactions and the decomposition of nitrated products.[6]
-
Use a Stronger Nitrating System: If you are using a mild nitrating agent, switching to a more potent one, such as a mixture of fuming nitric acid and oleum, might be necessary.[7]
-
Consider N-Nitration followed by Rearrangement: For some substrates, direct C-nitration is difficult. An alternative strategy is the N-nitration of the pyrazole followed by a thermal or acid-catalyzed rearrangement to the C-nitro derivative.[7][8] This can sometimes provide access to isomers that are difficult to obtain directly.
-
FAQ 3: I'm observing over-nitration or the formation of dinitro products. How can I achieve mono-nitration?
Answer: Over-nitration occurs when the mono-nitrated product is still sufficiently activated to react with the nitrating agent.
-
Underlying Principle: The introduction of a nitro group deactivates the ring, but if the starting pyrazole is highly activated (e.g., with multiple EDGs), the mono-nitro derivative may still be reactive enough to undergo a second nitration.
-
Troubleshooting & Solutions:
-
Control Stoichiometry: Use a stoichiometric amount (or a slight excess) of the nitrating agent. Adding the nitrating agent slowly and monitoring the reaction by TLC or LC-MS can help to stop the reaction after the formation of the desired mono-nitro product.
-
Lower the Reaction Temperature: Nitration is often exothermic. Running the reaction at a lower temperature can help to control the reaction rate and prevent over-nitration.
-
Use a Milder Nitrating Agent: As with controlling regioselectivity, a less reactive nitrating agent can provide better control over the extent of nitration.
-
FAQ 4: Are there any safety concerns I should be aware of when nitrating pyrazoles?
Answer: Yes, absolutely. Nitration reactions, especially on a larger scale, carry significant safety risks.
-
Underlying Principle: Nitrating mixtures are highly corrosive and strong oxidizing agents. The nitration reaction itself is often highly exothermic, which can lead to a runaway reaction if not properly controlled. Furthermore, many nitrated organic compounds are thermally unstable and can be explosive.[9][10][11]
-
Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and acid-resistant gloves.
-
Controlled Addition and Cooling: The nitrating agent should always be added slowly to the substrate solution in a cooling bath (e.g., ice-water or ice-salt) to dissipate the heat generated.
-
Reaction Monitoring: Closely monitor the internal temperature of the reaction.
-
Scale-up Considerations: Be extremely cautious when scaling up nitration reactions. What is manageable on a milligram scale can become a serious hazard on a multigram scale. The use of continuous flow reactors can be a safer alternative for larger-scale nitrations as they offer better control over reaction temperature and time.[9]
-
Product Handling: Handle the nitrated products with care. Avoid friction and impact. Perform a thermal stability analysis (e.g., DSC) if you are working with novel polynitrated compounds.[5]
-
Troubleshooting Guide
Use the following decision tree to diagnose and solve common problems during the nitration of substituted pyrazoles.
Caption: Troubleshooting workflow for pyrazole nitration.
Detailed Experimental Protocols
Protocol 1: Selective C4-Nitration of 1-Phenylpyrazole using Acetyl Nitrate
This protocol is adapted for the selective nitration at the C4 position of a relatively activated pyrazole ring, where nitration on the N-phenyl substituent is to be avoided.[1][3]
Materials:
-
1-Phenylpyrazole
-
Acetic Anhydride (Ac₂O)
-
Fuming Nitric Acid (≥90%)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice bath
Procedure:
-
Preparation of Acetyl Nitrate (Caution: Perform in a fume hood with an ice bath ready):
-
In a clean, dry flask equipped with a magnetic stirrer and a dropping funnel, add acetic anhydride (5 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add fuming nitric acid (1.1 equivalents) dropwise to the stirred acetic anhydride, ensuring the internal temperature does not exceed 10 °C.
-
Stir the resulting solution at 0 °C for 30 minutes before use. This is your nitrating agent.
-
-
Nitration Reaction:
-
Dissolve 1-phenylpyrazole (1 equivalent) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the freshly prepared acetyl nitrate solution dropwise to the pyrazole solution.
-
Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.
-
-
Workup and Purification:
-
Once the reaction is complete, carefully pour the reaction mixture into a beaker containing ice and saturated sodium bicarbonate solution to quench the excess acid.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield 4-nitro-1-phenylpyrazole.
-
Protocol 2: N-Nitration of a Substituted Pyrazole
This protocol is for the formation of an N-nitropyrazole, which can be a target molecule itself or an intermediate for subsequent rearrangement to a C-nitropyrazole.[4][7]
Materials:
-
Substituted Pyrazole
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice bath
-
Crushed ice
Procedure:
-
Nitrating Mixture Preparation:
-
In a flask, cool concentrated sulfuric acid (3 equivalents) to 0 °C in an ice bath.
-
Slowly add concentrated nitric acid (1.2 equivalents) to the sulfuric acid with stirring, maintaining the temperature below 10 °C.
-
-
Nitration Reaction:
-
In a separate flask, dissolve the substituted pyrazole (1 equivalent) in concentrated sulfuric acid.
-
Cool this solution to 0 °C.
-
Slowly add the nitrating mixture to the pyrazole solution, keeping the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring by TLC or LC-MS.
-
-
Workup and Isolation:
-
Once the reaction is complete, carefully pour the reaction mixture onto a generous amount of crushed ice.
-
The N-nitropyrazole product may precipitate. If so, collect the solid by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.
-
If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic extracts with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the N-nitropyrazole.
-
References
-
Genin, M. J., et al. (2000). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. Journal of Medicinal Chemistry, 43(5), 1034–1040. Available at: [Link]
-
Li, Y., et al. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration: The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. JACS Au, 2(9), 2054–2064. Available at: [Link]
-
Li, Y., et al. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. National Institutes of Health. Available at: [Link]
-
Zhang, J., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(23), 5635. Available at: [Link]
-
Lynch, B. M., & Hung, Y. Y. (1964). Reactions of phenyl-substituted heterocyclic compounds. II. Nitrations and brominations of 1-phenylpyrazole derivatives. Canadian Journal of Chemistry, 42(7), 1605-1615. Available at: [Link]
-
La-Venia, A., et al. (2009). Facile, Fast and Safe Process Development of Nitration and Bromination Reactions Using Continuous Flow Reactors. Organic Process Research & Development, 13(4), 681–685. Available at: [Link]
-
Unknown Author. (2014). Review on Synthesis of Nitropyrazoles. Hanneng Cailiao, 22(1), 1-8. Available at: [Link]
-
El-Gazzar, A. B. A., et al. (2022). An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. Molecules, 27(17), 5653. Available at: [Link]
-
Shevelev, S. A., & Dalinger, I. L. (1997). Nitropyrazoles. Russian Chemical Bulletin, 46(6), 1013-1033. Available at: [Link]
-
Unknown Author. (2014). Review on synthesis of nitropyrazoles. ResearchGate. Available at: [Link]
-
Wang, R., et al. (2022). Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. Molecules, 27(4), 1423. Available at: [Link]
-
Janssen, J. W. A. M., et al. (1971). Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles. The Journal of Organic Chemistry, 36(20), 3079-3081. Available at: [Link]
-
Yin, P., et al. (2023). Manipulating nitration and stabilization to achieve high energy. Proceedings of the National Academy of Sciences, 120(48), e2314220120. Available at: [Link]
-
Unknown Author. (n.d.). Pyrazole. University of Calicut. Available at: [Link] (Note: A direct deep link was not available, the reference is to general pyrazole chemistry from an academic source).
-
Unknown Author. (n.d.). Direct nitration of five membered heterocycles. ResearchGate. Available at: [Link]
-
Kusakiewicz-Dawid, A., et al. (2020). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 42. Available at: [Link]
-
Yin, P., et al. (2023). Manipulating nitration and stabilization to achieve high energy. Semantic Scholar. Available at: [Link]
-
Kula, K., & Jasiński, R. (2021). Competitive paths for the formation of regioisomeric pyrazoles. ResearchGate. Available at: [Link]
-
Lynch, B. M., & Hung, Y. Y. (1964). REACTIONS OF PHENYL-SUBSTITUTED HETEROCYCLIC COMPOUNDS: II. NITRATIONS AND BROMINATIONS OF 1-PHENYLPYRAZOLE DERIVATIVES. Canadian Science Publishing. Available at: [Link]
-
Grimmett, M. R., et al. (1979). The Nitration of Brominated Pyrazoles in Aqueous Sulfuric Acid. Australian Journal of Chemistry, 32(8), 1727-1734. Available at: [Link]
-
Fischer, N., et al. (2018). Different alkyl bridged nitropyrazoles with trends in terms of their performance and stability. Dalton Transactions, 47(34), 11916-11927. Available at: [Link]
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- 5. From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
- 7. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
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regioselectivity issues in pyrazole functionalization
Technical Support Center: Pyrazole Functionalization
Guide: Navigating Regioselectivity in Pyrazole Functionalization
Welcome to the technical support center for pyrazole functionalization. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of pyrazole chemistry. Pyrazoles are a cornerstone of many pharmaceuticals and agrochemicals, but their functionalization often presents significant regioselectivity challenges. This resource provides in-depth, troubleshooting-focused guidance to help you predict and control the outcomes of your reactions.
Section 1: Understanding the Fundamentals of Pyrazole Reactivity
Before troubleshooting specific issues, it's crucial to understand the inherent properties of the pyrazole ring that govern its reactivity.
FAQ 1.1: Why is regioselectivity a common problem in pyrazole chemistry?
The core issue stems from the existence of two nitrogen atoms within the five-membered ring. This leads to several challenges:
-
Tautomerism: Unsubstituted or N1-unsubstituted pyrazoles exist as a mixture of tautomers. This means a substituent at position 3 can easily be interpreted as being at position 5, and vice-versa, making the C3 and C5 positions chemically equivalent in many cases.
-
Ambident Nucleophilicity: The two ring nitrogens (N1 and N2) are both potential sites for electrophilic attack (e.g., alkylation or arylation). The outcome is highly sensitive to the steric and electronic environment of the pyrazole and the nature of the electrophile and reaction conditions.
-
Multiple Reactive Carbons: For electrophilic substitution reactions on the pyrazole ring itself, there are three potential carbon positions (C3, C4, and C5). The directing effects of existing substituents play a critical role in determining the site of reaction.
Here is a diagram illustrating the tautomerism in a 3-substituted pyrazole:
Caption: Tautomerism in 3(5)-substituted pyrazoles.
Section 2: Troubleshooting N-Functionalization (Alkylation & Arylation)
The selective functionalization of one of the two nitrogen atoms is one of the most frequently encountered challenges in pyrazole chemistry.
FAQ 2.1: My N-alkylation of a 3-substituted pyrazole is giving me a mixture of two regioisomers. How can I control the outcome?
This is a classic regioselectivity problem. The ratio of the N1 versus N2 alkylation products depends on a delicate balance of steric hindrance, electronics, and reaction conditions.
Causality:
-
Steric Effects: A bulky substituent at the C3 position will sterically hinder the adjacent N2 atom. Consequently, the incoming electrophile (your alkylating agent) will preferentially attack the less hindered N1 atom. Conversely, a small substituent at C3 offers little steric hindrance, and mixtures are common.
-
Electronic Effects: The pKa of the two nitrogen atoms, influenced by substituents on the ring, can play a role, although steric factors are often more dominant in determining the kinetic product.
-
Reaction Conditions: The choice of base, solvent, and temperature can significantly influence the regioselectivity. For instance, different counterions from the base can associate with the pyrazole anion in ways that block one nitrogen over the other.
Troubleshooting Workflow:
Caption: Decision workflow for controlling N-alkylation.
Solutions & Protocols:
1. Maximizing N1-Alkylation (Kinetic Control):
This strategy generally relies on sterics. If your C3 substituent isn't large enough, you can sometimes increase the steric bulk of your electrophile.
-
Protocol 2.1.1: General Protocol for N1-Selective Alkylation
-
Dissolve the 3-substituted pyrazole in a polar aprotic solvent like DMF or THF.
-
Add a strong, non-nucleophilic base like sodium hydride (NaH) at 0 °C and stir for 30 minutes to form the pyrazolate anion.
-
Add the alkylating agent (e.g., alkyl halide) dropwise at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Quench the reaction carefully with water and extract the product.
-
2. Achieving N2-Alkylation (Often Thermodynamically Favored or Directed):
The N2-alkylated product is often the thermodynamically more stable isomer, especially with smaller substituents.
-
Protocol 2.1.2: Isomerization to the N2-Alkylated Product
-
If you have a mixture of isomers, dissolve it in a suitable solvent.
-
Heat the mixture, sometimes with a catalytic amount of the alkylating agent. The activation barrier for isomerization can be overcome at higher temperatures, leading to the thermodynamically favored product.
-
Monitor the reaction over time to find the optimal heating duration.
-
Data Summary: Regioselectivity in the Alkylation of 3-Phenylpyrazole
| Alkylating Agent | Base | Solvent | Temperature (°C) | N1:N2 Ratio |
| Methyl Iodide | NaH | DMF | 25 | ~1:1 |
| Benzyl Bromide | K2CO3 | Acetone | 56 (reflux) | >10:1 |
| Isopropyl Iodide | NaH | THF | 25 | >20:1 |
Data is illustrative and based on general principles.
Section 3: Troubleshooting Electrophilic Aromatic Substitution (C-Functionalization)
Controlling the position of substitution on the pyrazole ring carbons (C3, C4, C5) is another significant challenge.
FAQ 3.1: My nitration/halogenation of an N1-substituted pyrazole is non-selective. Where should the substitution occur?
For an N1-substituted pyrazole, the C4 position is generally the most electron-rich and thus the most susceptible to electrophilic attack.
Causality:
-
Electronic Effects: The N1 nitrogen acts as an electron-donating group, activating the ring towards electrophilic substitution. Resonance structures show that the electron density is highest at the C4 position. The N2 nitrogen is electron-withdrawing, deactivating the adjacent C3 and C5 positions.
-
Directing Groups: The nature of the substituent at N1 can further influence reactivity. An electron-donating group on N1 will further activate the C4 position. An electron-withdrawing group will deactivate the entire ring, making substitution more difficult.
Troubleshooting & Control:
-
Problem: Substitution at C5 is observed.
-
Reason: If the C4 position is blocked, or if the reaction conditions are harsh, substitution can be forced at the C5 position.
-
Solution: Use milder reaction conditions. For example, for bromination, switch from Br2 in acetic acid to N-Bromosuccinimide (NBS) in a less acidic solvent.
-
-
Problem: No reaction occurs.
-
Reason: The pyrazole ring may be deactivated by an electron-withdrawing group at N1.
-
Solution: More forcing conditions are required. For nitration, this may mean using fuming nitric acid with sulfuric acid.
-
Workflow for C-Functionalization:
Caption: Logic for predicting C-functionalization sites.
FAQ 3.2: How can I achieve substitution at the C3 or C5 positions selectively?
Directing electrophilic substitution to C3 or C5 often requires more advanced strategies, such as directed metalation.
Directed Ortho-Metalation (DoM):
This powerful technique uses a directing group (DG) on one of the nitrogen atoms to deliver a strong base (like n-BuLi or LDA) to an adjacent carbon, leading to deprotonation. The resulting lithiated species can then be quenched with an electrophile.
-
For C5-Functionalization: A suitable directing group is placed on the N1 atom. This group coordinates to the lithium of the base, directing deprotonation to the C5 position.
-
Protocol 3.2.1: Directed Lithiation at C5
-
Protect the N1 position of your pyrazole with a suitable directing group (e.g., a removable group like SEM or a group that can be part of the final molecule).
-
Cool a solution of the N1-protected pyrazole in an ethereal solvent (e.g., THF, Et2O) to -78 °C under an inert atmosphere (e.g., Argon).
-
Add a solution of a strong lithium base (e.g., n-BuLi) dropwise.
-
Stir the reaction at -78 °C for the specified time (e.g., 1 hour) to allow for complete deprotonation.
-
Add the desired electrophile (e.g., an aldehyde, CO2, I2) and allow the reaction to warm to room temperature.
-
Work up the reaction to isolate the C5-functionalized product.
-
References
- Finar, I. L. (1973). Organic Chemistry, Vol. 1: The Fundamental Principles (6th ed.). Longman. The thermodynamic stability of N-substituted pyrazoles is a well-established principle discussed in standard organic chemistry texts.
Technical Support Center: Optimization of Pyrazole Synthesis via Cyclocondensation
Welcome to the technical support hub for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of pyrazole derivatives through cyclocondensation reactions. Here, we move beyond simple protocols to delve into the causality behind experimental choices, offering field-proven insights to troubleshoot common issues and optimize your reaction conditions for higher yields and purity.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common queries and challenges encountered during the cyclocondensation synthesis of pyrazoles.
Q1: My reaction is yielding a mixture of regioisomers. How can I improve regioselectivity?
A1: The formation of regioisomers is a frequent challenge, especially when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1][2] The regioselectivity is kinetically controlled by the initial nucleophilic attack of the hydrazine on one of the carbonyl groups.[3]
Causality & Strategy:
-
Steric Hindrance: The less sterically hindered carbonyl group is generally favored for the initial attack by the less substituted nitrogen of the hydrazine.
-
Electronic Effects: The more electrophilic (electron-deficient) carbonyl carbon will be more susceptible to nucleophilic attack.
-
pH Control: The acidity of the reaction medium can significantly influence the reactivity of both the dicarbonyl compound and the hydrazine. Acid catalysis can protonate a carbonyl group, increasing its electrophilicity.[4] Gosselin and co-workers found that conducting the reaction in aprotic dipolar solvents like N,N-dimethylacetamide (DMAc) with an acid catalyst can significantly improve regioselectivity compared to traditional protic solvents like ethanol.[5]
Troubleshooting Protocol:
-
Solvent Screening: Switch from a protic solvent (e.g., ethanol, acetic acid) to an aprotic polar solvent (e.g., DMAc, DMF).[5]
-
Catalyst Choice: If not already using one, introduce a catalytic amount of a Brønsted acid (e.g., HCl, H₂SO₄) or a Lewis acid (e.g., Yb(PFO)₃, LiClO₄).[1][6] The choice of acid can influence which carbonyl is preferentially activated.
-
Temperature Adjustment: Lowering the reaction temperature can often enhance selectivity by favoring the pathway with the lower activation energy.
Q2: The reaction yield is consistently low. What are the primary factors to investigate?
A2: Low yields can stem from several factors, including incomplete reaction, side reactions, or instability of reactants or products.
Causality & Strategy:
-
Reaction Rate: The condensation may be slow under your current conditions. Increasing the temperature or using a catalyst can accelerate the reaction.[1] For instance, raising the temperature to 60 °C has been shown to improve yields in certain silver-catalyzed syntheses, though higher temperatures can sometimes lead to degradation.[1]
-
Catalyst Inefficiency: Not all catalysts are equally effective for all substrate combinations. Some reactions proceed poorly without any catalyst.[1]
-
Reactant Stability: The 1,3-dicarbonyl compound may be unstable under the reaction conditions, leading to decomposition.[7]
-
Hydrazine Reactivity: The choice of hydrazine salt (e.g., free base vs. hydrochloride) can affect its nucleophilicity and the overall reaction pH.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting low reaction yields.
Q3: My final product is highly colored (yellow/red), making purification difficult. What causes this and how can it be prevented?
A3: The formation of colored impurities is often attributed to side reactions of the hydrazine starting material, which can form azo compounds or other chromophoric byproducts.[2][7]
Causality & Strategy:
-
Hydrazine Oxidation: Hydrazines can be susceptible to oxidation, especially in the presence of air.
-
Side Reactions: Phenylhydrazine, in particular, is known to produce colored impurities.[7]
Preventative Measures & Purification Tips:
-
Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation of the hydrazine.[7]
-
Reagent Purity: Use freshly distilled or high-purity hydrazine.
-
Purification Protocol:
-
Acid Wash: Dissolve the crude product in an organic solvent and wash with a dilute acid solution (e.g., 1M HCl). This can protonate basic impurities, moving them into the aqueous layer.
-
Crystallization: Recrystallization is often effective. If the product is an acid addition salt, it can be crystallized to separate it from neutral, colored impurities.[8][9]
-
Silica Plug: For stubborn impurities, a quick filtration through a short plug of silica gel can remove highly polar, colored compounds.[7]
-
Q4: I am observing a byproduct that appears to be a pyrazoline. How do I promote complete aromatization to the pyrazole?
A4: The formation of a pyrazoline intermediate is a key step in many pyrazole syntheses, particularly when starting from α,β-unsaturated ketones or chalcones.[1][2] The final step is an oxidation or elimination to achieve the aromatic pyrazole ring.
Causality & Strategy:
-
Incomplete Oxidation: If the reaction pathway requires an oxidant to form the final aromatic ring, its absence or inefficiency will lead to the isolation of the pyrazoline.
-
Lack of a Leaving Group: When starting from precursors like chalcones, an explicit oxidation step is often necessary.[1]
Solutions:
-
Introduce an Oxidant: If isolating a pyrazoline, you can subject it to a separate oxidation step. Common oxidants include:
-
Modify Starting Materials: Using α,β-unsaturated ketones with a good leaving group at the β-position can facilitate spontaneous elimination to the pyrazole after the initial cyclization.[1]
Section 2: Troubleshooting Guides
This section provides structured guides to address specific experimental issues in a systematic way.
Guide 1: Optimizing Reaction Conditions - A Tabular Approach
Choosing the right combination of solvent, catalyst, and temperature is critical. The table below summarizes common starting points and optimization pathways based on literature precedents.
| Parameter | Initial Condition | Optimization Strategy & Rationale | Key References |
| Solvent | Ethanol or Acetic Acid | For Regioselectivity: Switch to aprotic polar solvents (DMAc, DMF) to alter transition state polarity.[5] For "Green" Chemistry: Consider solvent-free conditions or deep eutectic solvents (DESs).[11][12] | [5],[11],[12] |
| Catalyst | None or Acetic Acid | To Increase Rate/Yield: Add a catalytic amount of a Brønsted acid (HCl) or a Lewis acid (LiClO₄, nano-ZnO).[1][5] Catalysis is often essential for the reaction to proceed.[1] | [1],[5] |
| Temperature | Room Temperature (20-25°C) | For Low Yield: Increase temperature moderately (e.g., to 60°C). Be cautious, as excessive heat can decrease yield.[1] For Poor Selectivity: Decrease temperature to favor the kinetic product. | [1] |
| Atmosphere | Air | To Reduce Colored Impurities: Use an inert atmosphere (N₂ or Ar) to prevent hydrazine oxidation.[7] | [7] |
Guide 2: Step-by-Step Protocol for a Standard Knorr Pyrazole Synthesis
This protocol provides a reliable starting point for the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine.
Materials:
-
1,3-Dicarbonyl Compound (1.0 eq)
-
Hydrazine derivative (e.g., Phenylhydrazine hydrochloride) (1.0-1.1 eq)
-
Solvent (e.g., Ethanol or N,N-Dimethylacetamide)
-
Catalyst (e.g., Glacial Acetic Acid, catalytic amount)
-
Round-bottom flask, condenser, magnetic stirrer, inert gas supply
Procedure:
-
Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar and a condenser. Purge the apparatus with an inert gas like nitrogen.
-
Reagent Addition: To the flask, add the 1,3-dicarbonyl compound (1.0 eq) and the chosen solvent (e.g., ethanol).
-
Dissolution: Stir the mixture until the dicarbonyl compound is fully dissolved.
-
Hydrazine Addition: Add the hydrazine derivative (1.0-1.1 eq) to the solution. If using a hydrazine salt, it can be added directly.
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 5-10 mol%).
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the substrates. Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel.
Guide 3: Purification of Pyrazoles via Acid Salt Crystallization
This technique is particularly useful for separating the basic pyrazole product from non-basic, often colored, impurities.[8][9]
Caption: Purification workflow via acid salt crystallization.
References
- Knorr Pyrazole Synthesis. J&K Scientific LLC.
- A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher.
- The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Canadian Journal of Chemistry.
- Pyrazole synthesis. Organic Chemistry Portal.
- Recent Advances in the Synthesis of Pyrazole Deriv
- A Comprehensive Review on Pyrazole and It's Pharmacological Properties. IJRASET.
- Efficient synthesis of fused pyrazoles via simple cyclization of o-alkynylchalcones with hydrazine. Chinese Chemical Letters.
- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv
- Process for the purification of pyrazoles.
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry.
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Synthesis of pyrazole under solvent free condition.
- Method for purifying pyrazoles.
- Green synthesis of pyrazole systems under solvent-free conditions. Taylor & Francis Online.
- Identifying and removing byproducts in pyrazole synthesis. BenchChem.
- Knorr Pyrazole Synthesis advice. Reddit.
Sources
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. jk-sci.com [jk-sci.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 7. reddit.com [reddit.com]
- 8. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 9. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 10. Pyrazole synthesis [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
A Guide for Researchers, Scientists, and Drug Development Professionals
<Technical Support Center: Pyrazole Synthesis Troubleshooting >
Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the synthesis of pyrazole derivatives. As a Senior Application Scientist, my goal is to blend established chemical principles with actionable, field-tested advice to help you navigate the intricacies of your experimental work. This resource is structured in a question-and-answer format to directly address the specific issues you may be facing at the bench.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for pyrazole synthesis, and what are its primary limitations?
The most prevalent and historically significant method for synthesizing pyrazoles is the Knorr pyrazole synthesis . This reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2][3][4] While straightforward and widely applicable, its main limitation, especially when using unsymmetrical 1,3-dicarbonyls, is the frequent formation of a mixture of regioisomers.[1][3][5][6][7] This lack of regioselectivity can lead to challenging purification steps and reduced yields of the desired product.[5][6]
Q2: I'm observing a nearly 1:1 mixture of regioisomers in my Knorr pyrazole synthesis. What are the key factors influencing this outcome?
A poor regioisomeric ratio is a classic challenge in pyrazole synthesis.[5][6][7][8] The formation of multiple products stems from the two non-equivalent carbonyl groups of the unsymmetrical 1,3-dicarbonyl compound, both of which can be attacked by the substituted hydrazine.[7][8] The outcome is governed by a delicate interplay of:
-
Electronic Effects: The electrophilicity of the two carbonyl carbons. Electron-withdrawing groups can activate an adjacent carbonyl, making it a more favorable site for nucleophilic attack.[8][9]
-
Steric Hindrance: The steric bulk of substituents on both the dicarbonyl compound and the hydrazine. The nucleophile will preferentially attack the less sterically hindered carbonyl group.[7][8]
-
Reaction Conditions: Parameters such as solvent, temperature, and pH can significantly influence the reaction pathway and, consequently, the final product ratio.[8]
Troubleshooting Guide: Common Byproducts and Undesired Isomers
This section provides detailed troubleshooting for specific byproducts you might encounter.
Issue 1: Formation of Regioisomeric Pyrazoles
-
Symptoms:
-
Root Cause Analysis: The formation of regioisomers is a direct consequence of the reaction of an unsymmetrical 1,3-dicarbonyl with a substituted hydrazine.[1][3][5][6][7] The initial nucleophilic attack can occur at either carbonyl carbon, leading to two distinct reaction pathways and, ultimately, two different pyrazole products.[7][8]
-
Solutions & Protocols:
-
Solvent Optimization: Switching from standard solvents like ethanol to fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically improve regioselectivity.[5][6][8] These solvents utilize strong hydrogen-bonding to selectively stabilize one of the reaction intermediates, thereby favoring a single cyclization pathway.[8][10]
-
pH Adjustment: The addition of a catalytic amount of acid (e.g., acetic acid, HCl) can alter the nucleophilicity of the hydrazine nitrogens.[2][8] For instance, in methylhydrazine, the methyl-substituted nitrogen is more basic and will be preferentially protonated under acidic conditions, leaving the unsubstituted nitrogen as the primary nucleophile.[10]
-
Microwave-Assisted Synthesis: In some cases, microwave irradiation can favor the formation of the thermodynamically more stable regioisomer due to rapid and uniform heating.[10]
-
Use of 1,3-Dicarbonyl Surrogates: If the above methods fail, employing β-enaminones or other 1,3-dicarbonyl equivalents can "lock in" the desired regiochemistry prior to cyclization, thus preventing the formation of isomeric mixtures.[8]
Protocol: Regioselective Pyrazole Synthesis Using a Fluorinated Alcohol
-
Materials:
-
Unsymmetrical 1,3-diketone (1.0 mmol)
-
Methylhydrazine (1.1 mmol)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone in HFIP.
-
Add methylhydrazine to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction progress using TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue via column chromatography on silica gel to isolate the major regioisomer.[10]
-
Data Presentation: The Impact of Solvent on Regioselectivity
-
| Solvent | Ratio of Regioisomers (Desired:Undesired) | Total Yield (%) | Reference |
| Ethanol | ~1:1.3 | 85 | |
| TFE | ~9:1 | 90 | |
| HFIP | >20:1 | 92 | [5][6] |
Issue 2: Formation of Pyrazoline Byproducts
-
Symptoms:
-
The isolated product shows signals in the aliphatic region of the ¹H NMR spectrum that are inconsistent with an aromatic pyrazole ring.
-
Mass spectrometry data may indicate a mass corresponding to the desired pyrazole plus two hydrogen atoms.
-
-
Root Cause Analysis: Pyrazolines are common intermediates in pyrazole synthesis.[1][3] Their presence as byproducts indicates incomplete aromatization. This can be due to insufficiently harsh reaction conditions (e.g., low temperature, short reaction time) or the absence of a suitable oxidizing agent.
-
Solutions & Protocols:
-
Increase Reaction Temperature and/or Time: Refluxing the reaction for a longer duration can often drive the dehydration/oxidation of the pyrazoline intermediate to the aromatic pyrazole.
-
Introduce an Oxidizing Agent: If thermal aromatization is not effective, the addition of a mild oxidizing agent, such as chloranil, can facilitate the conversion of the pyrazoline to the pyrazole.[11]
-
Issue 3: Colored Impurities
-
Symptoms:
-
Root Cause Analysis: Hydrazine and its derivatives can undergo self-condensation and other side reactions, leading to the formation of colored impurities.[3] These are often highly conjugated, colored compounds.
-
Solutions & Protocols:
-
Use Freshly Distilled Hydrazine: Impurities in commercially available hydrazines can contribute to color formation. Using freshly distilled starting materials can often lead to cleaner reactions.
-
Activated Charcoal Treatment: Dissolving the crude product in a suitable solvent and treating it with activated charcoal can effectively remove colored impurities.
-
Recrystallization: This is a powerful purification technique for removing both colored and other soluble impurities.
-
Issue 4: Formation of N-Alkylation Isomers
-
Symptoms:
-
When alkylating a pre-formed pyrazole, two isomeric N-alkylated products are observed.
-
-
Root Cause Analysis: Unsymmetrically substituted pyrazoles possess two distinct nitrogen atoms, both of which can be alkylated. The regioselectivity of N-alkylation is influenced by the nature of the base, the alkylating agent, and steric effects.[13]
-
Solutions & Protocols:
-
Vary the Base and Cation: The choice of base and its corresponding cation can significantly influence the site of alkylation.[13]
-
Steric Control: Employing a bulky alkylating agent can favor alkylation at the less sterically hindered nitrogen atom.[14]
N-Alkylation Regioselectivity Control
Caption: Factors influencing N-alkylation regioselectivity.
-
References
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Retrieved from [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. (n.d.). ACS Publications. Retrieved from [Link]
-
Knorr Pyrazole Synthesis. (n.d.). J&K Scientific LLC. Retrieved from [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). PMC - NIH. Retrieved from [Link]
-
Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues. (2022). RSC Publishing. Retrieved from [Link]
-
A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher. Retrieved from [Link]
-
Recent Advances in the Synthesis of Pyrazoles. A Review. (n.d.). Taylor & Francis. Retrieved from [Link]
-
Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. (n.d.). ACS Publications. Retrieved from [Link]
-
Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). ResearchGate. Retrieved from [Link]
-
Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. (2008). PubMed. Retrieved from [Link]
-
Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (n.d.). ACS Publications. Retrieved from [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2019). PMC - NIH. Retrieved from [Link]
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
synthesis of pyrazoles. (2019). YouTube. Retrieved from [Link]
-
Pyrazoles Syntheses, reactions and uses. (2021). YouTube. Retrieved from [Link]
- Method for purifying pyrazoles. (n.d.). Google Patents.
-
Oxidation of pyrazole to 4-hydroxypyrazole by intact rat hepatocytes. (n.d.). PubMed - NIH. Retrieved from [Link]
-
The Photochemical Isomerization of Pyrazoles: An AB Initio Study. (2015). ResearchGate. Retrieved from [Link]
- Process for the purification of pyrazoles. (n.d.). Google Patents.
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). PMC - NIH. Retrieved from [Link]
-
Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). RSC Publishing. Retrieved from [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. Retrieved from [Link]
-
Strategic atom replacement enables regiocontrol in pyrazole alkylation. (2025). PubMed. Retrieved from [Link]
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (n.d.). MDPI. Retrieved from [Link]
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). PubMed. Retrieved from [Link]
-
Pyrrole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. (2022). IJCRT.org. Retrieved from [Link]
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022). Semantic Scholar. Retrieved from [Link]
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (n.d.). MDPI. Retrieved from [Link]
-
Knorr Pyrazole Synthesis. (n.d.). Chem Help ASAP. Retrieved from [Link]
-
REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES BY THE REACTION OF N-MONOSUBSTITUTED HYDRAZONES WITH NITROOLEFINS. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals. Retrieved from [Link]
-
Knorr Pyrazole Synthesis advice. (2024). Reddit. Retrieved from [Link]
-
Knorr pyrazole synthesis from a ketoester - laboratory experiment. (2021). YouTube. Retrieved from [Link]
- Preparation method of pyrazole herbicide intermediate 1-methyl-5 hydroxypyrazole. (n.d.). Google Patents.
- Process for the preparation of n-hydroxypyrazoles. (n.d.). Google Patents.
Sources
- 1. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 2. jk-sci.com [jk-sci.com]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. benchchem.com [benchchem.com]
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- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Large-Scale Synthesis of Methyl 3-Nitro-1H-pyrazole-4-carboxylate
Welcome to the technical support center for the large-scale synthesis of Methyl 3-Nitro-1H-pyrazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthesis. Here, we address common challenges and frequently asked questions in a direct Q&A format, grounded in established scientific principles and practical experience.
I. Troubleshooting Guide: Navigating Common Synthesis Hurdles
This section is dedicated to resolving specific issues that may arise during the synthesis process. Each question is framed to address a potential experimental roadblock, providing not just a solution, but the underlying chemical reasoning.
Reaction Initiation & Control
Q1: My nitration reaction is not proceeding to completion, resulting in low yield. What are the likely causes and how can I optimize the reaction conditions?
A1: Incomplete nitration is a frequent challenge, often stemming from suboptimal reaction parameters. Several factors could be at play:
-
Insufficiently Strong Nitrating Agent: The combination of nitric acid and sulfuric acid is a common nitrating agent. The sulfuric acid protonates the nitric acid, forming the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. If the concentration of sulfuric acid is too low, the equilibrium will not favor the formation of the nitronium ion, leading to a sluggish or incomplete reaction.
-
Temperature Control: While nitration is an exothermic reaction, maintaining the appropriate temperature is crucial.[1] For many aromatic nitrations, a common starting temperature is 0°C, with a gradual increase to around 50°C to drive the reaction to completion.[1] Too low a temperature may not provide enough activation energy, while excessively high temperatures can lead to unwanted side reactions and decomposition.
-
Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is essential to determine the point of maximum conversion.
Optimization Strategy:
| Parameter | Recommendation | Rationale |
| Nitrating Agent Ratio | A common and effective ratio is 1:1 to 1:2 (v/v) of nitric acid to sulfuric acid.[1] | This ensures a high concentration of the nitronium ion. |
| Temperature | Start the reaction at 0-5°C and allow it to slowly warm to room temperature or slightly above (e.g., 40-50°C).[1] | Balances reaction rate with minimizing side product formation. |
| Reaction Monitoring | Utilize TLC to track the consumption of starting material and the formation of the product. | Provides real-time data to determine the optimal reaction time. |
Q2: I am observing the formation of significant amounts of side products, complicating the purification process. What are these side products and how can their formation be minimized?
A2: The formation of side products in nitration reactions is often due to over-nitration or the presence of impurities.
-
Di-nitration: The pyrazole ring is susceptible to further nitration, especially under harsh conditions (high temperature, high concentration of nitrating agent).
-
Oxidation: Nitric acid is a strong oxidizing agent and can lead to the oxidation of the starting material or product, particularly at elevated temperatures.[2]
-
Isomer Formation: Depending on the starting material, the formation of constitutional isomers is possible. For the synthesis of this compound, the primary concern is ensuring the regioselectivity of the nitration.
Mitigation Strategies:
-
Controlled Addition of Nitrating Agent: Add the nitrating agent dropwise to the cooled reaction mixture to maintain better control over the exotherm.
-
Precise Temperature Management: As mentioned, maintaining the optimal temperature range is critical to prevent side reactions.
-
Use of a Co-solvent: In some cases, using an inert co-solvent like dichloromethane can help to control the reaction rate and improve selectivity, although nitrations are often performed neat.[1]
II. Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the synthesis, purification, and safety aspects of producing this compound.
Synthesis & Purification
Q1: What is the most common and scalable synthetic route for this compound?
A1: The most widely reported and scalable synthesis involves a two-step process:
-
Nitration of a pyrazole precursor: This typically involves the nitration of a suitable pyrazole derivative.
-
Esterification: The subsequent esterification of the carboxylic acid group to the methyl ester.
A common starting material is 4-nitro-1H-pyrazole-3-carboxylic acid, which is then esterified. One established method for the esterification is to react 4-nitro-1H-pyrazole-3-carboxylic acid with methanol in the presence of a catalyst like thionyl chloride.[3] The reaction is typically cooled to 0-5°C during the addition of thionyl chloride and then allowed to warm to room temperature and stirred for an extended period (e.g., overnight).[3]
Q2: What are the best practices for the purification of the final product on a large scale?
A2: Purification of this compound on a large scale typically involves the following steps:
-
Work-up: After the reaction is complete, the mixture is often concentrated under reduced pressure.[3] The residue can then be treated with a solvent like toluene and re-concentrated to remove residual acids.[3]
-
Crystallization: The crude product is often obtained as a solid.[3] Crystallization from a suitable solvent system is a highly effective method for purification. The choice of solvent will depend on the solubility profile of the product and impurities.
-
Washing: The crystallized product should be washed with a cold, non-polar solvent to remove any remaining soluble impurities.
For pyrazole compounds in general, another purification technique involves forming an acid addition salt. The pyrazole is dissolved in a suitable solvent and treated with an inorganic or organic acid to precipitate the salt, which can then be isolated and neutralized to give the purified pyrazole.[4]
Safety & Handling
Q3: What are the primary safety concerns associated with the large-scale synthesis of this compound?
A3: The primary safety concerns revolve around the use of strong acids and the exothermic nature of the nitration reaction.
-
Corrosive Hazards: Nitric acid and sulfuric acid are highly corrosive and can cause severe burns upon contact with skin or eyes.[2][5]
-
Exothermic Reaction and Thermal Runaway: Nitration reactions are highly exothermic and can lead to a rapid increase in temperature and pressure if not properly controlled, potentially resulting in a thermal runaway and explosion.[5][6]
-
Toxicity: Fumes from nitric acid and nitrogen oxides produced during the reaction are toxic upon inhalation.[2][5]
Q4: What are the essential personal protective equipment (PPE) and engineering controls required for this synthesis?
A4: A robust safety protocol is non-negotiable.
-
Engineering Controls:
-
Personal Protective Equipment (PPE):
III. Visualizing the Process
To aid in understanding the workflow and decision-making process, the following diagrams are provided.
General Synthesis Workflow
Caption: A simplified workflow for the esterification step.
Troubleshooting Decision Tree: Low Yield
Caption: A decision tree for troubleshooting low reaction yield.
IV. References
-
Nitration reaction safety - YouTube. (2024). Available at:
-
NITRIC ACID SAFETY. (n.d.). Available at:
-
1H-Pyrazole-3-carboxylic acid, 4-nitro-, methyl ester synthesis - ChemicalBook. (n.d.). Available at:
-
Runaway reaction hazards in processing organic nitrocompounds - IChemE. (n.d.). Available at:
-
Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety? (2016). Available at:
-
WO2011076194A1 - Method for purifying pyrazoles - Google Patents. (n.d.). Available at:
Sources
- 1. researchgate.net [researchgate.net]
- 2. ehs.washington.edu [ehs.washington.edu]
- 3. 1H-Pyrazole-3-carboxylic acid, 4-nitro-, methyl ester synthesis - chemicalbook [chemicalbook.com]
- 4. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 5. youtube.com [youtube.com]
- 6. icheme.org [icheme.org]
troubleshooting failed reactions of methyl 3-nitro-1H-pyrazole-4-carboxylate
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for methyl 3-nitro-1H-pyrazole-4-carboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common synthetic challenges associated with this versatile heterocyclic building block. The following content provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that influence its reactivity?
A: The reactivity of this molecule is governed by several key features:
-
Acidic N-H Proton: The proton on the pyrazole ring nitrogen (N1) is acidic and can be readily removed by a base, forming a nucleophilic pyrazolate anion. This is the basis for N-alkylation and N-arylation reactions.[1]
-
Electron-Withdrawing Groups: The nitro (NO₂) group at the C3 position and the methyl carboxylate (CO₂Me) group at the C4 position are strong electron-withdrawing groups. This significantly decreases the electron density of the pyrazole ring, making it less susceptible to electrophilic aromatic substitution than unsubstituted pyrazole.[1][2] These groups also increase the acidity of the N-H proton.
-
Tautomerism and Regiochemistry: The unsubstituted pyrazole nitrogen allows for tautomerism, which has significant implications for substitution reactions like N-alkylation. Alkylation can occur at either the N1 or N2 position, often leading to a mixture of regioisomers. The nitro group at C3 creates steric hindrance that can influence the N1/N2 alkylation ratio.[3]
Q2: What are the recommended storage conditions for this compound?
A: To ensure long-term stability and purity, the compound should be stored in a tightly sealed container in a dry, cool environment, preferably between 2-8°C. It should be protected from moisture and light. Storing under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent potential degradation from atmospheric components.
Q3: Which spectroscopic methods are ideal for characterizing this compound and its derivatives?
A: A combination of spectroscopic techniques is essential for unambiguous characterization:
-
¹H NMR: To identify protons on the pyrazole ring, the methyl ester, and any substituents introduced during a reaction. The position of the N-H proton signal can be informative, though it is often broad and may exchange with D₂O.
-
¹³C NMR: To confirm the carbon skeleton, including the quaternary carbons of the pyrazole ring and the carbonyl carbon of the ester.
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as the N-H stretch, the strong asymmetric and symmetric stretches of the NO₂ group, and the C=O stretch of the ester.
-
Mass Spectrometry (MS): To confirm the molecular weight of the parent compound and its reaction products.
Troubleshooting Failed Reactions: A Guide for the Bench Chemist
This section addresses specific experimental failures in a question-and-answer format, providing a logical path to identify and solve the underlying issues.
Visualizing a General Troubleshooting Workflow
Before diving into specific reactions, the following workflow provides a universal approach to diagnosing a failed experiment.
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Elucidation of Methyl 3-nitro-1H-pyrazole-4-carboxylate: A Comparative Analysis
Introduction
In the landscape of pharmaceutical and agrochemical research, the structural integrity of novel heterocyclic compounds is paramount. Methyl 3-nitro-1H-pyrazole-4-carboxylate is a key intermediate, valued for its versatile pyrazole core, which is a scaffold in numerous biologically active molecules.[1] The precise placement of the nitro and carboxylate groups dictates its reactivity and potential biological interactions. Therefore, unambiguous structural confirmation is not merely a procedural step but the foundation upon which further development is built.
This guide provides an in-depth analysis of the primary analytical technique for this molecule's characterization: ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore the causality behind the experimental choices, from sample preparation to data interpretation. Furthermore, we will objectively compare the insights derived from ¹H NMR with those from complementary techniques such as ¹³C NMR, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) Spectroscopy, offering a holistic view of its analytical characterization.
Part 1: Primary Structural Analysis via ¹H NMR Spectroscopy
¹H NMR spectroscopy is the cornerstone for the structural elucidation of most organic molecules, providing detailed information about the electronic environment, connectivity, and quantity of protons.[2][3] For this compound, it allows for the direct observation of the key proton signals that define its structure.
The Rationale Behind the ¹H NMR Spectrum
The structure of this compound presents three distinct proton environments: the pyrazole ring proton (H-5), the N-H proton of the pyrazole, and the methyl ester protons (-OCH₃). The electron-withdrawing nature of the nitro group at the C-3 position and the carboxylate group at the C-4 position significantly influences the chemical shifts of the neighboring protons.[4] The nitro group, in particular, strongly deshields the adjacent H-5 proton, causing it to resonate at a characteristically downfield position.
Caption: A typical experimental workflow for ¹H NMR analysis.
Comparison Table: Analytical Techniques
| Technique | Information Provided | Strengths | Limitations |
| ¹H NMR | Precise proton environments, connectivity (via coupling), and relative quantification. | Provides detailed structural map; non-destructive; highly reproducible for purity assessment (qNMR). [5] | Lower sensitivity than MS; requires soluble sample in deuterated solvent. |
| ¹³C NMR | Number and electronic environment of unique carbon atoms. | Directly confirms the carbon skeleton (e.g., 5 unique carbons); complements ¹H NMR. [6] | Low natural abundance of ¹³C requires longer acquisition times or more concentrated samples; less sensitive than ¹H NMR. [7] |
| Mass Spectrometry (MS) | Precise molecular weight and elemental composition (HRMS); fragmentation patterns give structural clues. | Extremely high sensitivity; provides definitive molecular formula. [8] | Isomers can be difficult to distinguish; provides limited information on atom connectivity; destructive technique. |
| FT-IR Spectroscopy | Presence of specific functional groups (e.g., C=O, N-O, N-H). | Fast and simple; provides a quick "fingerprint" of functional groups present. [9] | Does not provide information on atom connectivity or the overall molecular structure; spectra can be complex. [10] |
Alternative Technique Workflows
1. ¹³C NMR Spectroscopy This technique is performed on the same instrument as ¹H NMR, often on the same sample. It provides direct evidence of the carbon framework. For this compound, one would expect to see 5 distinct signals corresponding to the three pyrazole carbons, the ester carbonyl carbon, and the methyl carbon.
2. Mass Spectrometry (MS) Mass spectrometry provides the exact molecular weight, which is a critical piece of evidence for confirming the identity of a compound. High-Resolution Mass Spectrometry (HRMS) can confirm the elemental formula (C₅H₅N₃O₄). The fragmentation pattern can also support the proposed structure; for instance, the loss of a nitro group (-46 Da) or a methoxy group (-31 Da) would be expected fragmentation pathways for this molecule. [11]
Caption: A generalized workflow for mass spectrometry analysis.
3. FT-IR Spectroscopy Infrared spectroscopy is excellent for the rapid confirmation of key functional groups. The spectrum of this compound would be expected to show characteristic absorption bands.
-
N-O Stretches (Nitro Group): Strong bands around 1550-1475 cm⁻¹ (asymmetric) and 1360-1290 cm⁻¹ (symmetric). [12]These are often the most prominent peaks in the spectrum of a nitro compound. [9]* C=O Stretch (Ester): A strong band around 1720 cm⁻¹.
-
N-H Stretch: A broad absorption in the region of 3100-3300 cm⁻¹.
-
C-H Stretches: Absorptions around 3000 cm⁻¹.
Conclusion
The structural analysis of this compound is most effectively achieved through ¹H NMR spectroscopy, which provides unparalleled detail on the molecule's proton framework. The expected spectrum, featuring distinct singlets for the H-5, N-H, and -OCH₃ protons, serves as a definitive fingerprint of its structure.
However, for comprehensive and unimpeachable characterization, especially within regulated drug development environments, a multi-faceted approach is essential. Complementing ¹H NMR with ¹³C NMR to confirm the carbon skeleton, high-resolution mass spectrometry to verify the elemental composition, and FT-IR to quickly identify functional groups creates a self-validating system of analysis. This integrated analytical strategy ensures the highest degree of scientific integrity and provides the trustworthy data required to advance research and development with confidence.
References
- New Journal of Chemistry. (n.d.). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. RSC Publishing.
- Magnetic Resonance in Chemistry. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. NIH/PMC.
- University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Nitro Groups.
- ResearchGate. (n.d.). 1H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole...
- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Nitro Groups.
- CVUA Karlsruhe. (n.d.). Guide to NMR Method Development and Validation – Part I: Identification and Quantification.
- University of Minnesota Twin Cities. (n.d.). NMR Sample Preparation. College of Science and Engineering.
- Analytical Biochemistry via PubMed. (2010). A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine.
- Scribd. (n.d.). NMR Sample Preparation Guide.
- Journal of the American Chemical Society. (1955). The Infrared Spectra of Nitro and Other Oxidized Nitrogen Compounds.
- Magnetic Resonance in Chemistry. (2016). The 1H NMR spectrum of pyrazole in a nematic phase.
- Wiley-VCH. (2002). NMR Spectroscopy: Data Acquisition.
- qNMR Exchange. (2024). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology.
- Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.
- Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I.
- eMagRes. (n.d.). NMR Data Processing.
- Spectroscopy Online. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition.
- ResearchGate. (2023). Guide to NMR Method Development and Validation – Part I: Identification and Quantification (update 2023).
- Royal Society of Chemistry. (n.d.). Supporting Information for Publication.
- Planta Medica. (2014). Validation of a Generic Quantitative H-1 NMR Method for Natural Products Analysis.
- Frontiers in Plant Science via PMC. (n.d.). Validation of a Generic qHNMR Method for Natural Products Analysis.
- Basrah Journal of Science. (n.d.). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-N-(6-chloropyridazin-3-yl)benzenesulfonamide.
- The MetaRbolomics Book. (n.d.). 2.3 NMR data handling and (pre-)processing.
- Chemistry LibreTexts. (2022). 2.4: How do I choose the right acquisition parameters for a quantitative NMR measurement?.
- Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole.
- Journal of Enzyme Inhibition and Medicinal Chemistry via NIH. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors.
- ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
- ResearchGate. (n.d.). 13C NMR chemical shifts (ppm) of C-nitropyrazoles.
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- 4. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - Method validation - qNMR Exchange [qnmr.usp.org]
- 6. researchgate.net [researchgate.net]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. orgchemboulder.com [orgchemboulder.com]
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- 12. orgchemboulder.com [orgchemboulder.com]
In-Depth Technical Guide: 13C NMR Characterization of Methyl 3-nitro-1H-pyrazole-4-carboxylate — A Comparative Analysis
This guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of methyl 3-nitro-1H-pyrazole-4-carboxylate. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond a simple data report. It delves into the causal relationships between molecular structure and spectroscopic output, offers a comparative framework against relevant analogues, and provides a robust, self-validating experimental protocol for acquiring high-fidelity data.
Foundational Principles: Understanding Substituent Effects in the Pyrazole System
The 13C NMR spectrum of an aromatic heterocycle like pyrazole is exquisitely sensitive to the electronic nature of its substituents. The chemical shift of each carbon atom is a direct reflection of its local electron density. In our target molecule, this compound, the pyrazole ring is decorated with two powerful electron-withdrawing groups (EWGs): a nitro group (-NO₂) at the C3 position and a methyl carboxylate group (-COOCH₃) at the C4 position.
-
Nitro Group (-NO₂): As a potent resonance and inductively withdrawing group, the nitro substituent dramatically deshields the carbon to which it is attached (C3), causing a significant downfield shift in its 13C NMR signal. Its electronic influence also extends to other positions in the ring.
-
Methyl Carboxylate Group (-COOCH₃): This group is also electron-withdrawing, primarily through induction and resonance. It will deshield the attached carbon (C4) and the carbonyl carbon itself will appear at a characteristic downfield position (~160-170 ppm).
Understanding these fundamental effects is critical for the accurate assignment of spectral peaks and for distinguishing the target molecule from its structural isomers, such as methyl 4-nitro-1H-pyrazole-3-carboxylate.
Comparative Data Analysis: Predicting the 13C NMR Spectrum
| Compound Name | C3 (ppm) | C4 (ppm) | C5 (ppm) | Other Carbons (ppm) | Source |
| Pyrazole (Reference) | ~134.7 | ~105.9 | ~134.7 | - | [1] |
| 3-Nitropyrazole | ~157.0 | ~108.0 | ~131.0 | - | [2][3] |
| Methyl 1H-pyrazole-4-carboxylate | ~139.0 | ~113.0 | ~139.0 | C=O: ~163.0, OCH₃: ~51.0 | [4] |
| Methyl 3-amino-1H-pyrazole-4-carboxylate (Contrast with EDG) | ~155.0 (C-NH₂) | ~96.0 | ~138.0 | C=O: ~164.0, OCH₃: ~51.0 | [5][6] |
| This compound (Predicted) | ~158-162 | ~118-122 | ~135-139 | C=O: ~161-164, OCH₃: ~52-54 | Predicted based on additive effects |
Analysis and Prediction:
-
C3: In 3-nitropyrazole, the C3 signal shifts dramatically downfield to ~157.0 ppm from ~134.7 ppm in pyrazole due to the powerful deshielding effect of the nitro group. We predict a similar, if not slightly more downfield, shift for the target molecule, placing it in the 158-162 ppm range.
-
C4: The methyl carboxylate group in methyl 1H-pyrazole-4-carboxylate shifts the C4 signal downfield to ~113.0 ppm from ~105.9 ppm. The additional withdrawing effect from the adjacent C3-nitro group will likely deshield this position further. A predicted range of 118-122 ppm is therefore logical.
-
C5: This carbon is less directly influenced by the C4-substituent but is affected by the C3-nitro group. In 3-nitropyrazole, the C5 chemical shift is ~131.0 ppm. We anticipate a slightly more downfield position due to the overall electron-poor nature of the ring, leading to a prediction of 135-139 ppm .
-
Ester Carbons (C=O and OCH₃): These signals are highly characteristic. The carbonyl carbon (C=O) is expected in the 161-164 ppm region, and the methoxy carbon (OCH₃) should appear reliably around 52-54 ppm .[7]
This comparative approach provides a scientifically grounded framework for interpreting an experimentally acquired spectrum.
Visualizing the Molecule and Characterization Workflow
A clear visual representation of the molecule and the analytical process is essential for unambiguous communication in a research setting.
Caption: Structure of this compound with key carbons labeled.
Caption: Workflow for the 13C NMR characterization of the target compound.
Experimental Protocol: A Self-Validating Methodology
To ensure reproducibility and accuracy, the following detailed protocol for 13C NMR spectroscopy is provided. This methodology is designed to yield a high-quality, interpretable spectrum.
Objective: To obtain a high-resolution, proton-decoupled 13C NMR spectrum for the structural elucidation and purity assessment of this compound.
Methodology:
-
Sample Preparation:
-
Weighing: Accurately weigh 15-25 mg of the synthesized this compound.
-
Solvent Selection: Use dimethyl sulfoxide-d₆ (DMSO-d₆) as the solvent. Its high boiling point and excellent solubilizing power for polar, N-H containing heterocyclic compounds make it a superior choice over solvents like CDCl₃, where solubility may be limited and hydrogen bonding can complicate spectra.[5]
-
Dissolution: Dissolve the sample in 0.6 mL of DMSO-d₆ in a clean, dry 5 mm NMR tube. Ensure complete dissolution by gentle vortexing.
-
Internal Standard: Tetramethylsilane (TMS) is typically present in commercially available deuterated solvents and will be used to reference the chemical shift scale to 0.00 ppm.
-
-
Instrument Parameters (for a 100 MHz Spectrometer):
-
Spectrometer: 400 MHz (¹H frequency) / 100 MHz (¹³C frequency) or higher field NMR spectrometer.
-
Pulse Sequence: A standard single-pulse sequence with proton noise decoupling (e.g., zgpg30 on Bruker instruments).
-
Acquisition Temperature: 298 K (25 °C).
-
Spectral Width: 0 to 200 ppm. This range comfortably covers all expected carbon signals from the aliphatic methoxy group to the aromatic and carbonyl carbons.
-
Acquisition Time: ~1.0–1.5 seconds.
-
Relaxation Delay (d1): 2.0 seconds. A sufficient delay is crucial for the complete relaxation of quaternary carbons (C3, C4, C=O), ensuring accurate signal integration and observation.
-
Number of Scans: 1024-4096 scans. A higher number of scans is necessary to achieve an adequate signal-to-noise ratio for the less sensitive ¹³C nucleus, particularly for the quaternary carbons.
-
-
Data Processing:
-
Apply an exponential multiplication (line broadening) of 1.0-2.0 Hz to improve the signal-to-noise ratio.
-
Perform a Fourier Transform on the Free Induction Decay (FID).
-
Carefully phase the resulting spectrum to ensure all peaks are in pure absorption mode.
-
Calibrate the spectrum by setting the residual DMSO-d₆ solvent peak to 39.52 ppm, which in turn references the TMS signal to 0.00 ppm.
-
Identify and list the chemical shifts of all observed peaks.
-
Conclusion
The 13C NMR characterization of this compound is a clear-cut process when grounded in the fundamental principles of substituent effects and supported by comparative data from analogous structures. The predicted chemical shifts—C3 (~158-162 ppm), C4 (~118-122 ppm), C5 (~135-139 ppm), C=O (~161-164 ppm), and OCH₃ (~52-54 ppm)—provide a robust template for spectral assignment. By following the detailed experimental protocol provided, researchers can confidently acquire high-fidelity data to unambiguously confirm the structure and purity of this valuable synthetic intermediate, ensuring the integrity of their downstream applications in drug discovery and materials science.
References
-
Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-686. Available at: [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 123419, 3-Nitropyrazole. Retrieved from [Link].
-
ResearchGate. (n.d.). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. Retrieved from [Link].
-
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A Comparative Guide to Methyl 3-Nitro-1H-Pyrazole-4-Carboxylate and Other Key Pyrazole Derivatives
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a privileged scaffold in medicinal chemistry.[1][2] Its remarkable versatility is demonstrated by its presence in a wide array of pharmaceuticals with diverse therapeutic applications, including the anti-inflammatory drug Celecoxib and the anti-obesity agent Rimonabant.[3] This guide provides an in-depth comparison of methyl 3-nitro-1H-pyrazole-4-carboxylate, a versatile synthetic intermediate, with these and other significant pyrazole derivatives. We will delve into their synthesis, chemical properties, biological activities, and structure-activity relationships (SAR), supported by experimental data and protocols.
Introduction to the Compared Pyrazole Derivatives
This guide focuses on a comparative analysis of three distinct pyrazole derivatives, each representing a different facet of the pyrazole scaffold's utility in drug discovery and development.
-
This compound: This compound is a key building block in organic synthesis. Its nitro and ester functional groups offer reactive sites for further chemical modifications, making it a valuable precursor for creating more complex molecules with potential biological activities.[4]
-
Celecoxib (Celebrex®): A blockbuster nonsteroidal anti-inflammatory drug (NSAID), Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor.[5][6] Its diaryl-substituted pyrazole structure is a hallmark of this class of drugs, showcasing the pyrazole core's ability to be tailored for high target specificity.[6]
-
Rimonabant: Once marketed as an anti-obesity medication, Rimonabant is a selective cannabinoid receptor 1 (CB1) antagonist or inverse agonist.[7][8] Its complex substitution pattern around the pyrazole ring highlights the scaffold's role in targeting G-protein coupled receptors.[7]
Synthesis and Chemical Properties: A Comparative Overview
The synthetic pathways to these pyrazole derivatives vary in complexity, reflecting their intended applications.
Synthesis of this compound
The synthesis of this compound is not explicitly detailed in the provided search results. However, a general approach to pyrazole synthesis involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3] For this specific molecule, a plausible route would involve the nitration of a pyrazole-4-carboxylate precursor.
Synthesis of Celecoxib
A common and fundamental approach to synthesizing Celecoxib involves the reaction of a trifluoromethyl β-dicarbonyl compound, 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione, with 4-sulfamoylphenylhydrazine.[5] This one-pot cyclocondensation reaction directly yields the 1,5-diarylpyrazole core of Celecoxib.
Synthesis of Rimonabant
The synthesis of Rimonabant is a multi-step process. A common route involves the condensation of 4-chloropropiophenone with diethyl oxalate to form a diketo ester. This intermediate then reacts with N-aminopiperidine, followed by an acid-catalyzed cyclization with 2,4-dichlorophenylhydrazine hydrochloride to afford Rimonabant.
Table 1: Comparison of Synthetic Approaches
| Compound | Key Starting Materials | Reaction Type | Key Features |
| This compound | Pyrazole-4-carboxylate precursor, Nitrating agent | Electrophilic Aromatic Substitution | Straightforward functional group introduction. |
| Celecoxib | 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione, 4-sulfamoylphenylhydrazine | Cyclocondensation | Efficient one-pot synthesis of the core structure.[5] |
| Rimonabant | 4-chloropropiophenone, Diethyl oxalate, N-aminopiperidine, 2,4-dichlorophenylhydrazine | Multi-step condensation and cyclization | Convergent synthesis allowing for modular construction. |
Biological Activity and Mechanism of Action
The diverse biological activities of these pyrazole derivatives underscore the scaffold's versatility.
This compound
The primary role of this compound is as a synthetic intermediate. However, the nitro group, being a strong electron-withdrawing group, can influence the electronic properties of the pyrazole ring and may impart some biological activity.[2] Nitro-containing compounds are known to have a range of bioactivities, including antimicrobial and anticancer effects. Further derivatization of the nitro and ester groups can lead to a wide range of pharmacologically active molecules.[9]
Celecoxib: Selective COX-2 Inhibition
Celecoxib's mechanism of action is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the synthesis of prostaglandins, key mediators of pain and inflammation.[6][10] The selectivity of Celecoxib for COX-2 over the constitutively expressed COX-1 isoform is attributed to its sulfonamide side chain, which binds to a hydrophilic pocket present in the active site of COX-2 but not COX-1.[11][12] This targeted approach reduces the gastrointestinal side effects commonly associated with non-selective NSAIDs.[5]
Caption: Mechanism of action of Celecoxib via selective COX-2 inhibition.
Rimonabant: CB1 Receptor Antagonism
Rimonabant acts as a selective antagonist or inverse agonist at the cannabinoid receptor type 1 (CB1).[13] These receptors are predominantly found in the central nervous system and peripheral tissues like adipose tissue and the liver.[13] By blocking the CB1 receptors, Rimonabant disrupts the signaling pathways that promote appetite and fat accumulation, leading to reduced food intake and weight loss.[8][13]
Structure-Activity Relationship (SAR)
The substituents on the pyrazole ring play a crucial role in determining the biological activity and selectivity of these compounds.
-
This compound: The position and nature of substituents on the pyrazole ring are critical. For instance, moving the carboxylic acid group from the 4-position to the 3-position in a series of 1H-pyrazole-4-carboxylic acid derivatives resulted in a significant decrease in activity as ALKBH1 inhibitors.[14] This highlights the importance of the substitution pattern for biological targeting.
-
Celecoxib: The key structural features for Celecoxib's selective COX-2 inhibition are the 1,5-diaryl substitution pattern on the pyrazole ring, the trifluoromethyl group at the 3-position, and the p-sulfonamidophenyl group at the 1-position. The sulfonamide moiety is essential for binding to the specific hydrophilic pocket in the COX-2 active site.[12]
-
Rimonabant: For potent and selective CB1 receptor antagonism, specific structural requirements have been identified. These include a para-substituted phenyl ring at the 5-position, a carboxamido group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring.[15]
Table 2: Comparative Biological Data
| Compound | Primary Target | Mechanism of Action | Key Therapeutic Application |
| This compound | N/A (Intermediate) | N/A | Precursor for bioactive molecules |
| Celecoxib | COX-2 | Selective Inhibition | Anti-inflammatory, Analgesic[6] |
| Rimonabant | CB1 Receptor | Antagonist/Inverse Agonist | Anti-obesity (withdrawn)[7] |
Experimental Protocols
Representative Synthesis of a Pyrazole Derivative: Celecoxib
Objective: To synthesize Celecoxib via cyclocondensation.
Materials:
-
4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione
-
4-Sulfamoylphenylhydrazine hydrochloride
-
Ethanol
-
Hydrochloric acid
-
Sodium bicarbonate
Procedure:
-
Prepare a solution of 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione in ethanol in a reaction vessel equipped with a reflux condenser and a stirrer.
-
Add an equimolar amount of 4-sulfamoylphenylhydrazine hydrochloride to the solution.
-
Add a catalytic amount of hydrochloric acid to the reaction mixture.
-
Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
The precipitated crude product is collected by filtration.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to yield pure Celecoxib.
-
Characterize the final product by ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm its structure and purity.
Caption: A generalized workflow for the synthesis and purification of Celecoxib.
In Vitro COX-1/COX-2 Inhibition Assay
Objective: To determine the IC50 values of a test compound (e.g., Celecoxib) for COX-1 and COX-2.[5]
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compound (e.g., Celecoxib)
-
Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)
-
Assay buffer
Procedure:
-
Pre-incubate the COX-1 and COX-2 enzymes with various concentrations of the test compound or vehicle (DMSO) in the assay buffer for a specified time at a controlled temperature.
-
Initiate the enzymatic reaction by the addition of arachidonic acid.
-
Allow the reaction to proceed for a defined period and then terminate it.
-
Measure the amount of PGE2 produced using an EIA kit.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 values (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration.
Conclusion
The pyrazole scaffold is a cornerstone of modern medicinal chemistry, giving rise to a diverse range of compounds with significant therapeutic potential. This compound serves as a valuable building block, offering a gateway to novel pyrazole derivatives through the reactivity of its nitro and ester groups. In contrast, Celecoxib and Rimonabant exemplify the successful translation of highly substituted pyrazole cores into targeted therapeutics. The comparative analysis of their synthesis, biological activities, and structure-activity relationships provides a clear rationale for the continued exploration of pyrazole chemistry in the quest for new and improved drugs.
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Di Francesco, M. E., et al. (2021). Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. European Journal of Medicinal Chemistry. Retrieved from [Link]
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A Definitive Guide to the Structural Validation of Methyl 3-Nitro-1H-Pyrazole-4-Carboxylate: An X-ray Crystallography Perspective
For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is not merely a characterization step; it is the bedrock upon which all subsequent research is built. For heterocyclic compounds like methyl 3-nitro-1H-pyrazole-4-carboxylate, whose derivatives are pharmacologically significant, structural integrity is paramount.[1] Positional isomerism can drastically alter biological activity, making definitive validation essential.
This guide provides an in-depth comparison of analytical techniques for the structural elucidation of this compound, establishing single-crystal X-ray crystallography as the gold standard. We will explore the causality behind the experimental protocols, compare the technique with spectroscopic alternatives, and provide the framework for generating trustworthy, publication-quality structural data.
While a published crystal structure for this compound was not available in public databases at the time of this writing, this guide will utilize crystallographic data from a closely related analogue, 1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid , as an authoritative example to illustrate the process and interpretation of results.[2]
The Gold Standard: Single-Crystal X-ray Crystallography
Spectroscopic methods like NMR provide invaluable information about atomic connectivity, while mass spectrometry confirms molecular weight. However, only X-ray crystallography provides a direct, high-resolution visualization of the atomic arrangement in the solid state, resolving any ambiguity regarding isomerism, conformation, and intermolecular interactions.[1] The path from a synthesized powder to a refined crystal structure is a multi-step process where each stage validates the next.
Experimental Workflow: From Powder to Final Structure
The overall process is a linear progression from obtaining a high-purity sample to depositing the final, validated structure into a public database.
Caption: Overall workflow for structural validation by X-ray crystallography.
Part A: Crystal Growth – The Critical First Step
The most challenging step is often growing a single crystal of sufficient size and quality (typically >0.1 mm in all dimensions).[3] The choice of method and solvent is dictated by the compound's solubility and is a process of empirical optimization.
Causality in Solvent Selection: The ideal solvent is one in which the compound is moderately soluble. High solubility leads to rapid precipitation and small, poorly-ordered crystals, while very low solubility can make dissolution impractical. For nitropyrazole esters, solvents like ethanol, ethyl acetate, or toluene are excellent starting points.
Detailed Protocol: Slow Evaporation
-
Preparation: Prepare a nearly saturated solution of this compound in a suitable solvent (e.g., ethanol) in a clean, small vial.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a new, dust-free vial. This is a critical step to remove nucleation sites that would lead to the formation of many small crystals instead of a few large ones.
-
Incubation: Cover the vial with a cap, but do not seal it tightly. Pierce the cap with a needle to allow for very slow solvent evaporation.
-
Isolation: Place the vial in a vibration-free location. Disturbing the vial can shatter growing crystals. Allow the solvent to evaporate over several days to weeks.
-
Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a mounted loop.
Part B: Data Collection & Processing
Once a suitable crystal is mounted on the diffractometer, it is cooled in a stream of cold nitrogen (typically 100 K) to minimize atomic thermal vibrations, which results in a sharper diffraction pattern and higher quality data. The crystal is then rotated in a high-intensity X-ray beam, and thousands of diffraction patterns are collected.[4]
Part C: Structure Solution and Refinement
The collected diffraction intensities are used to calculate an electron density map of the unit cell. From this map, the positions of the atoms are determined (structure solution). This initial model is then refined against the experimental data until the calculated diffraction pattern matches the observed pattern as closely as possible. The quality of this fit is measured by the R-factor; a lower R-factor indicates a better fit.
Interpreting the Crystallographic Data: A Comparative Example
The final output of a crystallographic experiment is a Crystallographic Information File (CIF), which contains all the information about the structure. Below is a table summarizing the key parameters for our illustrative analogue, 1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid .[2]
Table 1: Representative Crystallographic Data
| Parameter | Value (for C₈H₁₁N₃O₄)[2] | Significance |
|---|---|---|
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |
| a, b, c (Å) | a = 4.5811, b = 19.734, c = 11.812 | The dimensions of the unit cell. |
| β (°) | 101.181 | The angle of the unit cell for a monoclinic system. |
| Volume (ų) | 1047.6 | The volume of the unit cell. |
| Z | 4 | The number of molecules in the unit cell. |
| Rgt(F) / R1 | 0.0742 | The residual factor, a measure of the agreement between the calculated and observed structure factors. Values < 0.10 are generally acceptable. |
| wRref(F²) / wR2 | 0.1176 | A weighted residual factor based on all data. |
This data provides an unambiguous confirmation of the molecular structure, including the precise location of the nitro group at the 4-position of the pyrazole ring and the connectivity of the methyl ester. The dihedral angles reported, such as that between the pyrazole ring and the nitro group (52.2°), offer conformational insights unavailable from other techniques.[2]
A Comparative Analysis: Orthogonal Validation Methods
While X-ray crystallography is definitive, other techniques provide complementary and essential information. A multi-faceted approach ensures the most comprehensive characterization.
Caption: Comparison of analytical techniques for structural elucidation.
Table 2: Comparison of Analytical Techniques
| Feature | X-ray Crystallography | NMR Spectroscopy | IR Spectroscopy | Mass Spectrometry |
|---|---|---|---|---|
| Sample Phase | Crystalline Solid | Solution | Solid or Liquid | Solid, Liquid, or Gas |
| Information Yield | 3D atomic coordinates, bond lengths/angles, crystal packing.[1] | Atomic connectivity, chemical environment.[5] | Presence of functional groups.[5] | Molecular weight, elemental formula. |
| Strengths | Unambiguous structure and isomer determination. | Excellent for mapping H/C framework in solution. | Quick confirmation of key functional groups (e.g., NO₂ stretches at ~1560 and ~1360 cm⁻¹).[6] | High sensitivity and precise mass determination. |
| Limitations | Requires a suitable single crystal; structure may differ from solution. | Can be difficult to differentiate positional isomers without extensive 2D NMR. | Provides no connectivity information. | Cannot distinguish between isomers. |
Standardized Spectroscopic Protocols
¹H and ¹³C NMR Spectroscopy
-
Objective: To confirm the carbon-hydrogen framework and connectivity.
-
Methodology:
-
Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆).
-
Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) spectrometer.
-
Analyze chemical shifts, integration, and coupling constants to assemble the molecular fragments. For this compound, one would expect to see a singlet for the pyrazole C-H proton, a singlet for the methyl ester protons, and a signal for the N-H proton.
-
FT-IR Spectroscopy
-
Objective: To identify key functional groups.
-
Methodology:
-
Place a small amount of the solid sample directly on the diamond crystal of an ATR-FTIR spectrometer.
-
Acquire the spectrum from 4000-400 cm⁻¹.
-
Identify characteristic absorption bands: a C=O stretch for the ester (~1720 cm⁻¹), asymmetric and symmetric N-O stretches for the nitro group (~1560 and ~1360 cm⁻¹), and an N-H stretch (~3200-3400 cm⁻¹).[5][6]
-
Data Integrity and Deposition: The Final Step in Validation
A core tenet of scientific integrity is the ability for others to verify your results. For crystallographic data, this is achieved by depositing the final CIF file into a public repository. The Cambridge Crystallographic Data Centre (CCDC) maintains the Cambridge Structural Database (CSD), the world's repository for small-molecule organic and metal-organic crystal structures.[1][7]
Deposition is a straightforward online process that includes automated validation checks (e.g., CheckCIF) to ensure the data is robust and correctly formatted.[8] Upon deposition, a unique CCDC number is assigned, which should be included in any publication, allowing global researchers to freely access and analyze the structural data.[1][7]
Conclusion
While a suite of analytical techniques is essential for the comprehensive characterization of a new chemical entity, single-crystal X-ray crystallography stands alone in its ability to provide definitive, high-resolution three-dimensional structural information. For a molecule like this compound, where positional isomerism critically impacts function, the crystallographic workflow provides a self-validating system—from the quality of the diffraction data to the final refined structure. By following rigorous protocols for crystal growth, data collection, and public deposition, researchers can ensure that their structural claims are unambiguous, trustworthy, and authoritatively grounded.
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A Researcher's Guide to Differentiating Pyrazole Regioisomers by Spectroscopy
For researchers in medicinal chemistry and materials science, the unambiguous structural elucidation of pyrazole regioisomers is a critical step that dictates biological activity and material properties. The subtle difference between, for instance, a 1,3- and a 1,5-disubstituted pyrazole can lead to vastly different pharmacological profiles. This guide provides an in-depth comparison of spectroscopic techniques to confidently distinguish between these closely related molecules, grounded in experimental data and established principles.
The Challenge of Pyrazole Regioselectivity
The synthesis of substituted pyrazoles, often achieved through the condensation of 1,3-dicarbonyl compounds with hydrazines, can frequently yield a mixture of regioisomers.[1][2] The reaction's regioselectivity is influenced by steric and electronic factors of the substituents, as well as reaction conditions.[3] Consequently, robust analytical methods are paramount to confirm the structure of the desired isomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful tool for differentiating pyrazole regioisomers. A combination of one-dimensional (¹H, ¹³C, ¹⁵N) and two-dimensional (COSY, HSQC, HMBC, NOESY) experiments provides a comprehensive picture of the molecular framework.
¹H NMR Spectroscopy: A First Look at the Substitution Pattern
Proton NMR offers initial clues to the substitution pattern. The chemical shift of the pyrazole ring proton (H4) is sensitive to the electronic environment created by the substituents. While a standalone ¹H NMR spectrum may not always be sufficient for unambiguous assignment, it provides valuable preliminary data.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon-13 NMR provides more distinct differences between regioisomers. The chemical shifts of the pyrazole ring carbons, particularly C3 and C5, are highly dependent on the nature and position of the substituents.[4][5] In general, the carbon atom bearing a substituent will exhibit a downfield shift. For example, in a 1,3,5-trisubstituted pyrazole, the chemical shifts of C3 and C5 will be significantly different depending on which position bears which substituent.[4]
| Carbon Position | Typical Chemical Shift Range (ppm) | Notes |
| C3 | 140 - 160 | Highly sensitive to the nature of the substituent at this position. |
| C4 | 100 - 115 | Generally less affected by substitution at N1, C3, and C5. |
| C5 | 130 - 150 | Sensitive to the substituent at this position and at N1. |
Table 1. Typical ¹³C NMR Chemical Shift Ranges for Substituted Pyrazoles.
¹⁵N NMR Spectroscopy: A Direct Probe of the Nitrogen Environment
Nitrogen-15 NMR is a highly sensitive technique for distinguishing pyrazole regioisomers as it directly probes the nitrogen atoms within the ring.[6][7][8] The chemical shifts of N1 and N2 are markedly different and are influenced by substitution and protonation state.[6] For N-unsubstituted pyrazoles, tautomerism can lead to averaged signals, but for N-substituted pyrazoles, the two nitrogen atoms give distinct resonances that are diagnostic of the substitution pattern.[9]
| Nitrogen Position | Typical Chemical Shift Range (ppm, relative to CH₃NO₂) | Notes |
| N1 (Pyrrole-like) | -150 to -180 | Influenced by the substituent at N1. |
| N2 (Pyridine-like) | -80 to -120 | Sensitive to substituents at C3 and C5. |
Table 2. Typical ¹⁵N NMR Chemical Shift Ranges for N-Substituted Pyrazoles.
2D NMR Techniques: Unambiguous Connectivity and Spatial Relationships
For definitive structural assignment, two-dimensional NMR experiments are indispensable.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, confirming the assignment of protonated carbons in the pyrazole ring (typically C4-H4).[10][11]
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is arguably the most crucial experiment for differentiating pyrazole regioisomers. It reveals long-range (2-3 bond) correlations between protons and carbons.[10][11] For example, in a 1,5-disubstituted pyrazole, a correlation between the N1-substituent's protons and the C5 carbon of the pyrazole ring will be observed, which would be absent in the 1,3-isomer.[12]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space.[13] This is particularly useful for confirming the regiochemistry when a substituent on the nitrogen is in proximity to a substituent on an adjacent carbon. For instance, a NOESY correlation between the protons of an N1-alkyl group and the protons of a C5-substituent would strongly support a 1,5-substitution pattern.[12][14]
Experimental Protocol: Distinguishing 1,3- and 1,5-Disubstituted Pyrazoles using HMBC
-
Sample Preparation: Dissolve 5-10 mg of the purified pyrazole sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquisition of ¹H and ¹³C Spectra: Acquire standard 1D ¹H and ¹³C NMR spectra to identify all proton and carbon signals.
-
HMBC Experiment Setup:
-
Set the spectral widths in both dimensions to encompass all proton and carbon signals.
-
Optimize the long-range coupling delay (typically set to a value corresponding to a J-coupling of 8-10 Hz) to enhance correlations over 2-3 bonds.
-
-
Data Processing and Analysis:
-
Process the 2D data with appropriate window functions.
-
Look for key correlations. For a 1-R¹, 3-R³, 5-R⁵-pyrazole, the protons of the R¹ group should show a correlation to both C3 and C5. The protons of the R³ group will show correlations to C4 and C5, while the protons of the R⁵ group will correlate with C4 and C3. The specific pattern of these cross-peaks will definitively distinguish the regioisomers.
-
Figure 2: Key spectroscopic techniques for pyrazole analysis.
Conclusion
The definitive differentiation of pyrazole regioisomers is a multifaceted challenge that can be confidently addressed through the systematic application of modern spectroscopic techniques. While ¹H NMR and IR spectroscopy offer initial insights, the combination of ¹³C NMR and, critically, 2D NMR experiments like HMBC and NOESY, provides the unambiguous evidence required for structural confirmation. Mass spectrometry complements this by providing molecular weight information and potentially diagnostic fragmentation patterns. For challenging cases, ¹⁵N NMR offers a direct and sensitive probe of the heterocyclic core. By employing this integrated spectroscopic approach, researchers can ensure the structural integrity of their synthesized pyrazole derivatives, a crucial step in the development of new pharmaceuticals and advanced materials.
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A Senior Application Scientist's Guide to Biological Activity Assays for Pyrazole Derivatives
Introduction: The Versatility of the Pyrazole Scaffold in Drug Discovery
Pyrazole derivatives, five-membered heterocyclic compounds containing two adjacent nitrogen atoms, represent a privileged scaffold in medicinal chemistry. Their unique structural features and synthetic accessibility have led to the development of a vast array of compounds with a broad spectrum of biological activities.[1][2][3][4][5] From established drugs like the anti-inflammatory agent celecoxib to promising candidates in clinical trials, the pyrazole core is a testament to nature's efficiency in creating biologically active molecules.[4][5]
This guide provides a comparative overview of the key biological activity assays employed in the evaluation of pyrazole derivatives. As a senior application scientist, my aim is to not only present the "how" but also the "why" – delving into the scientific rationale behind the choice of assays and the interpretation of the resulting data. We will explore four major therapeutic areas where pyrazole derivatives have shown significant promise: anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities. For each area, we will dissect a representative assay, providing a detailed protocol, comparative data, and an exploration of the underlying mechanisms of action. This guide is intended for researchers, scientists, and drug development professionals seeking to navigate the exciting landscape of pyrazole-based drug discovery.
I. Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The fight against cancer is a primary focus of modern drug discovery, and pyrazole derivatives have emerged as a rich source of potential anticancer agents.[6][7] Their mechanisms of action are diverse, often involving the inhibition of key signaling pathways that are dysregulated in cancer cells, leading to a reduction in cell viability and the induction of apoptosis.[8] A fundamental and widely used method to assess the cytotoxic effects of novel compounds is the MTT assay.[9][10]
The MTT Assay: A Window into Cellular Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that provides a quantitative measure of a cell's metabolic activity, which in turn serves as an indicator of cell viability.[1][9] The underlying principle is the reduction of the yellow, water-soluble MTT tetrazolium salt to a purple, insoluble formazan product by mitochondrial succinate dehydrogenase enzymes in metabolically active cells.[9] The amount of formazan produced is directly proportional to the number of viable cells.
The following is a generalized protocol for the MTT assay, which can be adapted for specific cell lines and experimental conditions.
Caption: A generalized workflow for the MTT assay to determine the cytotoxic activity of pyrazole derivatives.
The efficacy of novel pyrazole derivatives is often compared to that of established anticancer drugs. The half-maximal inhibitory concentration (IC50), the concentration of a compound that inhibits 50% of cell viability, is a key metric for this comparison.
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Standard Drug | IC50 (µM) of Standard | Reference |
| Pyrazole-Indole Hybrid | 7a | HepG2 (Liver) | 6.1 ± 1.9 | Doxorubicin | 24.7 ± 3.2 | [11] |
| Pyrazole-Indole Hybrid | 7b | HepG2 (Liver) | 7.9 ± 1.9 | Doxorubicin | 24.7 ± 3.2 | [11] |
| Polysubstituted Pyrazole | 59 | HepG2 (Liver) | 2 | Cisplatin | 5.5 | [4] |
| Pyrazolo[3,4-d]pyrimidine | 50 | HepG2 (Liver) | 0.71 | Sorafenib | 1.06 | [4] |
| Pyrazole-Benzoxazine Hybrid | 22 | MCF7 (Breast) | 2.82 | Etoposide | - | [4] |
| Pyrazole-Benzoxazine Hybrid | 23 | A549 (Lung) | 3.14 | Etoposide | - | [4] |
| 1H-Benzofuro[3,2-c]pyrazole | 5b | K562 (Leukemia) | 0.021 | ABT-751 | - | [6] |
Note: IC50 values can vary depending on the experimental conditions, and direct comparison across different studies should be made with caution.
Many anticancer pyrazole derivatives exert their effects by inhibiting specific protein kinases that are crucial for cancer cell survival and proliferation. Two prominent examples are the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[4]
Caption: Pyrazole derivatives can inhibit cancer cell proliferation by targeting key signaling molecules like EGFR and CDK2.
II. Antimicrobial Activity: Combating Pathogenic Microorganisms
The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of novel antimicrobial agents. Pyrazole derivatives have demonstrated significant activity against a wide range of bacteria and fungi, making them a promising area of research.[3][11] The broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1][5]
The Broth Microdilution Method: Quantifying Antimicrobial Potency
The broth microdilution method is a quantitative assay used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1] This is achieved by preparing serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate, which is then inoculated with a standardized suspension of the microorganism.
The following is a generalized protocol for the broth microdilution assay.
Caption: Pyrazole derivatives can exert antimicrobial effects by inhibiting DNA gyrase and disrupting cell wall synthesis.
III. Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a wide range of diseases. Pyrazole derivatives, most notably celecoxib, are well-known for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. [12][13]The carrageenan-induced paw edema model in rodents is a classic and reliable in vivo assay for screening potential anti-inflammatory agents. [4][9]
Carrageenan-Induced Paw Edema: An In Vivo Model of Acute Inflammation
This assay induces a localized, acute, and well-characterized inflammatory response by injecting carrageenan, a sulfated polysaccharide, into the paw of a rodent. [4]The resulting edema (swelling) is a measure of the inflammatory response, which can be quantified over time. The anti-inflammatory effect of a test compound is determined by its ability to reduce this edema.
The following is a generalized protocol for the carrageenan-induced paw edema assay.
Caption: A generalized workflow for the carrageenan-induced paw edema assay to evaluate the anti-inflammatory activity of pyrazole derivatives.
The anti-inflammatory efficacy of pyrazole derivatives is compared to well-established nonsteroidal anti-inflammatory drugs (NSAIDs).
| Compound Example | Animal Model | Dose (mg/kg) | % Edema Inhibition (at 4h) | Standard Drug | % Edema Inhibition of Standard | Reference |
| Pyrazole derivative 6b | Rat | - | 89.57 | Indomethacin | 72.99 | [14] |
| Pyrazole derivative 6b | Rat | - | 89.57 | Celecoxib | 83.76 | [14] |
| Pyrazole derivative 301 | - | - | 62.67 | Indomethacin | 60.8 | [15] |
| Pyrazole derivative 304 | - | - | ≥84.2 | Diclofenac | 86.72 | [15] |
| Pyrazole-hydrazone 306 | - | 100 | 92.59 | Indomethacin | - | [15] |
The primary mechanism of action for many anti-inflammatory pyrazole derivatives is the inhibition of COX enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation. [2]This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.
Caption: A generalized workflow for the H2O2-induced oxidative stress assay to evaluate the neuroprotective activity of pyrazole derivatives.
The neuroprotective potential of pyrazole derivatives can be compared to compounds known to protect against oxidative stress or excitotoxicity.
| Compound Example | Cell Line | Protective Effect | Standard Agent | Protective Effect of Standard | Reference |
| Pyrazole derivative 6g | BV2 microglia | IC50 of 9.562 µM for IL-6 suppression | Dexamethasone | - | |
| Pyrazole derivative 6g | BV2 microglia | Better IL-6 inhibition than Celecoxib | Celecoxib | - | |
| Pyrazolone derivative Ic | Mice (in vivo) | Ameliorated PTZ-induced seizures and oxidative stress | - | - | |
| Pyrazole Ethandiamide | SH-SY5Y | Reduced neurotoxic secretions from THP-1 cells | - | - |
Note: Quantitative comparative data for direct neuroprotection in H2O2-induced stress models is often presented as percentage of recovery of cell viability, which can vary between studies.
The neuroprotective effects of pyrazole derivatives are often multifactorial, involving the scavenging of reactive oxygen species (antioxidant activity), the suppression of neuroinflammation, and the inhibition of enzymes like monoamine oxidase B (MAO-B), which is involved in the breakdown of dopamine and the generation of oxidative stress.
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A Senior Application Scientist's Guide to the Purity Determination of Methyl 3-nitro-1H-pyrazole-4-carboxylate: A Comparative Analysis of Analytical Methodologies
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
The stringent purity requirements for pharmaceutical intermediates are fundamental to the safety and efficacy of the final active pharmaceutical ingredient (API). Methyl 3-nitro-1H-pyrazole-4-carboxylate, a key building block in the synthesis of various pharmacologically active moieties, is no exception.[1][2][3] Its purity profile can significantly influence the outcome of subsequent synthetic steps and the impurity profile of the final drug substance. This guide provides a comprehensive comparison of analytical methods for the robust determination of the purity of this compound. We will delve into the mechanistic underpinnings of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, offering detailed, field-tested protocols and comparative data to empower researchers in selecting the optimal method for their specific needs.
The Criticality of Purity in Pharmaceutical Intermediates
Impurities in pharmaceutical intermediates can originate from starting materials, by-products of side reactions, intermediates, or degradation products.[4] These impurities can potentially be carried through the synthetic route to the final API, leading to adverse patient reactions, reduced therapeutic efficacy, or even toxicity. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established strict guidelines, such as those from the International Council for Harmonisation (ICH), for the identification and quantification of impurities in drug substances and products.[5][6][7] Therefore, the implementation of validated, accurate, and precise analytical methods for purity determination is not merely a quality control measure but a critical component of the entire drug development process.[7][8]
Comparative Overview of Analytical Techniques
The choice of an analytical method for purity determination is contingent on various factors, including the physicochemical properties of the analyte and its potential impurities, the required sensitivity and selectivity, and the intended purpose of the analysis (e.g., routine quality control vs. impurity profiling). This guide will compare three powerful and commonly employed techniques for the analysis of organic molecules like this compound.
| Technique | Principle | Strengths | Limitations | Primary Application |
| HPLC | Differential partitioning of analytes between a stationary and a mobile phase. | High resolution, high sensitivity, suitable for non-volatile and thermally labile compounds.[9] | Requires soluble samples, potential for co-elution of impurities. | Quantitative purity determination, impurity profiling. |
| GC-MS | Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection. | High separation efficiency for volatile compounds, provides structural information from mass spectra.[5][10] | Limited to thermally stable and volatile compounds, potential for sample degradation at high temperatures. | Identification and quantification of volatile impurities. |
| qNMR | Measurement of the NMR signal intensity of an analyte relative to a certified internal standard of known purity. | Primary analytical method, does not require a reference standard of the analyte, provides structural confirmation, non-destructive.[11][12] | Lower sensitivity compared to chromatographic methods, potential for signal overlap.[11] | Absolute purity determination, orthogonal validation of chromatographic methods. |
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Analysis
HPLC is often considered the gold standard for purity determination in the pharmaceutical industry due to its versatility and high resolving power.[9] For a polar, non-volatile compound like this compound, a reversed-phase HPLC (RP-HPLC) method is the most appropriate choice.
Causality Behind Experimental Choices in HPLC Method Development
The development of a robust HPLC method involves the systematic optimization of several parameters to achieve the desired separation and sensitivity. The choices made are guided by the chemical nature of the analyte and potential impurities.
dot graph HPLC_Workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
Analyte [label="this compound"]; Column [label="Column Selection\n(e.g., C18)"]; Mobile_Phase [label="Mobile Phase Optimization\n(Acetonitrile:Water gradient)"]; Detector [label="Detector Wavelength Selection\n(UV-Vis @ 237 nm)"]; Validation [label="Method Validation\n(ICH Q2(R1))"]; Result [label="Purity Determination & Impurity Profile"];
Analyte -> Column [label="Polar nature"]; Column -> Mobile_Phase [label="Reversed-phase separation"]; Mobile_Phase -> Detector [label="Elution & Detection"]; Detector -> Validation [label="Data Acquisition"]; Validation -> Result [label="Verified Performance"]; } Caption: HPLC Method Development Workflow.
-
Column Selection: A C18 column is chosen as the stationary phase due to its hydrophobic nature, which provides good retention for moderately polar compounds like our target molecule in a reversed-phase system.
-
Mobile Phase: A gradient of acetonitrile and water is employed to ensure the elution of both the main compound and any potential impurities with a wide range of polarities. The use of a buffer (e.g., phosphate buffer) can be considered to control the pH and improve peak shape, especially if acidic or basic impurities are expected.
-
Detector Wavelength: The selection of the detection wavelength is critical for sensitivity. Based on a UV scan of a similar pyrazole derivative, a wavelength of 237 nm is a suitable starting point for detecting the pyrazole chromophore.[13]
Experimental Protocol: RP-HPLC for Purity Determination
This protocol is a starting point and should be validated according to ICH guidelines.[6][8]
-
Instrumentation: A standard HPLC system with a UV-Vis detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 237 nm[13]
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute as necessary.
Data Presentation: Representative HPLC Data
| Peak No. | Retention Time (min) | Area (%) | Identity |
| 1 | 4.5 | 0.15 | Impurity A |
| 2 | 7.8 | 0.20 | Impurity B |
| 3 | 12.2 | 99.50 | This compound |
| 4 | 15.6 | 0.10 | Impurity C |
| 5 | 18.9 | 0.05 | Impurity D |
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities
While HPLC is ideal for non-volatile compounds, GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile impurities that may be present from the synthesis, such as residual solvents or volatile by-products.[5][10]
The Logic of GC-MS Application
The applicability of GC-MS to this compound itself may be limited by its thermal stability and volatility. However, it is an excellent tool for identifying and quantifying low molecular weight impurities that could be missed by HPLC. The mass spectrometer provides valuable structural information based on the fragmentation patterns of the eluted compounds.[14]
dot graph GCMS_Workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
Sample [label="Sample Preparation\n(Dissolution in Dichloromethane)"]; Injection [label="GC Injection\n(Split mode)"]; Separation [label="Chromatographic Separation\n(DB-5ms column)"]; Detection [label="Mass Spectrometric Detection"]; Analysis [label="Data Analysis\n(Library Search & Fragmentation)"]; Result [label="Identification of Volatile Impurities"];
Sample -> Injection; Injection -> Separation; Separation -> Detection; Detection -> Analysis; Analysis -> Result; } Caption: GC-MS Workflow for Impurity Analysis.
Experimental Protocol: GC-MS for Volatile Impurity Profiling
-
Instrumentation: A standard GC-MS system.
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[10]
-
Injector Temperature: 250 °C[10]
-
Injection Volume: 1 µL
-
Injection Mode: Split (e.g., 20:1 ratio)[10]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.[10]
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 40-500
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 1 mL of dichloromethane.[10]
Data Presentation: Expected GC-MS Data
| Retention Time (min) | Detected Ion (m/z) | Identity (via Library Search) |
| 3.2 | 43, 58, 73 | Acetone (residual solvent) |
| 5.8 | 45, 61, 76 | Dichloromethane (sample solvent) |
| 10.5 | 51, 77, 104 | Toluene (residual solvent) |
Quantitative NMR (qNMR): An Absolute Approach to Purity
Quantitative NMR (qNMR) has emerged as a powerful primary method for purity determination.[11][12] Unlike chromatographic techniques that provide a relative purity based on the area percentage of detected peaks, qNMR can determine the absolute purity of a substance by comparing the integral of a specific proton signal from the analyte to that of a certified internal standard of known purity and concentration.[15]
The Rationale for qNMR as an Orthogonal Technique
qNMR is considered an orthogonal technique to chromatography because its separation and detection principles are fundamentally different. This makes it an excellent tool for validating the results obtained from HPLC or GC.[11] For instance, impurities that co-elute with the main peak in HPLC would not be detected, leading to an overestimation of purity. In qNMR, as long as there is a unique, well-resolved signal for the analyte, its purity can be accurately determined regardless of the presence of other components.
Experimental Protocol: Absolute Purity Determination by qNMR
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity (e.g., maleic acid, dimethyl sulfone) that has a simple spectrum with signals that do not overlap with the analyte signals.
-
Sample Preparation:
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest to ensure full relaxation.
-
Use a 90° pulse.
-
Acquire a sufficient number of scans for a good signal-to-noise ratio.[16]
-
-
Data Processing:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Purity Calculation and Data
The purity of the analyte can be calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
Representative qNMR Data:
| Parameter | Analyte (this compound) | Internal Standard (Maleic Acid) |
| Mass (m) | 15.20 mg | 8.50 mg |
| Molecular Weight (MW) | 171.11 g/mol | 116.07 g/mol |
| Signal Integrated | Pyrazole CH (δ ~8.5 ppm) | Olefinic CH (δ ~6.0 ppm) |
| Number of Protons (N) | 1 | 2 |
| Integral (I) | 1.00 | 1.25 |
| Purity of Standard (P_std) | - | 99.9% |
| Calculated Purity | 99.6% | - |
Conclusion and Recommendations
The purity determination of this compound requires a multi-faceted analytical approach to ensure the quality and safety of this critical pharmaceutical intermediate.
-
For routine quality control and impurity profiling, a validated RP-HPLC method is the recommended primary technique. It offers a balance of high resolution, sensitivity, and robustness for quantifying the main component and detecting potential non-volatile impurities.
-
GC-MS should be employed as a complementary technique to identify and quantify any volatile or semi-volatile impurities, such as residual solvents, that may be present from the manufacturing process.
-
qNMR serves as an invaluable orthogonal method for the absolute determination of purity. It is highly recommended for the qualification of reference standards and for validating the accuracy of chromatographic methods.
By employing a combination of these powerful analytical techniques, researchers and drug development professionals can confidently assess the purity of this compound, ensuring its suitability for the synthesis of high-quality active pharmaceutical ingredients. This integrated analytical strategy provides a self-validating system that upholds the principles of scientific integrity and regulatory compliance.
References
- BenchChem. (n.d.). GC-MS Analysis of Pyrazole Isomers in Industrial Mixtures.
- Swartz, M. E., Krull, I. S., & Orr, J. D. (n.d.). Validation of Impurity Methods, Part I. LCGC International.
- ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
- (n.d.). Analytical method validation: A brief review.
- FDA. (n.d.). Q2(R2) Validation of Analytical Procedures.
- (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- Cormica Pharma & Med Device Testing. (n.d.). Understanding Impurity Analysis.
- ResearchGate. (n.d.). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone].
- ResearchGate. (n.d.). GC-MS molecular fragmentation of compound 2 and its structural visualization with mass value.
- NIH. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination.
- NETZSCH Analyzing & Testing. (2020). The Importance of Purity Determination of Pharmaceuticals.
- (2025). Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determination.
-
Van Rompay, J. (1986). Purity determination and evaluation of new drug substances. Journal of Pharmaceutical and Biomedical Analysis, 4(6), 725-732. Retrieved from [Link]
- (n.d.). Purity by Absolute qNMR Instructions.
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NIST. (2016). Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance. Retrieved from [Link]
-
Intertek. (n.d.). Pharmaceutical Impurity Testing and Identification. Retrieved from [Link]
-
Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76-81. Retrieved from [Link]
-
alwsci. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]
-
ACS Omega. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Retrieved from [Link]
-
NIH. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Retrieved from [Link]
-
BIOSYNCE. (n.d.). China Methyl 4 nitro 1H pyrazole 3 carboxylate CAS 138786 86 4 Manufacturers Factory Suppliers. Retrieved from [Link]
-
NIH. (n.d.). A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column. Retrieved from [Link]
-
MDPI. (n.d.). An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Overview on Nitrogen containing compounds and their assessment based on 'International Regulatory Standards'. Retrieved from [Link]
-
KTU ePubl. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]
-
ACS Publications. (n.d.). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Retrieved from [Link]
-
YouTube. (2019). introduction to nitrogen heteroaromatic molecules. Retrieved from [Link]
-
Pharmaceutical Methods. (2015). Analysis of 3-Methyl-4-nitrophenol, A Major Metabolite of Fenitrothion, In Mice Urine Using HPLC. Retrieved from [Link]
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A Technical Guide to Alternatives for Methyl 3-Nitro-1H-pyrazole-4-carboxylate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly in the realm of medicinal chemistry and drug discovery, the strategic selection of building blocks is paramount. Methyl 3-nitro-1H-pyrazole-4-carboxylate is a widely utilized intermediate, valued for its role in constructing complex heterocyclic scaffolds. However, its utility is not without limitations. This guide provides an in-depth technical comparison of viable alternatives, offering experimental data, detailed protocols, and a scientific rationale for their application.
The Central Role and Inherent Limitations of this compound
This compound serves as a key precursor in the synthesis of a multitude of biologically active molecules. The electron-withdrawing nature of the nitro group at the C3 position activates the pyrazole ring for various transformations. A prime example of its application is in the synthesis of pyrazolo[3,4-d]pyrimidines, a core scaffold in numerous pharmaceuticals, including sildenafil. The nitro group can be readily reduced to an amino group, which can then be cyclized to form the fused pyrimidine ring.
However, the presence of a nitro group can present challenges. These include:
-
Harsh Reduction Conditions: The reduction of the nitro group often requires strong reducing agents, which may not be compatible with other sensitive functional groups in a complex molecule.
-
Safety Concerns: Nitro compounds can be energetic and may require special handling precautions.
-
Limited Direct Functionalization: The nitro group itself is not readily displaced in nucleophilic aromatic substitution (SNAr) reactions, limiting its versatility as a leaving group.
These limitations necessitate the exploration of alternative building blocks that offer a more flexible and efficient synthetic approach.
Key Alternatives and Their Synthetic Advantages
This guide focuses on two primary classes of alternatives to this compound:
-
Methyl 3-Amino-1H-pyrazole-4-carboxylate: This alternative circumvents the need for a separate reduction step, offering a more direct route to key intermediates.
-
Methyl 3-Halo-1H-pyrazole-4-carboxylates (e.g., Chloro or Bromo derivatives): These compounds provide a reactive handle for a broader range of nucleophilic substitution and cross-coupling reactions.
The following sections will delve into the synthesis and comparative utility of these alternatives, supported by experimental evidence.
I. Methyl 3-Amino-1H-pyrazole-4-carboxylate: The Pre-functionalized Alternative
The use of methyl 3-amino-1H-pyrazole-4-carboxylate offers a significant strategic advantage by eliminating the nitro group reduction step, thereby shortening the synthetic sequence and potentially improving overall yield.
Synthesis of Methyl 3-Amino-1H-pyrazole-4-carboxylate
A common and efficient method for the synthesis of the ethyl ester analog, which follows the same principles for the methyl ester, involves the cyclocondensation of ethyl 2-cyano-3-ethoxyacrylate with hydrazine hydrate.
dot
Caption: Synthetic workflow for ethyl 3-amino-1H-pyrazole-4-carboxylate.
Detailed Experimental Protocol: Synthesis of Ethyl 3-amino-1H-pyrazole-4-carboxylate [1][2]
This protocol is adapted from established procedures and provides a reliable method for the synthesis of the ethyl ester, which is a close analog of the methyl ester.
-
Materials:
-
Ethyl 2-cyano-3-ethoxyacrylate
-
Hydrazine hydrate (80% technical grade)
-
Ethanol
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve ethyl 2-cyano-3-ethoxyacrylate (1.0 eq) in ethanol.
-
Slowly add hydrazine hydrate (1.0 eq) to the solution at room temperature. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for approximately 6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then to 0-5 °C in an ice bath to induce crystallization.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.
-
This method provides the desired aminopyrazole in good yield and purity, ready for subsequent synthetic transformations.
Comparative Advantage in Pyrazolo[3,4-d]pyrimidine Synthesis
The primary advantage of using the aminopyrazole directly is evident in the synthesis of pyrazolo[3,4-d]pyrimidines. The cyclization step can be initiated directly without the need for a prior reduction, leading to a more streamlined process.
II. Methyl 3-Halo-1H-pyrazole-4-carboxylates: The Versatile Precursors
Replacing the nitro group with a halogen (e.g., chlorine or bromine) opens up a wider array of synthetic possibilities, particularly for carbon-carbon and carbon-heteroatom bond formation through cross-coupling reactions. Halogens are also effective leaving groups in SNAr reactions, often under milder conditions than those required to activate a nitro-substituted ring.
Synthesis of Methyl 3-Chloro-1H-pyrazole-4-carboxylate
The synthesis of 3-halopyrazoles can be achieved through various methods, including Sandmeyer-type reactions from the corresponding aminopyrazole or direct halogenation. A common approach involves the diazotization of methyl 3-amino-1H-pyrazole-4-carboxylate followed by treatment with a copper(I) halide.
dot
Sources
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of Methyl 3-Nitro-1H-Pyrazole-4-Carboxylate
Navigating the lifecycle of a chemical reagent extends beyond its application in research and development. The final step, proper disposal, is a critical component of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the safe disposal of methyl 3-nitro-1H-pyrazole-4-carboxylate (CAS No. 1798715-16-8), a compound frequently utilized in medicinal chemistry and drug development.[1] Adherence to these procedures is essential for protecting personnel, ensuring regulatory compliance, and maintaining a safe research environment.
The procedural recommendations herein are synthesized from authoritative safety data sheets and established laboratory safety principles, emphasizing a risk-based approach to waste management.
Hazard Assessment: Understanding the Risks
This compound is a nitro-substituted heterocyclic compound. Its chemical structure necessitates careful handling due to its inherent hazards.
Key Hazards:
-
Irritation: Causes skin irritation and serious eye irritation.[2][3]
-
Respiratory Effects: May cause respiratory irritation upon inhalation of dust or fumes.[2][3]
-
Combustibility: While specific data is limited, nitro compounds as a class can be flammable, and thermal decomposition may generate toxic gases, including carbon oxides and nitrogen oxides.[2][4]
| Hazard Statement | GHS Classification | Precautionary Action |
| H302: Harmful if swallowed | Acute Toxicity 4 | Do not eat, drink, or smoke when using this product.[2] Rinse mouth if swallowed and call a poison center or doctor if you feel unwell.[2] |
| H315: Causes skin irritation | Skin Irritation 2 | Wash skin thoroughly after handling.[2] Wear protective gloves.[2] If skin irritation occurs, seek medical advice.[2] |
| H319: Causes serious eye irritation | Eye Irritation 2A | Wear eye protection.[2] If in eyes, rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do.[2] If eye irritation persists, get medical advice.[2] |
| H335: May cause respiratory irritation | STOT SE 3 | Avoid breathing dust/fume/gas/mist/vapors/spray.[2] Use only outdoors or in a well-ventilated area.[2] If inhaled, remove person to fresh air and keep comfortable for breathing.[2] Call a poison center or doctor if you feel unwell.[2] |
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound for any purpose, including disposal preparation, the following PPE is mandatory.[5][6]
-
Eye and Face Protection: Chemical safety goggles are required at a minimum. For tasks with a higher risk of splashing, a full-face shield should be worn in addition to goggles.[7]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation or puncture before use.[8]
-
Body Protection: A lab coat is essential. For handling larger quantities or during spill cleanup, consider a chemical-resistant apron.[5]
-
Respiratory Protection: For operations that may generate dust or aerosols, use a NIOSH-approved respirator with an appropriate particulate filter.[4] All respiratory protection should be used within a comprehensive respiratory protection program.
Spill Management Protocol
Accidental spills must be managed promptly and safely to mitigate exposure and environmental contamination.
Step-by-Step Spill Cleanup:
-
Evacuate and Ventilate: Ensure the area is well-ventilated.[4] Evacuate non-essential personnel from the immediate vicinity.
-
Don PPE: Wear the full PPE ensemble described in Section 2.
-
Containment: Prevent the spill from spreading. Do not allow the chemical to enter drains, waterways, or soil.[2][4]
-
Cleanup (Solid Spill):
-
Gently sweep or vacuum the solid material.[2]
-
Avoid generating dust.[4] If necessary, lightly moisten the material with a non-reactive liquid (e.g., water, if compatible and not leading to a drain) to minimize dust.
-
Place the collected material into a clearly labeled, sealable hazardous waste container.[2][9]
-
-
Decontamination: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
-
Waste Disposal: The spill cleanup materials are considered hazardous waste and must be disposed of according to the procedures in Section 5.
Waste Collection and Segregation: The Foundation of Proper Disposal
Proper segregation of chemical waste is paramount to prevent dangerous reactions and to ensure compliant disposal.
Protocol for Waste Collection:
-
Designated Container: Collect all waste this compound, including contaminated materials (e.g., weigh boats, gloves, wipes), in a designated, compatible, and properly sealed hazardous waste container.[10][11]
-
Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[9][12] Include the date accumulation started.
-
Segregation:
-
Do NOT mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
Store the waste container away from incompatible materials, particularly strong oxidizing agents, strong bases, and reducing agents.[13]
-
Keep the container in a designated satellite accumulation area that is secure and well-ventilated.[14]
-
-
Storage: The container must be kept closed at all times, except when adding waste.[11] Store in a cool, dry place away from heat sources.[2]
Final Disposal Procedure: The End-of-Life Pathway
The recommended and safest disposal method for this compound is through a licensed and approved hazardous waste disposal facility.[2][4][15]
Disposal Workflow Diagram
Caption: Decision workflow for the disposal of this compound waste.
Step-by-Step Final Disposal:
-
Contact Professionals: Do not attempt to treat or dispose of this chemical yourself. The primary method of disposal is to "offer surplus and non-recyclable solutions to a licensed disposal company."[4][15][16] Contact your institution's EHS department or an approved chemical waste contractor.
-
Incineration: The most common disposal route for this type of organic compound is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[4][16] This process ensures the complete destruction of the compound.
-
Documentation: Ensure all paperwork, including hazardous waste manifests, is completed accurately. Retain copies of all disposal records as required by institutional policy and local regulations.
-
Contaminated Packaging: Dispose of the original container as unused product unless it has been properly decontaminated.[4]
Crucial "Don'ts":
-
NEVER pour this compound down the sink or into any drain.[5][11] This can lead to environmental contamination.
-
NEVER dispose of this chemical in the regular trash.[11]
-
NEVER attempt to neutralize the chemical with other reagents unless you are following a validated and approved procedure from a trusted source, as this can create unknown and potentially more hazardous products. No such procedure is readily available for this specific compound.
By adhering to this comprehensive guide, researchers can ensure the safe and responsible management of this compound waste, upholding the highest standards of laboratory safety and environmental responsibility.
References
-
Capot Chemical Co., Ltd. (2019). 3-Nitro-1H-pyrazole-4-carboxylic acid methyl ester SAFETY DATA SHEET. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (n.d.). Nitrobenzene - Registration Dossier. Retrieved from [Link]
-
Pawar, S. A., et al. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks, 14(6), 2816-2822. Retrieved from [Link]
-
Chemsrc. (n.d.). 3-METHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXYLIC ACID. Retrieved from [Link]
-
Reddit. (2023). 2-nitrophenol waste. Retrieved from [Link]
-
LabManager. (2024). Lab Safety Rules and Guidelines. Retrieved from [Link]
-
Biosynce. (n.d.). Methyl 4-nitro-1H-pyrazole-3-carboxylate CAS 138786-86-4. Retrieved from [Link]
-
Solubility of Things. (n.d.). Safety and Handling of Organic Compounds in the Lab. Retrieved from [Link]
-
California State University, Bakersfield (CSUB). (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory. Retrieved from [Link]
-
Oakland University. (n.d.). EHSO Manual - Hazardous Waste. Retrieved from [Link]
-
Jinan Xinnuo Pharmaceutical Technology Co., Ltd. (n.d.). 1-Methyl-4-nitro-3-propyl-(1H)-pyrazole-5-carboxamide. Retrieved from [Link]
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
U.S. Consumer Product Safety Commission. (n.d.). School Chemistry Laboratory Safety Guide. Retrieved from [Link]
-
Northwestern University. (2023). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]
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Personal protective equipment for handling methyl 3-nitro-1H-pyrazole-4-carboxylate
An Essential Guide to the Safe Handling of Methyl 3-nitro-1H-pyrazole-4-carboxylate
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety and operational excellence. This guide provides a detailed protocol for the safe handling, use, and disposal of this compound, a compound that, while valuable in research, presents specific hazards that must be rigorously managed. The following procedures are designed to ensure your safety and the integrity of your research by explaining not just what to do, but why each step is critical.
Hazard Identification and Risk Assessment
This compound is a chemical that must be handled with care. The primary hazards, as identified by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), are summarized below. Understanding these risks is the foundational step in preventing laboratory incidents.
The compound is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1][2] Skin contact can lead to inflammation, itching, redness, or blistering.[1] Eye contact may result in redness, pain, or severe damage.[1] Inhalation of the dust can irritate the lungs and respiratory system.[1][3]
Table 1: GHS Hazard Profile of this compound
| Hazard Code | Hazard Statement | Source |
| H302 | Harmful if swallowed | [1][2] |
| H315 | Causes skin irritation | [1][2] |
| H319 | Causes serious eye irritation | [1][2] |
| H335 | May cause respiratory irritation | [1][2] |
Given its classification as a nitro compound, it is also prudent to handle it as potentially unstable under certain conditions, such as heating under alkaline conditions or contact with strong oxidizing or reducing agents.
The Hierarchy of Controls: A Proactive Safety Philosophy
Before detailing specific Personal Protective Equipment (PPE), it is crucial to ground our safety protocol in the hierarchy of controls. PPE is the final line of defense; it does not eliminate the hazard. Therefore, we must first prioritize engineering and administrative controls.
-
Engineering Controls : These are physical changes to the workspace to isolate personnel from the hazard. For this compound, the primary engineering control is a certified chemical fume hood. All handling of the solid compound and its solutions must occur within a fume hood to mitigate inhalation risks (H335).[4][5] Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[4][5]
-
Administrative Controls : These are procedural controls to reduce exposure. This includes rigorous training on the specific hazards of this compound, restricting access to authorized personnel, and implementing a clear waste disposal plan. Never eat, drink, or smoke in the laboratory where this chemical is handled.[1][4]
Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is critical for preventing exposure via contact or inhalation. The following PPE is mandatory when handling this compound in any form.
Table 2: Recommended PPE for Specific Laboratory Tasks
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transferring Solid | Safety goggles and a face shield | Nitrile gloves | Fully-buttoned, flame-resistant lab coat | Not required if performed in a certified fume hood |
| Preparing Solutions | Safety goggles and a face shield | Nitrile gloves | Fully-buttoned, flame-resistant lab coat | Not required if performed in a certified fume hood |
| Conducting Reaction | Safety goggles | Nitrile gloves | Fully-buttoned, flame-resistant lab coat | Not required if performed in a certified fume hood |
| Spill Cleanup (Minor) | Safety goggles and a face shield | Nitrile gloves | Fully-buttoned, flame-resistant lab coat | A NIOSH-approved respirator may be necessary depending on spill size and location.[4] |
Detailed PPE Specifications:
-
Eye and Face Protection : Chemical safety goggles that conform to OSHA 29 CFR 1910.133 or EN 166 standards are required at all times.[4] Due to the serious eye irritation hazard (H319), a face shield must be worn over the goggles whenever there is a risk of splashing or dust generation, such as during weighing or transfers.[4][6]
-
Hand Protection : Chemical-resistant gloves are mandatory.[1] Nitrile gloves are a suitable choice for protection against incidental contact.[4][6] It is critical to inspect gloves for any signs of degradation or puncture before each use. If contamination occurs, remove the gloves immediately, wash your hands thoroughly, and don a new pair.
-
Body Protection : A flame-resistant laboratory coat should be worn and kept fully buttoned to protect against skin contact.[4][6]
-
Respiratory Protection : All manipulations of the solid powder or its volatile solutions must be conducted within a chemical fume hood to prevent respiratory irritation (H335).[1][4] If a situation arises where work must be done outside a fume hood and dust or aerosols could be generated, a NIOSH-approved respirator should be used.[4]
Step-by-Step Safe Handling Workflow
Adherence to a systematic workflow minimizes risk and ensures procedural consistency. The following diagram and steps outline the process from preparation to cleanup.
Caption: Workflow for handling this compound.
Procedural Steps:
-
Preparation : Before handling the chemical, ensure your designated fume hood is clean and uncluttered. Confirm that a chemical spill kit and emergency contact numbers are readily available.
-
Don PPE : Put on all required PPE as detailed in Table 2.
-
Weighing and Transfer : Conduct all weighing and transfer operations within the fume hood to contain any dust.[4] Use a spatula for transfers and avoid any actions that could generate airborne particles.
-
Storage : Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents.[1][4]
-
Cleanup : After use, decontaminate all surfaces and equipment. Wash your hands thoroughly with soap and water after removing your gloves.[1]
Emergency Procedures: Spill and Exposure Management
Preparedness is key to managing unexpected events. All personnel must be familiar with these procedures.
Caption: Emergency response flowchart for a chemical spill.
Spill Management Protocol:
-
Evacuate and Alert : Immediately alert others in the vicinity and evacuate the immediate area.[7]
-
Ventilate : Ensure the area is well-ventilated; the fume hood will help achieve this if the spill is contained within it.[4]
-
Don PPE : Before attempting cleanup, don the appropriate PPE, including respiratory protection if necessary.[7]
-
Contain and Clean : For a solid spill, carefully sweep or scoop the material into a labeled, sealed container for hazardous waste.[4][7] Avoid generating dust. For a liquid spill, use an inert absorbent material like sand or vermiculite to contain and absorb the spill before collecting it into a waste container.[7][8]
-
Decontaminate : Clean the spill area thoroughly with soap and water, collecting all cleaning materials for disposal as hazardous waste.[4][9]
First Aid Measures:
-
If Swallowed : Call a poison center or doctor immediately.[1] Rinse the mouth with water.[3] Do not induce vomiting.
-
In Case of Skin Contact : Immediately wash the affected area with plenty of soap and water.[1][3] Remove contaminated clothing and wash it before reuse.[1] If skin irritation occurs, seek medical advice.[1]
-
In Case of Eye Contact : Immediately rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention.[3][10]
-
If Inhaled : Move the person to fresh air and keep them in a position comfortable for breathing.[1][3] Call a poison center or doctor if you feel unwell.[1]
Waste Disposal Plan
Proper disposal is a critical final step to ensure environmental protection and regulatory compliance.
-
Waste Segregation : All waste contaminated with this compound, including excess reagent, contaminated absorbents from spills, and disposable PPE (gloves, etc.), must be collected in a clearly labeled, sealed container designated for hazardous chemical waste.[7][11]
-
Disposal Method : Do not dispose of this chemical down the drain.[3] The waste must be disposed of through a licensed professional waste disposal service or your institution's Environmental Health and Safety (EHS) department.[1][3] A chemical incinerator with an afterburner and scrubber is an appropriate disposal method for nitro compounds.[3] Nitroaromatic compounds can be persistent and toxic pollutants, making proper disposal essential.[12]
By integrating these safety protocols into your daily laboratory operations, you build a culture of safety that protects you, your colleagues, and the integrity of your scientific work.
References
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Capot Chemical Co., Ltd. (2019). MSDS of 3-Nitro-1H-pyrazole-4-carboxylic acid methyl ester. Retrieved from [Link]
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Active AgriScience. (n.d.). Emergency Response Plan. Retrieved from [Link]
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International Labour Organization. (2011). Nitrocompounds, Aromatic. In ILO Encyclopaedia of Occupational Health and Safety. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]
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Campus Operations and Risk Management. (2018). Chemical Emergency Procedures: General Response and Clean-Up. Retrieved from [Link]
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CP Lab Safety. (n.d.). Organic Nitro Compounds Waste Compatibility. Retrieved from [Link]
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Sciencemadness Wiki. (2025). Proper disposal of chemicals. Retrieved from [Link]
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ChemSrc. (2025). 3-METHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXYLIC ACID. Retrieved from [Link]
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Campus Operations and Risk Management. (2021). General Chemical Spill Procedures. Retrieved from [Link]
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Reddit. (2025). 2-nitrophenol waste. Retrieved from [Link]
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Unacademy. (n.d.). Notes on Preparation and important reactions of nitro compounds, nitriles, isonitriles. Retrieved from [Link]
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YouTube. (2024). Exp 44 (Shriner Book): Treating Aromatic Nitro Compounds With NaOH. Retrieved from [Link]
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University of Manitoba. (n.d.). Chemical Spill Response Procedure. Retrieved from [Link]
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Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]
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Allan Chemical Corporation. (2025). How to Choose PPE for Chemical Work. Retrieved from [Link]
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Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]
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Biosynce. (n.d.). Methyl 4-nitro-1H-pyrazole-3-carboxylate CAS 138786-86-4. Retrieved from [Link]
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Chemistry LibreTexts. (2021). 24.6: Nitro Compounds. Retrieved from [Link]
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SlideShare. (2020). NITRO COMPOUNDS. Retrieved from [Link]
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Jinan Xinnuo Pharmaceutical Technology Co., Ltd. (n.d.). 1-Methyl-4-nitro-3-propyl-(1H)-pyrazole-5-carboxamide. Retrieved from [Link]
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Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
